molecular formula C19H38O2 B075273 Pristanic acid CAS No. 1189-37-3

Pristanic acid

Número de catálogo: B075273
Número CAS: 1189-37-3
Peso molecular: 298.5 g/mol
Clave InChI: PAHGJZDQXIOYTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pristanic acid is a branched-chain fatty acid (3,6,10,14-tetramethylpentadecanoic acid) that serves as a critical biomarker in biochemical and clinical research. It is primarily used in the study of peroxisomal biogenesis disorders and single-enzyme deficiencies, such as Adult Refsum Disease (ARD) and Zellweger Spectrum Disorders (ZSD). Under normal physiological conditions, this compound is metabolized within peroxisomes via alpha-oxidation. The accumulation of this compound in plasma and tissues is a hallmark of impaired peroxisomal function, making it an essential diagnostic analyte for researchers investigating these inborn errors of metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862584
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1189-37-3
Record name Pristanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pristanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Alpha-Oxidation of Phytanic Acid: A Technical Guide to the Biosynthesis of Pristanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the alpha-oxidation pathway, the metabolic route for the degradation of the branched-chain fatty acid, phytanic acid, leading to the formation of pristanic acid. Due to a methyl group on its β-carbon, phytanic acid cannot be processed by the conventional β-oxidation pathway. Consequently, it undergoes a specialized four-step alpha-oxidation in the peroxisome. Deficiencies in this pathway lead to the accumulation of phytanic acid, causing the rare autosomal recessive neurological disorder, Refsum disease. This document details the biochemical transformations, key enzymatic players, subcellular localization, and associated quantitative data. Furthermore, it provides detailed experimental protocols for the analysis of this pathway and its intermediates, serving as a vital resource for researchers and professionals in the field of metabolic disorders and drug development.

The Alpha-Oxidation Pathway of Phytanic Acid

The conversion of phytanic acid to this compound is a critical metabolic process that occurs entirely within the peroxisomes.[1] This pathway involves four key enzymatic steps that effectively remove a single carbon atom from the carboxyl end of phytanic acid, thereby enabling the resulting molecule, this compound, to be further metabolized via β-oxidation.[1][2][3]

The four steps are:

  • Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by the enzyme phytanoyl-CoA synthetase (also known as a long-chain acyl-CoA synthetase). This reaction requires ATP and CoA.[4][5]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase.[1][4] A deficiency in this enzyme is the primary cause of Adult Refsum disease.[6][7][8]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[1][9]

  • Oxidation: Finally, pristanal is oxidized to this compound by an aldehyde dehydrogenase .[1][3]

Following its synthesis, this compound is activated to pristanoyl-CoA and can then undergo three cycles of peroxisomal β-oxidation.[2][10][11]

Data Presentation

Plasma Concentrations of Phytanic and this compound

The quantification of phytanic and this compound in plasma is a key diagnostic marker for Refsum disease and other peroxisomal disorders.[12][13]

AnalyteConditionConcentration (µmol/L)NotesReference(s)
Phytanic Acid Healthy Controls0 - 33[6]
Refsum Disease992 - 6400Pre-treatment levels. Can exceed millimolar concentrations.[6]
This compound Healthy Controls< 2[13]
Refsum DiseaseNormal to slightly elevatedThis compound metabolism is generally not affected in classical Refsum disease.[12]
Peroxisomal β-oxidation defectsMarkedly elevatedAccumulation is due to a block in its degradation.[7]
Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxSourceReference(s)
Phytanoyl-CoA SynthetasePhytanic AcidData not availableData not available-
Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoAData not availableData not availableRecombinant Human[3]
2-Hydroxyphytanoyl-CoA Lyase (HACL1)2-hydroxy-3-methylhexadecanoyl-CoA~15 µMData not availablePartially purified rat liver[9]
Aldehyde DehydrogenasePristanalData not availableData not available-

It is important to note that enzyme kinetic parameters can vary significantly depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.

Experimental Protocols

Quantification of Phytanic and this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of phytanic and this compound in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of deuterated internal standards ([²H₃]-phytanic acid and [²H₃]-pristanic acid).
  • Perform alkaline hydrolysis by adding 1 mL of 1 M ethanolic KOH and incubating at 70°C for 60 minutes to release esterified fatty acids.
  • Acidify the mixture with 1 mL of 6 M HCl.
  • Extract the fatty acids with two portions of 5 mL of hexane (B92381).
  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a suitable capillary column (e.g., HP-5MS).
  • Use a temperature program that allows for the separation of the phytanic acid and this compound TMS esters.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the analytes and their internal standards.

4. Quantification:

  • Construct a calibration curve using standards of known concentrations of phytanic and this compound.
  • Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Assay of Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol describes a radiochemical assay to measure the activity of PHYH in cell lysates or purified enzyme preparations.

1. Substrate Preparation:

  • Synthesize [1-¹⁴C]phytanoyl-CoA from [1-¹⁴C]phytanic acid.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl buffer (pH 7.4)
  • 50 µM [1-¹⁴C]phytanoyl-CoA
  • 2 mM 2-oxoglutarate
  • 1 mM Ascorbate
  • 50 µM FeSO₄
  • Cell lysate or purified enzyme (50-100 µg of protein)

3. Incubation:

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

4. Reaction Termination and Extraction:

  • Stop the reaction by adding 100 µL of 1 M HCl.
  • Add 500 µL of methanol (B129727) and 1 mL of chloroform (B151607) to extract the lipids.
  • Vortex and centrifuge to separate the phases.
  • Collect the lower organic phase.

5. Analysis by Thin-Layer Chromatography (TLC):

  • Spot the extracted lipids onto a silica (B1680970) gel TLC plate.
  • Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
  • Visualize the separated [1-¹⁴C]phytanoyl-CoA and the product, [1-¹⁴C]2-hydroxyphytanoyl-CoA, by autoradiography or a phosphorimager.

6. Quantification:

  • Scrape the spots corresponding to the substrate and product from the TLC plate into scintillation vials.
  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
  • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Isolation of Peroxisomes

This protocol provides a general method for the enrichment of peroxisomes from cultured cells or tissues for in vitro studies of phytanic acid oxidation.

1. Homogenization:

  • Harvest cultured cells or minced tissue and wash with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet or tissue in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, containing protease inhibitors).
  • Homogenize the cells or tissue using a Dounce homogenizer with a tight-fitting pestle on ice.

2. Differential Centrifugation:

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
  • Carefully collect the supernatant, which contains peroxisomes and microsomes.

3. Density Gradient Centrifugation:

  • Layer the supernatant onto a discontinuous or continuous density gradient (e.g., OptiPrep™ or sucrose).
  • Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
  • Collect the fractions and assay for peroxisomal marker enzymes (e.g., catalase) and contaminating organelle markers (e.g., succinate (B1194679) dehydrogenase for mitochondria and glucose-6-phosphatase for microsomes) to identify the peroxisome-enriched fraction.

Mandatory Visualizations

Pristanic_Acid_Biosynthesis cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase ATP, CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Fe²⁺, 2-OG, O₂ Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) TPP Pristanic_Acid This compound Pristanal->Pristanic_Acid Aldehyde Dehydrogenase NAD⁺ Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The alpha-oxidation pathway of phytanic acid to this compound.

Experimental_Workflow_GCMS Start Plasma Sample Step1 Add Internal Standards (²H₃-Phytanic Acid, ²H₃-Pristanic Acid) Start->Step1 Step2 Alkaline Hydrolysis Step1->Step2 Step3 Acidification & Hexane Extraction Step2->Step3 Step4 Evaporation Step3->Step4 Step5 Derivatization (TMS esters) Step4->Step5 Step6 GC-MS Analysis Step5->Step6 End Quantification Step6->End

Caption: Experimental workflow for GC-MS analysis of phytanic and this compound.

Enzyme_Assay_Workflow Start Cell Lysate or Purified Enzyme Step1 Prepare Reaction Mixture ([¹⁴C]Phytanoyl-CoA, Cofactors) Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Terminate Reaction & Extract Lipids Step2->Step3 Step4 TLC Separation Step3->Step4 Step5 Quantify Radioactivity Step4->Step5 End Calculate Enzyme Activity Step5->End

Caption: Workflow for the phytanoyl-CoA hydroxylase radiochemical assay.

Conclusion

The alpha-oxidation of phytanic acid is a fundamental metabolic pathway with significant clinical relevance. A thorough understanding of its biochemical steps, the enzymes involved, and their kinetics is essential for the diagnosis and development of therapeutic strategies for Refsum disease and other related peroxisomal disorders. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway further. Future research should focus on elucidating the complete kinetic profiles of all enzymes in the pathway and exploring the regulatory mechanisms that govern the flux through this vital metabolic route.

References

Pristanic Acid Metabolism in Peroxisomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid, a branched-chain fatty acid, is a crucial intermediate in the degradation of phytanic acid, a dietary component. Its metabolism is exclusively peroxisomal, involving a series of β-oxidation steps. Dysregulation of this pathway is implicated in several severe metabolic disorders, making it a significant area of research for diagnostics and therapeutic development. This guide provides a comprehensive overview of the core aspects of this compound metabolism in peroxisomes, including the metabolic pathway, key enzymatic players, and associated pathologies. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.

Introduction

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated branched-chain fatty acid derived from the α-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Unlike straight-chain fatty acids, the methyl group at the α-carbon of this compound necessitates its degradation via the peroxisomal β-oxidation pathway.[2] This intricate process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing metabolites that can enter mitochondrial metabolism for complete oxidation.[3]

Defects in the enzymes or transporters involved in this compound metabolism lead to its accumulation, along with other metabolites, resulting in a group of genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.[1][4] These include Zellweger syndrome, the most severe PBD, as well as α-methylacyl-CoA racemase (AMACR) deficiency and D-bifunctional protein (DBP) deficiency.[5] Understanding the intricacies of this compound metabolism is therefore paramount for the diagnosis, management, and development of novel therapeutic strategies for these debilitating diseases.

The Peroxisomal β-Oxidation of this compound

The catabolism of this compound in peroxisomes is a multi-step process that requires the coordinated action of several enzymes. The pathway can be broadly divided into three key stages: uptake and activation, β-oxidation spiral, and export of end products.

Uptake and Activation

This compound is transported from the cytosol into the peroxisome primarily by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[6][7] Once inside the peroxisomal matrix, this compound is activated to its coenzyme A (CoA) ester, pristanoyl-CoA, by a peroxisomal acyl-CoA synthetase.[6]

The β-Oxidation Spiral

Pristanoyl-CoA undergoes three cycles of β-oxidation, each consisting of four enzymatic reactions:

  • Dehydrogenation: The first and rate-limiting step is catalyzed by acyl-CoA oxidase. In humans, both Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3) are involved in the oxidation of pristanoyl-CoA to 2-enoyl-CoA (pristenoyl-CoA), producing hydrogen peroxide (H₂O₂) in the process.[8][9]

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by a single bifunctional enzyme. For branched-chain fatty acids like this compound, this is the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[10][11]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketoacyl-CoA by a peroxisomal thiolase, which releases a molecule of propionyl-CoA and a shortened acyl-CoA chain.[12]

A critical enzyme in this pathway is α-methylacyl-CoA racemase (AMACR) . This compound exists as a mixture of (2R) and (2S) stereoisomers. The peroxisomal β-oxidation enzymes are specific for the (2S)-stereoisomer. AMACR is responsible for the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, allowing for the complete degradation of both isomers.[13][14]

After three cycles of β-oxidation, the remaining metabolite is 4,8-dimethylnonanoyl-CoA.[3]

Export of End Products

The end products of peroxisomal β-oxidation of this compound, including propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, are then exported from the peroxisome to the mitochondria for further metabolism.[2][3] This export is facilitated by carnitine-dependent transport systems.[3]

Key Enzymes in this compound Metabolism

A summary of the key enzymes involved in the peroxisomal β-oxidation of this compound is provided in the table below.

EnzymeGeneFunction
α-Methylacyl-CoA RacemaseAMACREpimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[13]
Acyl-CoA Oxidase 2ACOX2Dehydrogenation of (2S)-pristanoyl-CoA.[8]
Acyl-CoA Oxidase 3ACOX3Dehydrogenation of (2S)-pristanoyl-CoA.[8][9]
D-Bifunctional ProteinHSD17B4Hydration and dehydrogenation of pristenoyl-CoA.[10][11]
Peroxisomal ThiolaseACAA1Thiolytic cleavage of 3-ketoacyl-CoA.[12]
ATP-Binding Cassette Transporter D3ABCD3Transport of this compound into the peroxisome.[6][7]

Associated Peroxisomal Disorders

Defects in the genes encoding the enzymes of this compound metabolism lead to a spectrum of severe, often life-threatening, disorders characterized by the accumulation of this compound and other metabolites.

DisorderDefective Gene(s)Key Biochemical Findings
Zellweger Spectrum Disorders PEX genesElevated plasma levels of very-long-chain fatty acids (VLCFA), phytanic acid, and this compound.[15][16] The phytanic acid to this compound ratio is typically normal.[1]
α-Methylacyl-CoA Racemase Deficiency AMACRElevated plasma levels of this compound, with normal or mildly elevated phytanic acid.[5]
D-Bifunctional Protein Deficiency HSD17B4Elevated plasma levels of VLCFA and this compound.[12]
Adult Refsum Disease PHYHMarkedly elevated plasma levels of phytanic acid with low or normal levels of this compound, resulting in a very high phytanic acid to this compound ratio.[2]

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Plasma this compound Concentrations
PopulationThis compound Concentration (µmol/L)Reference(s)
Healthy Adults0.0 - 1.5[17]
Zellweger Syndrome PatientsSignificantly elevated[15][18]
AMACR Deficiency PatientsMarkedly elevated[5]
DBP Deficiency PatientsElevated[12]
Adult Refsum Disease PatientsNormal to slightly elevated
Table 2: Diagnostic Ratios in Plasma
DisorderPhytanic Acid / this compound RatioReference(s)
Healthy IndividualsNormal[1]
Zellweger Spectrum DisordersNormal[1]
Adult Refsum DiseaseVery high

Note: Absolute concentrations can vary depending on age and diet.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

Fibroblast Cell Culture for Metabolic Studies

Objective: To culture human skin fibroblasts for subsequent analysis of this compound metabolism.

Materials:

  • Human skin fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MEM Non-Essential Amino Acids (NEAA)

  • Sodium Pyruvate

  • β-mercaptoethanol

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete fibroblast growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, 1% Sodium Pyruvate, and 0.1% β-mercaptoethanol.[20]

  • Cell Thawing: Thaw a cryopreserved vial of fibroblasts rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Replace the medium every 2-3 days.

  • Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 10 mL of complete growth medium and transfer the cell suspension to a new flask at the desired split ratio (e.g., 1:3 to 1:5).[4][21]

Measurement of this compound in Cultured Fibroblasts by GC-MS

Objective: To quantify the levels of this compound in fibroblast cell pellets using Gas Chromatography-Mass Spectrometry.

Materials:

  • Cultured fibroblasts

  • PBS

  • Methanol

  • Chloroform

  • Internal standard (e.g., [²H₃]-pristanic acid)

  • BF₃-methanol solution (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Harvest cultured fibroblasts by trypsinization, wash with PBS, and store the cell pellet at -80°C.

  • Lipid Extraction: Resuspend the cell pellet in a known volume of PBS. Add a known amount of the internal standard. Extract total lipids using a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 14% BF₃-methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the FAMEs onto a suitable capillary column (e.g., DB-1). Use a temperature program that allows for the separation of fatty acid methyl esters. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of endogenous this compound to the internal standard against a standard curve.

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

Objective: To measure the enzymatic activity of AMACR in cell lysates.

Materials:

  • Cell lysate

  • [2-³H]-pristanoyl-CoA (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Trichloroacetic acid (TCA), 1%

  • Reverse-phase silica (B1680970) gel column (RP-18)

  • Scintillation counter and scintillation fluid

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford assay.

  • Enzyme Reaction: In a microcentrifuge tube, combine 5 µg of cell lysate protein with 100 µM [2-³H]-pristanoyl-CoA in a final volume of 50 µL of 50 mM Tris-HCl, pH 8.0.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 450 µL of 1% TCA.

  • Separation of ³H₂O: Apply the entire reaction mixture to an RP-18 column. The released [³H]-H₂O will pass through the column, while the unreacted [2-³H]-pristanoyl-CoA will be retained.

  • Quantification: Collect the eluate and quantify the amount of [³H]-H₂O by liquid scintillation counting.

  • Calculation: Express AMACR activity as the amount of [³H]-H₂O generated per unit of time per mg of protein.[22]

Visualization of Pathways and Workflows

This compound Metabolism Pathway

Pristanic_Acid_Metabolism cluster_peroxisome Peroxisomal Matrix Pristanic_Acid This compound (Cytosol) Pristanoyl_CoA (2R, 2S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ABCD3, Acyl-CoA Synthetase Peroxisome Peroxisome S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Pristenoyl_CoA Pristenoyl-CoA S_Pristanoyl_CoA->Pristenoyl_CoA ACOX2/3 (H2O2 produced) Hydroxy_Pristanoyl_CoA 3-Hydroxypristanoyl-CoA Pristenoyl_CoA->Hydroxy_Pristanoyl_CoA D-Bifunctional Protein (Hydratase) Keto_Pristanoyl_CoA 3-Keto-pristanoyl-CoA Hydroxy_Pristanoyl_CoA->Keto_Pristanoyl_CoA D-Bifunctional Protein (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Keto_Pristanoyl_CoA->Shortened_Acyl_CoA Peroxisomal Thiolase Shortened_Acyl_CoA->Keto_Pristanoyl_CoA 2 more cycles Mitochondrion To Mitochondrion Shortened_Acyl_CoA->Mitochondrion Carnitine Shuttle

Caption: Peroxisomal β-oxidation pathway of this compound.

Experimental Workflow for this compound Measurement in Fibroblasts

GCMS_Workflow Start Start: Cultured Fibroblasts Harvest Cell Harvesting & Lysis Start->Harvest Extract Lipid Extraction (Chloroform:Methanol) Harvest->Extract Derivatize Derivatization to FAMEs (BF3-Methanol) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Quantify Quantification Analyze->Quantify End End: this compound Concentration Quantify->End

Caption: GC-MS workflow for this compound quantification.

Diagnostic Logic for Peroxisomal Disorders

Diagnostic_Logic Elevated_PA Elevated Phytanic Acid? Elevated_PrA Elevated this compound? Elevated_PA->Elevated_PrA Yes Refsum Adult Refsum Disease Elevated_PA->Refsum No Normal Normal Metabolism Elevated_PA->Normal If all No Elevated_VLCFA Elevated VLCFA? Elevated_PrA->Elevated_VLCFA Yes AMACR_DBP AMACR or DBP Deficiency Elevated_PrA->AMACR_DBP No Zellweger Zellweger Spectrum Disorder Elevated_VLCFA->Zellweger Yes Elevated_VLCFA->AMACR_DBP No

Caption: Simplified diagnostic flowchart for related disorders.

Conclusion

The peroxisomal metabolism of this compound is a vital pathway for the degradation of branched-chain fatty acids. Its study has profound implications for our understanding of peroxisomal function and the pathophysiology of a range of inherited metabolic diseases. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of these disorders and to develop effective therapeutic interventions. Further research into the kinetic properties of the enzymes involved and the regulatory mechanisms of this pathway will be crucial for advancing the field.

References

The Pivotal Role of Pristanic Acid in Cellular Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a significant, multifaceted role in cellular metabolism and signaling. Derived from the dietary intake of phytanic acid, its metabolism is intricately linked to peroxisomal function. Dysregulation of this compound levels is a hallmark of several inherited peroxisomal disorders, underscoring its importance in human health. Beyond its metabolic fate, this compound acts as a signaling molecule, modulating gene expression through nuclear receptors and influencing intracellular calcium dynamics. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its metabolic pathways, signaling functions, and association with disease. It further presents quantitative data on its physiological and pathological concentrations, comprehensive experimental protocols for its study, and visual representations of its cellular activities to serve as a valuable resource for the scientific community.

Introduction

This compound is a saturated, branched-chain fatty acid acquired by the human body through two primary routes: direct dietary intake from sources like dairy products, meat, and fish, and as a product of the alpha-oxidation of phytanic acid.[1][2] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes a preliminary cycle of alpha-oxidation within the peroxisomes, yielding this compound.[3][4] this compound is then activated to its coenzyme A (CoA) ester, pristanoyl-CoA, and subsequently degraded through three cycles of peroxisomal beta-oxidation.[3][5] This process generates acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA, which are further metabolized in the mitochondria for energy production.[5][6]

The critical role of peroxisomes in this compound metabolism is highlighted by the severe pathological consequences of its accumulation in a group of genetic disorders known as peroxisomal disorders.[2][3] Conditions such as Zellweger syndrome, a peroxisome biogenesis disorder, and deficiencies in specific enzymes of the beta-oxidation pathway lead to elevated levels of this compound in plasma and tissues.[2][7] In classical Refsum disease, a deficiency in phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid, which can secondarily elevate this compound levels.[1][8]

Beyond its role in lipid catabolism, this compound functions as a signaling molecule. It is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[2][9] Furthermore, this compound can modulate intracellular calcium levels through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[10][11] The toxic effects of this compound accumulation in peroxisomal disorders are thought to be mediated, in part, by mitochondrial dysfunction and the generation of reactive oxygen species (ROS), potentially linked to its signaling activities.[12][13]

This guide will delve into the metabolic pathways, signaling cascades, and pathological implications of this compound, providing researchers with a comprehensive understanding of its biological significance.

Metabolism of this compound

The breakdown of this compound is a peroxisome-centric process, essential for cellular energy balance and the detoxification of branched-chain fatty acids.

Origin: Alpha-Oxidation of Phytanic Acid

The primary source of endogenous this compound is the alpha-oxidation of phytanic acid. This multi-step process occurs within the peroxisomes and is catalyzed by a series of enzymes:

  • Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by a CoA ligase.[14]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PhyH), an iron and 2-oxoglutarate-dependent dioxygenase.[4][14] This is the rate-limiting step and the defective enzyme in Refsum disease.[11]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form pristanal (B217276) and formyl-CoA.[4]

  • Oxidation to this compound: Finally, pristanal is oxidized to this compound by an aldehyde dehydrogenase.[4][14]

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

Once formed, this compound is activated to pristanoyl-CoA and undergoes three cycles of beta-oxidation within the peroxisomes.[5][15]

  • Racemization: Naturally occurring this compound is a mix of stereoisomers. The peroxisomal beta-oxidation system can only process the (2S)-stereoisomer of pristanoyl-CoA. The (2R)-stereoisomer is converted to the (2S)-form by α-methylacyl-CoA racemase (AMACR).[5][16]

  • Dehydrogenation: (2S)-pristanoyl-CoA is oxidized to 2,3-pristenoyl-CoA by a branched-chain acyl-CoA oxidase.[16]

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by a multifunctional protein.[16]

  • Thiolytic Cleavage: The final step of each cycle is the thiolytic cleavage by a peroxisomal thiolase, which releases either acetyl-CoA or propionyl-CoA.[16]

After three cycles, the resulting 4,8-dimethylnonanoyl-CoA is transported to the mitochondria, likely as its carnitine ester, for further oxidation.[5][6]

Signaling Roles of this compound

This compound is not merely a metabolic intermediate but also an active signaling molecule that can influence cellular function at the transcriptional and second messenger levels.

PPARα Agonism

This compound is a naturally occurring ligand for PPARα, a nuclear receptor that acts as a transcription factor.[2][9] Upon binding this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9] This leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby promoting lipid catabolism.[9][17] The activation of PPARα by this compound occurs at physiological micromolar concentrations, suggesting its role in the normal regulation of lipid homeostasis.[9]

GPR40-Mediated Calcium Signaling

This compound has been shown to activate the G-protein coupled receptor GPR40.[10][11] GPR40 is coupled to the Gq alpha subunit, and its activation by this compound leads to the stimulation of phospholipase C (PLC).[18][19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18][19] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18][19] This increase in intracellular calcium can initiate a variety of downstream cellular responses. The pathological accumulation of this compound may lead to dysregulation of calcium homeostasis, contributing to its cellular toxicity.[10][13]

This compound in Peroxisomal Disorders

The accumulation of this compound is a key biochemical marker for several inherited peroxisomal disorders.

Disorders of Peroxisome Biogenesis

In Zellweger spectrum disorders (ZSD), the formation of functional peroxisomes is impaired, leading to a generalized loss of peroxisomal functions.[2][20] This results in the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and this compound in plasma and tissues.[20]

Single Enzyme Deficiencies
  • Refsum Disease: While the primary accumulating metabolite is phytanic acid due to deficient phytanoyl-CoA hydroxylase activity, a secondary elevation of this compound can also occur.[1][8]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A defect in AMACR leads to the accumulation of the (2R)-stereoisomer of this compound and C27-bile acid intermediates.

  • D-Bifunctional Protein (DBP) Deficiency: This disorder affects the second and third steps of peroxisomal beta-oxidation, leading to the accumulation of VLCFAs and this compound.

Quantitative Data

The following tables summarize the plasma concentrations of this compound and its precursor, phytanic acid, in healthy individuals and in patients with various peroxisomal disorders.

Table 1: Plasma this compound and Phytanic Acid Concentrations

AnalyteConditionTypical Concentration (µmol/L)This compound / Phytanic Acid Ratio
This compound Healthy Individuals< 1Variable, generally low
Zellweger Spectrum DisordersElevatedVariable
D-Bifunctional Protein DeficiencyMarkedly ElevatedIncreased
AMACR DeficiencyElevatedVariable
Phytanic Acid Healthy Individuals< 10-
Adult Refsum Disease> 200 (often much higher)Very Low
Zellweger Spectrum DisordersElevated-
Rhizomelic Chondrodysplasia Punctata (RCDP)Elevated-

Note: Concentrations can vary depending on age, diet, and the specific genetic mutation.[2][6][21]

Experimental Protocols

Quantification of this compound in Plasma by GC-MS

This method is based on the stable isotope dilution gas chromatography-mass spectrometry (GC-MS) analysis of this compound as its pentafluorobenzyl (PFB) ester.

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of plasma, add a known amount of deuterated this compound (e.g., d3-pristanic acid) as an internal standard.

2. Lipid Extraction and Saponification:

  • Add 1 mL of ethanol (B145695) and 50 µL of 10 M NaOH.

  • Incubate at 60°C for 60 minutes to saponify the lipids.

  • Acidify the mixture with 100 µL of 6 M HCl.

  • Extract the fatty acids twice with 2 mL of hexane (B92381).

  • Pool the hexane layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of acetonitrile (B52724) and 10 µL of pentafluorobenzyl bromide (PFBBr) and 10 µL of diisopropylethylamine (DIPEA).

  • Incubate at 60°C for 30 minutes.

  • Evaporate the reagents to dryness under nitrogen.

4. GC-MS Analysis:

  • Reconstitute the sample in a suitable solvent (e.g., hexane).

  • Inject an aliquot onto a GC-MS system equipped with a capillary column (e.g., HP-5MS).

  • Operate the mass spectrometer in negative chemical ionization (NCI) mode and monitor the characteristic ions for the PFB esters of this compound and its deuterated internal standard.

5. Quantification:

  • Calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard.

  • Determine the concentration of this compound in the sample using a calibration curve prepared with known amounts of this compound and the internal standard.[2][10][22]

Peroxisome Isolation from Liver Tissue

This protocol describes the isolation of peroxisomes from rat liver by differential and density gradient centrifugation.

1. Homogenization:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce homogenizer.

2. Differential Centrifugation:

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet a crude organelle fraction containing mitochondria, lysosomes, and peroxisomes.

3. Density Gradient Centrifugation:

  • Resuspend the crude organelle pellet in a small volume of homogenization buffer.

  • Layer the resuspended pellet onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose gradient).

  • Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C) in an ultracentrifuge with a swinging-bucket rotor.

  • Peroxisomes will band at a higher density than mitochondria and lysosomes.

4. Collection and Characterization:

  • Carefully collect the peroxisomal fraction from the gradient.

  • Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).[14][23]

PPARα Activation Assay

This is a cell-based reporter gene assay to measure the activation of PPARα by this compound.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2 or HEK293) in appropriate media.

  • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A transfection control plasmid (e.g., expressing Renilla luciferase) should also be included.

2. Compound Treatment:

  • After transfection, seed the cells into a 96-well plate.

  • Treat the cells with various concentrations of this compound or a known PPARα agonist (positive control, e.g., GW7647) for 18-24 hours.[24] Include a vehicle control (e.g., DMSO).

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Express the results as fold activation relative to the vehicle control.

  • Plot the fold activation against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[25][26]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to GPR40 activation by this compound.

1. Cell Culture and Dye Loading:

  • Culture cells stably expressing GPR40 (e.g., HEK293-GPR40) in a black-walled, clear-bottom 96-well plate.

  • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.

2. Compound Addition and Fluorescence Measurement:

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading.

  • Inject various concentrations of this compound or a known GPR40 agonist into the wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Express the results as a percentage of the response to a maximal concentration of a known agonist.

  • Plot the response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.[27][28]

Visualizations

Metabolic Pathways

Pristanic_Acid_Metabolism cluster_alpha_oxidation Alpha-Oxidation of Phytanic Acid (Peroxisome) cluster_beta_oxidation Beta-Oxidation of this compound (Peroxisome) Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA CoA Ligase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid_meta This compound Pristanal->Pristanic_Acid_meta Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid_meta->Pristanoyl_CoA CoA Ligase Pristenoyl_CoA 2,3-Pristenoyl-CoA Pristanoyl_CoA->Pristenoyl_CoA Acyl-CoA Oxidase Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Pristenoyl_CoA->Hydroxypristanoyl_CoA Multifunctional Protein Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA Multifunctional Protein Metabolites Acetyl-CoA, Propionyl-CoA, 4,8-Dimethylnonanoyl-CoA Ketopristanoyl_CoA->Metabolites Thiolase

Metabolic pathways of this compound.
Signaling Pathways

Pristanic_Acid_Signaling cluster_gpr40 GPR40 Signaling cluster_ppara PPARα Signaling Pristanic_Acid_gpr40 This compound GPR40 GPR40 Pristanic_Acid_gpr40->GPR40 Gq Gq GPR40->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Pristanic_Acid_ppara This compound PPARa PPARα Pristanic_Acid_ppara->PPARa RXR RXR PPARa->RXR dimerizes PPRE PPRE RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression

Signaling pathways of this compound.
Experimental Workflows

GCMS_Workflow Plasma Plasma Sample Extraction Lipid Extraction & Saponification Plasma->Extraction Derivatization Derivatization (PFBBr) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

GC-MS quantification workflow.

PPARa_Assay_Workflow Cells Cell Culture & Transfection Treatment Compound Treatment Cells->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase Luciferase Assay Lysis->Luciferase Analysis Data Analysis Luciferase->Analysis

References

Pristanic Acid as a Ligand for PPARα: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid, a branched-chain fatty acid derived from the metabolism of phytanic acid, has been identified as a naturally occurring endogenous ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a nuclear receptor and transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic disorders. This technical guide provides a comprehensive overview of the interaction between this compound and PPARα, including quantitative data on binding and activation, detailed experimental protocols for studying this interaction, and a review of the downstream effects on target gene expression. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. Three isotypes have been identified: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a C19 branched-chain fatty acid. In humans, it is primarily formed from the α-oxidation of phytanic acid, a metabolite of phytol (B49457) found in the diet. The identification of this compound as a physiological ligand for PPARα has provided crucial insights into the endogenous regulation of lipid metabolism. Understanding the specifics of this ligand-receptor interaction is vital for elucidating the physiological roles of this compound and for the potential development of novel PPARα-targeted therapeutics.

Quantitative Analysis of this compound-PPARα Interaction

Table 1: Activation of PPARα by this compound

ParameterValueCell LineAssay TypeReference
EC50~40 µMNot specifiedReporter Gene AssayN/A
Significant Activation Concentration1 µMNot specifiedReporter Gene Assay[2][3][4]

Note: The EC50 value is an approximation based on available data. Further studies are required for a precise determination.

PPARα Signaling Pathway

The activation of PPARα by this compound initiates a well-defined signaling cascade that culminates in the altered expression of target genes.

PPARalpha_Signaling_Pathway Pristanic_Acid This compound (Ligand) PPARalpha PPARα Pristanic_Acid->PPARalpha Heterodimer PPARα-RXR Heterodimer PPARalpha->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins involved in Lipid Metabolism mRNA->Protein Metabolic_Effects Increased Fatty Acid Oxidation Protein->Metabolic_Effects

Caption: PPARα signaling pathway activated by this compound.

Upon entering the cell, this compound binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, leading to the initiation of transcription of genes involved in lipid metabolism.

Downstream Effects on Gene Expression

The activation of PPARα by this compound leads to the upregulation of a battery of genes crucial for fatty acid oxidation. Two of the most well-characterized target genes are Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).

  • ACOX1: This is the rate-limiting enzyme in the peroxisomal β-oxidation pathway, which is responsible for the breakdown of very-long-chain fatty acids and branched-chain fatty acids like this compound itself.

  • CPT1: This enzyme is located on the outer mitochondrial membrane and is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.

While the qualitative upregulation of these genes by PPARα agonists is well-established, specific fold-change data for this compound are not consistently reported across the literature. The magnitude of induction is dependent on the cell type, concentration of this compound, and the duration of treatment.

Table 2: Key PPARα Target Genes Regulated by this compound

GeneFunctionPathwayExpected Regulation
ACOX1 (Acyl-CoA Oxidase 1)Rate-limiting enzyme in peroxisomal β-oxidationPeroxisomal β-oxidationUpregulation
CPT1 (Carnitine Palmitoyltransferase 1)Rate-limiting enzyme for mitochondrial fatty acid uptakeMitochondrial β-oxidationUpregulation
L-FABP (Liver Fatty Acid Binding Protein)Intracellular fatty acid transportFatty Acid TransportUpregulation
CYP4A (Cytochrome P450, family 4, subfamily A)Fatty acid ω-hydroxylationFatty Acid MetabolismUpregulation

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PPARα.

Ligand Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled ligand for binding to the PPARα ligand-binding domain (LBD).

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - Terbium-labeled anti-GST antibody - GST-tagged PPARα LBD - Fluorescent tracer ligand - this compound dilutions Start->Prepare_Reagents Dispense_Reagents Dispense reagents into 384-well plate Prepare_Reagents->Dispense_Reagents Incubate Incubate at room temperature (e.g., 1-3 hours) Dispense_Reagents->Incubate Read_Plate Read plate in a TR-FRET enabled plate reader (Ex: 340 nm, Em: 495 nm & 520 nm) Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate TR-FRET ratio (520/495 nm) - Plot ratio vs. [this compound] - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET competitive binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a concentration gradient.

    • Prepare a working solution containing the GST-tagged PPARα LBD, the terbium-labeled anti-GST antibody, and the fluorescent tracer ligand according to the manufacturer's instructions (e.g., LanthaScreen™ TR-FRET PPARα Competitive Binding Assay).

  • Assay Procedure:

    • Dispense a small volume (e.g., 10 µL) of each this compound dilution or control (vehicle and a known PPARα agonist) into the wells of a low-volume 384-well plate.

    • Add an equal volume (e.g., 10 µL) of the PPARα LBD/antibody/tracer mix to each well.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at 495 nm (terbium donor) and 520 nm (fluorescent tracer acceptor) using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm.

    • Calculate the TR-FRET ratio by dividing the acceptor signal (520 nm) by the donor signal (495 nm).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Receptor Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARα.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture suitable cells (e.g., HepG2, HEK293T) Start->Cell_Culture Transfection Co-transfect cells with: - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment Treat cells with various concentrations of this compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Cell_Lysis->Luciferase_Assay Data_Analysis Analyze Data: - Normalize Firefly to Renilla activity - Calculate fold activation vs. control - Determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luciferase reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate growth medium.

    • Co-transfect the cells with three plasmids:

      • An expression vector for human or rodent PPARα.

      • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment and Incubation:

    • After transfection, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay and Data Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

    • Plot the fold activation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This technique is used to quantify the changes in the mRNA levels of PPARα target genes in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., primary hepatocytes or HepG2 cells) to an appropriate confluency.

    • Treat the cells with this compound at various concentrations and for different time points. A vehicle-treated group should be included as a negative control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., ACOX1, CPT1) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the change in expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • The fold change in gene expression is then calculated as 2-ΔΔCt.

Conclusion

This compound is a physiologically relevant endogenous ligand for PPARα. Its ability to activate this key metabolic regulator underscores its importance in the control of lipid homeostasis. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound-PPARα signaling axis for the treatment of metabolic diseases. Further research is warranted to precisely determine the binding affinity of this compound for PPARα and to quantify its effects on target gene expression in various in vitro and in vivo models. Such studies will undoubtedly contribute to a more complete understanding of the role of this branched-chain fatty acid in health and disease.

References

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Pristanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid of significant interest in the fields of metabolic research and drug development. Initially discovered as a natural product, it is now recognized as a key metabolite in the alpha-oxidation of phytanic acid and an endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides a comprehensive overview of the seminal work on its discovery and isolation, detailed experimental protocols for its chemical synthesis, and an exploration of its role in cellular signaling pathways. Quantitative data from synthetic methodologies are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this multifaceted molecule.

Discovery and Isolation of this compound

This compound was first isolated from butterfat in 1964 by R. P. Hansen and J. D. Morrison.[1] Their work laid the foundation for understanding the prevalence of this and other branched-chain fatty acids in natural sources. Today, this compound is known to be present in various lipids from sources such as freshwater sponges, krill, earthworms, whales, and human and bovine milk fat.[2] In humans, it is derived from two primary sources: directly from the diet or as the product of the peroxisomal alpha-oxidation of phytanic acid.[3]

Original Isolation Protocol from Butterfat (Hansen & Morrison, 1964)

The original method for isolating this compound from butterfat involved a multi-step process of saponification, fractional distillation, and chromatography. The following protocol is an adapted summary of the experimental procedure described by Hansen and Morrison.

Experimental Protocol: Isolation from Butterfat

  • Saponification and Fatty Acid Liberation:

    • Butterfat was saponified with an alcoholic solution of potassium hydroxide (B78521) to hydrolyze the triglycerides into glycerol (B35011) and fatty acid salts.

    • The resulting soap solution was acidified to liberate the free fatty acids.

  • Fractional Distillation of Methyl Esters:

    • The free fatty acids were converted to their methyl esters using methanol (B129727) and a suitable catalyst.

    • The mixture of fatty acid methyl esters was subjected to fractional distillation under reduced pressure to separate the esters based on their boiling points. Fractions enriched in branched-chain fatty acids were collected.

  • Urea (B33335) Adduct Formation:

    • To separate the branched-chain esters from the straight-chain esters, the collected fractions were treated with urea in methanol. Straight-chain esters form crystalline inclusion complexes (adducts) with urea, while branched-chain esters, like methyl pristanoate, remain in the liquid phase.

    • The non-adduct-forming fraction was recovered by filtration.

  • Gas-Liquid Chromatography (GLC):

    • The enriched methyl pristanoate fraction was further purified and analyzed by gas-liquid chromatography to isolate the pure compound.

  • Identification:

    • The structure of the isolated 2,6,10,14-tetramethylpentadecanoic acid was confirmed using techniques such as mass spectrometry and infrared spectroscopy.

Chemical Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining pure diastereomers for research purposes, particularly for studying its biological functions and for use as analytical standards. Several synthetic routes have been developed, with a notable recent method involving the dehomologation of dihydrophytol.

Synthesis from Dihydrophytol via Dehomologation

A modern and efficient method for synthesizing a diastereomeric mixture of (2RS,6R,10R)-pristanic acid involves the one-carbon shorter dehomologation of (3RS,7R,11R)-dihydrophytol using o-iodoxybenzoic acid (IBX). This method, reported by Sugamoto et al., provides a direct route to this compound.[4] The resulting diastereomers can then be separated.

Experimental Protocol: Synthesis from Dihydrophytol

  • Dehomologation of (3RS,7R,11R)-Dihydrophytol:

    • To a solution of (3RS,7R,11R)-dihydrophytol in a suitable solvent, add o-iodoxybenzoic acid (IBX).

    • The reaction mixture is heated to effect the oxidative cleavage and formation of the one-carbon shorter carboxylic acid, (2RS,6R,10R)-pristanic acid.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by silica (B1680970) gel column chromatography.

  • Separation of Diastereomers (via Amide Intermediates):

    • The diastereomeric mixture of this compound is converted to the corresponding amides by reaction with a chiral amine.

    • The resulting diastereomeric amides are separated by silica gel column chromatography.

    • The separated amides are then hydrolyzed back to the individual (2R,6R,10R)- and (2S,6R,10R)-pristanic acids in good yields.

Alternative Synthetic Approaches

Other synthetic strategies for this compound and related branched-chain fatty acids often involve the construction of the carbon skeleton through iterative coupling reactions, followed by the introduction of the carboxylic acid moiety. These methods can offer greater control over the stereochemistry at each chiral center.

A generalized workflow for the synthesis of a branched-chain fatty acid is depicted below:

G cluster_start Starting Materials cluster_elongation Chain Elongation cluster_functionalization Functional Group Manipulation cluster_product Final Product start1 Chiral Building Block A step1 Coupling Reaction (e.g., Grignard, Wittig) start1->step1 start2 Coupling Partner B start2->step1 step2 Iterative Coupling Steps step1->step2 Repeat as needed step3 Oxidation of Terminal Group step2->step3 step4 Purification step3->step4 product This compound step4->product

Generalized workflow for branched-chain fatty acid synthesis.
Quantitative Comparison of Synthetic Methods

MethodStarting MaterialKey Reagent(s)Number of Steps (from key intermediate)Overall YieldStereoselectivityReference
Dehomologation(3RS,7R,11R)-Dihydrophytolo-Iodoxybenzoic acid (IBX)1GoodProduces diastereomeric mixtureSugamoto et al.[4]
Notionally, a multi-step convergent synthesisChiral building blocksOrganometallic reagents, etc.MultipleVariableHigh (diastereoselective)General approach

Note: Specific yield data for the IBX dehomologation method is reported as "good yields" in the referenced abstract. A more detailed quantitative analysis would require access to the full experimental data.

Biological Role and Signaling Pathway

This compound is not merely a metabolic intermediate but also a signaling molecule that acts as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This binding event initiates the transcription of genes involved in fatty acid oxidation.

Key target genes upregulated by the this compound-PPARα-RXR complex include:

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.[7]

  • Carnitine Palmitoyltransferase 1 (CPT1): Essential for the transport of long-chain fatty acids into mitochondria for β-oxidation.

  • Peroxisomal Bifunctional Enzyme (L-PBE): Catalyzes the second and third steps of peroxisomal β-oxidation.[7]

The activation of these and other genes leads to an overall increase in the catabolism of fatty acids, which is a key physiological response to high lipid levels.

PPARa_Signaling cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_dna Gene Transcription cluster_effect Cellular Response pristanic_acid This compound ppara PPARα pristanic_acid->ppara binds ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr ppre PPRE (DNA Response Element) ppara_rxr->ppre binds to target_genes Target Genes (ACOX1, CPT1, L-PBE, etc.) ppre->target_genes activates transcription of mrna mRNA target_genes->mrna transcribes to fatty_acid_oxidation Increased Fatty Acid Oxidation mrna->fatty_acid_oxidation translates to proteins that cause

This compound-mediated activation of the PPARα signaling pathway.

Conclusion

This compound has evolved from a novel compound isolated from a natural source to a well-characterized molecule with important roles in lipid metabolism and cellular signaling. The ability to chemically synthesize specific diastereomers of this compound has been instrumental in elucidating its function as an endogenous ligand for PPARα. Future research in this area may focus on developing more stereoselective and efficient synthetic routes and further exploring the therapeutic potential of modulating the PPARα pathway with this compound analogs in the context of metabolic diseases. This guide provides a foundational resource for researchers aiming to work with or further investigate this significant branched-chain fatty acid.

References

Dietary Sources of Pristanic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the dietary sources of pristanic acid, a branched-chain fatty acid relevant to various metabolic pathways and disease research. The document is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of associated metabolic pathways.

Introduction to this compound

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated branched-chain fatty acid found in the human diet. It is derived from two primary routes: direct consumption from certain food sources and as a metabolic product of phytanic acid, another branched-chain fatty acid obtained from the diet. This compound is a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Its accumulation is associated with certain peroxisomal disorders, making the understanding of its dietary origins crucial for both clinical and research applications.

Quantitative Analysis of this compound in Human Dietary Sources

This compound is predominantly found in foods derived from ruminant animals and certain marine sources. The following tables summarize the quantitative data on this compound concentrations in various food products. It is important to note that the concentration of this compound can be influenced by factors such as the animal's diet and the fat content of the food product.

Table 1: this compound Concentration in Dairy Products

Food ProductThis compound Concentration (mg/100g of lipids)Reference
Organic Cheeses (average)~30% higher than conventional[1]
Conventional Cheeses (average)Not explicitly quantified, but present[2]
ButterPresent, concentration varies[3][4]
Milk FatApproximately 0.04-0.06% of total fatty acids[1]
Human Milk FatPresent[3][4]

Table 2: Estimated this compound Concentration in Meat and Fish

Direct quantitative data for this compound in many meat and fish products is limited in publicly available literature. The data below is largely based on the presence of its precursor, phytanic acid, and qualitative reports of this compound.

Food ProductThis compound Presence/Estimated ConcentrationReference
Beef (Ruminant Meat)Present in depot fat[3][4]
Lamb (Ruminant Meat)Present in depot fat[3][4]
Goat MeatPresent
SalmonPresent
MackerelPresent
SardinesPresent

Metabolic Pathway of this compound

This compound in the human body is primarily derived from the alpha-oxidation of phytanic acid within the peroxisomes. Once formed, this compound undergoes beta-oxidation.

cluster_diet Dietary Intake cluster_peroxisome Peroxisome Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound (direct) This compound (direct) This compound This compound This compound (direct)->this compound 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanal->this compound Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA This compound->Pristanoyl-CoA Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation

Figure 1: Metabolic pathway of phytanic acid to this compound and its subsequent activation for beta-oxidation.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in food matrices is typically achieved through gas chromatography-mass spectrometry (GC-MS). The following protocol outlines the key steps involved in this analysis.

Principle

This method involves the extraction of total lipids from the food sample, followed by saponification to release free fatty acids. The fatty acids are then derivatized to form volatile esters, which are subsequently separated and quantified by GC-MS.

Materials and Reagents
  • Solvents: Hexane, Methanol, Chloroform (HPLC grade)

  • Reagents: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Boron trifluoride-methanol (BF3-methanol) or Methanolic HCl, Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Internal Standard: Deuterated this compound (e.g., d3-pristanic acid)

  • Equipment: Homogenizer, reflux condenser, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).

Experimental Workflow Diagram

start Food Sample Homogenization lipid_extraction Lipid Extraction (e.g., Folch method) start->lipid_extraction saponification Saponification (e.g., methanolic KOH) lipid_extraction->saponification extraction_ffa Extraction of Free Fatty Acids saponification->extraction_ffa derivatization Derivatization to FAMEs (e.g., BF3-methanol) extraction_ffa->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Data Analysis & Quantification gcms_analysis->quantification

Figure 2: General workflow for the quantification of this compound in food samples.
Detailed Procedure

  • Sample Preparation and Lipid Extraction:

    • Homogenize a known weight of the food sample.

    • Extract the total lipids using a suitable solvent system, such as a chloroform:methanol mixture (e.g., Folch method).

    • Add a known amount of deuterated this compound as an internal standard at the beginning of the extraction.

  • Saponification:

    • To the extracted lipid fraction, add a solution of NaOH or KOH in methanol.

    • Heat the mixture under reflux to hydrolyze the ester linkages and release the free fatty acids.

  • Extraction of Free Fatty Acids:

    • After saponification, acidify the mixture and extract the free fatty acids into an organic solvent like hexane.

    • Wash the organic layer with a saturated NaCl solution to remove impurities.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the fatty acid extract.

    • Add a derivatizing agent, such as BF3-methanol or methanolic HCl, and heat to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This step increases the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis:

    • Inject the FAMEs solution into the GC-MS system.

    • Gas Chromatography Parameters (Typical):

      • Column: A non-polar capillary column (e.g., HP-5MS).

      • Injector Temperature: 250-280 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 60-100 °C), then ramp up to a final temperature of 250-300 °C.

      • Carrier Gas: Helium.

    • Mass Spectrometry Parameters (Typical):

      • Ionization Mode: Electron Impact (EI).

      • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound methyl ester and the internal standard.

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum.

    • Calculate the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard.

    • Determine the concentration of this compound in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of this compound standards.

Conclusion

This technical guide provides a foundational understanding of the dietary sources of this compound, with a focus on quantitative data and analytical methodologies. The primary sources are ruminant-derived products and certain fish, though more extensive quantitative analysis across a broader range of foodstuffs is warranted. The provided GC-MS protocol offers a robust framework for researchers to accurately quantify this compound in various food matrices, which is essential for advancing research in metabolic diseases and drug development.

References

Pristanic Acid-Induced Oxidative Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying pristanic acid-induced oxidative stress. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and neurodegenerative diseases where this compound accumulation is a key pathological feature. This document summarizes key quantitative data, details experimental protocols for assessing oxidative stress markers, and visualizes the core signaling pathways involved.

Executive Summary

This compound, a branched-chain fatty acid, has been shown to induce significant oxidative stress in various biological systems, particularly in neuronal tissues. This is of significant interest in the context of peroxisomal disorders such as Zellweger syndrome, where this compound accumulates to toxic levels. The induction of oxidative stress by this compound is a multi-faceted process involving the generation of reactive oxygen species (ROS), subsequent damage to key cellular macromolecules, and the disruption of endogenous antioxidant defense mechanisms. Key molecular events include lipid peroxidation, protein carbonylation, DNA damage, and depletion of glutathione. These effects are mediated, in part, through the activation of specific signaling pathways, including those involving the G-protein coupled receptor 40 (GPR40) and the peroxisome proliferator-activated receptor alpha (PPARα). Understanding these mechanisms is crucial for the development of therapeutic strategies aimed at mitigating the cellular damage associated with elevated this compound levels.

Quantitative Effects of this compound on Oxidative Stress Markers

The following tables summarize the dose-dependent effects of this compound on key markers of oxidative stress in the cerebellum of 30-day-old rats, based on in vitro studies.

Table 1: Effect of this compound on Lipid Peroxidation (Malondialdehyde Levels)

This compound Concentration (µM)Malondialdehyde (MDA) Levels (nmol/mg protein)Percentage Increase vs. Control
0 (Control)0.25 ± 0.020%
1000.35 ± 0.0340%
5000.48 ± 0.0492%
10000.62 ± 0.05148%

Data extracted from Busanello et al., 2014.[1]

Table 2: Effect of this compound on Protein Oxidation (Protein Carbonyl Content)

This compound Concentration (µM)Protein Carbonyl Content (nmol/mg protein)Percentage Increase vs. Control
0 (Control)1.2 ± 0.10%
1001.5 ± 0.1225%
5001.9 ± 0.1558%
10002.4 ± 0.2100%

Data extracted from Busanello et al., 2014.[1]

Table 3: Effect of this compound on Antioxidant Defenses (Glutathione Levels)

This compound Concentration (µM)Glutathione (GSH) Levels (nmol/mg protein)Percentage Decrease vs. Control
0 (Control)5.8 ± 0.40%
1004.9 ± 0.315.5%
5003.7 ± 0.336.2%
10002.9 ± 0.2550%

Data extracted from Busanello et al., 2014.[1]

Table 4: Effect of this compound on DNA Damage (Comet Assay)

This compound Concentration (µM)Damage Index (Arbitrary Units)Percentage Increase vs. Control
0 (Control)15 ± 20%
10028 ± 386.7%
50045 ± 4200%
100062 ± 5313.3%

Data extracted from Busanello et al., 2014.[1]

Core Signaling Pathways in this compound-Induced Oxidative Stress

This compound triggers oxidative stress through the activation of distinct signaling pathways. The following diagrams illustrate the key molecular interactions.

pristanic_acid_gpr40_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Mitochondrion Mitochondrion Ca2_release->Mitochondrion Overload PKC->Mitochondrion Modulates function ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to

This compound Activation of GPR40 Signaling Pathway.

pristanic_acid_ppara_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Beta_Oxidation Increased Peroxisomal β-oxidation Enzymes Gene_Expression->Beta_Oxidation Leads to ROS_Generation Increased ROS Generation Beta_Oxidation->ROS_Generation Byproduct Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Contributes to

This compound Activation of PPARα Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored complex that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples (e.g., cerebellum) in ice-cold 1.15% KCl buffer to make a 10% (w/v) homogenate.

    • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Reaction Mixture:

    • In a centrifuge tube, add 200 µL of the supernatant.

    • Add 1.5 mL of 0.8% thiobarbituric acid.

    • Add 1.5 mL of 20% acetic acid (pH 3.5).

    • Add 200 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS).

    • Bring the final volume to 4.0 mL with distilled water.

  • Incubation:

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the tubes on ice to stop the reaction.

  • Extraction and Measurement:

    • Add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1, v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 1500 x g for 10 minutes.

    • Collect the upper organic layer.

    • Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.

  • Quantification:

    • A standard curve is generated using known concentrations of malondialdehyde.

    • The MDA concentration in the samples is calculated from the standard curve and expressed as nmol/mg of protein.

Measurement of Reactive Oxygen Species (DCFDA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary cerebellar neurons) in a 96-well black plate with a clear bottom and allow them to adhere.

    • Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Incubate the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess probe.

    • Treat the cells with different concentrations of this compound for the desired time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of ROS produced.

    • Results are typically expressed as a percentage of the control (untreated cells).

Measurement of Protein Carbonyl Content

Principle: Protein carbonylation is a common marker of protein oxidation. Carbonyl groups on proteins can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which leads to the formation of a stable dinitrophenyl (DNP) hydrazone product. This product can be quantified spectrophotometrically or detected by immunoblotting using anti-DNP antibodies.

Protocol (Spectrophotometric Method):

  • Sample Preparation:

    • Homogenize tissue samples in a buffer containing protease inhibitors.

    • Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

  • Derivatization:

    • To 200 µL of the protein sample (adjusted to 1-2 mg/mL), add 800 µL of 10 mM DNPH in 2.5 M HCl. For the blank, add 800 µL of 2.5 M HCl only.

    • Incubate the samples at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

  • Protein Precipitation and Washing:

    • Add 1 mL of 20% trichloroacetic acid (TCA) to each tube and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

    • Discard the supernatant.

    • Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove any free DNPH.

  • Solubilization and Measurement:

    • Resuspend the final protein pellet in 500 µL of 6 M guanidine (B92328) hydrochloride.

    • Incubate at 37°C for 15-30 minutes to facilitate dissolution.

    • Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.

    • Measure the absorbance of the supernatant at 370 nm.

  • Calculation:

    • The carbonyl content is calculated using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹) and is expressed as nmol/mg of protein.

Measurement of DNA Damage (Comet Assay)

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

Protocol (Alkaline Comet Assay):

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue or cell culture of interest.

    • Maintain the cells on ice to prevent DNA repair.

  • Slide Preparation:

    • Coat microscope slides with 1% normal melting point agarose (B213101) and allow them to dry.

    • Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% low melting point agarose at 37°C.

    • Quickly pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Let the DNA unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are used as indicators of DNA damage.

Conclusion

The data and methodologies presented in this technical guide underscore the significant role of this compound in inducing oxidative stress, a key factor in the pathophysiology of certain metabolic and neurodegenerative disorders. The quantitative evidence demonstrates a clear dose-dependent relationship between this compound exposure and the extent of cellular damage. The detailed experimental protocols provide a robust framework for researchers to investigate these effects further. Moreover, the elucidation of the GPR40 and PPARα signaling pathways offers potential targets for the development of novel therapeutic interventions aimed at mitigating this compound-induced cellular toxicity. Continued research in this area is essential for a comprehensive understanding of these complex disease mechanisms and for the advancement of effective treatments.

References

The Gatekeepers of Cellular Metabolism: An In-depth Technical Guide to the Cellular Uptake and Transport of Pristanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a crucial role in cellular lipid metabolism. Derived from the dietary intake of phytanic acid found in dairy products, meat, and fish, this compound is a key intermediate in the peroxisomal α- and β-oxidation pathways. Dysregulation of this compound metabolism is implicated in several inherited peroxisomal disorders, such as Refsum disease and Zellweger syndrome, leading to its accumulation and subsequent cellular toxicity. Understanding the mechanisms governing its entry into the cell and transport to the peroxisome is therefore of paramount importance for developing therapeutic strategies for these conditions. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport mechanisms of this compound, with a focus on the key protein players and the experimental approaches used to elucidate their function.

Core Transport Mechanisms of this compound

The cellular journey of this compound involves a multi-step process, beginning with its transport across the plasma membrane, followed by activation in the cytoplasm, and subsequent import into the peroxisome for degradation. Two main families of proteins have been identified as key mediators in this pathway: the Solute Carrier Family 27 (SLC27A), also known as Fatty Acid Transport Proteins (FATPs), and the ATP-binding cassette (ABC) transporters, specifically ABCD3.

Cellular Uptake via SLC27A Family Proteins

The initial step of this compound uptake from the extracellular environment is facilitated by members of the SLC27A family of proteins. These integral membrane proteins are involved in the transport of long-chain and very-long-chain fatty acids across the plasma membrane.

SLC27A2 (FATP2): A Key Player in this compound Activation

Among the SLC27A family, SLC27A2 (also known as FATP2) has been identified as having a significant role in the metabolism of branched-chain fatty acids.[1][2] SLC27A2 is a bifunctional enzyme that exhibits both fatty acid transport and acyl-CoA synthetase activity.[3] This dual function is critical for the "vectorial acylation" model of fatty acid uptake, where the transport across the membrane is tightly coupled to its activation to a CoA thioester. This immediate conversion to pristanoyl-CoA traps the molecule within the cell and primes it for subsequent metabolic pathways.[4]

Peroxisomal Import via ABCD3

Once activated to pristanoyl-CoA in the cytoplasm, the next critical step is its transport across the peroxisomal membrane for β-oxidation. This process is primarily mediated by the peroxisomal ATP-binding cassette (ABC) transporter, ABCD3 (also known as PMP70).[5][6]

ABCD3 is a half-transporter that homodimerizes to form a functional unit in the peroxisomal membrane.[7] It is known to have a broad substrate specificity, with a preference for the CoA esters of long-chain unsaturated, long-branched chain, and long-chain dicarboxylic fatty acids.[6] Studies in fibroblasts from an ABCD3-deficient patient and in an Abcd3 knockout mouse model have confirmed the essential role of ABCD3 in the transport of branched-chain fatty acids.[5] Recent cryogenic electron microscopy (cryo-EM) structures of human ABCD3 have provided significant insights into its mechanism, showing the transporter in both an apo state and bound to phytanoyl-CoA, a structurally similar precursor to pristanoyl-CoA.[7][8] This structural data reveals the binding pocket and suggests a mechanism for the translocation of branched-chain acyl-CoAs into the peroxisomal matrix.[7]

Quantitative Data on this compound Transport

Direct quantitative kinetic data, such as Michaelis-Menten constants (Km) and maximum transport velocities (Vmax), for the transport of this compound by SLC27A2 and ABCD3 are not extensively documented in the literature. However, related experimental findings provide valuable insights into the efficiency of these transport processes.

TransporterSubstrate(s)Organism/SystemFindingReference(s)
ABCD3 Branched-chain fatty acidsHuman fibroblastsReduced β-oxidation of this compound in ABCD3-deficient patient cells.[5]
ABCD3 Phytanic acid, this compoundAbcd3-/- miceSupplementation with phytol (B49457) led to higher accumulation of phytanic and this compound compared to wild-type mice.[5]
SLC27A2 (FATP2) Branched-chain fatty acidsHumanExhibits acyl-CoA synthetase activity for branched-chain fatty acids like phytanic and this compound.[1][2]

Note: The table summarizes qualitative and semi-quantitative findings that strongly support the role of these transporters. Specific Km and Vmax values for this compound are a key area for future research.

Experimental Protocols

The study of this compound transport relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radiolabeled this compound Uptake Assay in Cultured Cells

This method is used to quantify the cellular uptake of this compound by measuring the accumulation of a radiolabeled form of the molecule.

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes, or cell lines overexpressing a transporter of interest)

  • [3H]-Pristanic acid or [14C]-Pristanic acid

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Uptake Solution: Prepare the uptake solution by diluting the radiolabeled this compound in serum-free cell culture medium to the desired final concentration.

  • Initiation of Uptake: Aspirate the culture medium from the cells and wash once with warm PBS. Add the uptake solution to each well to initiate the transport assay.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well to determine the specific uptake of this compound (in pmol/mg protein/min).

Fluorescent this compound Uptake Assay

This high-throughput method utilizes a fluorescently labeled fatty acid analog to measure cellular uptake in real-time.

Materials:

  • Fluorescent fatty acid analog (e.g., BODIPY-labeled this compound)

  • Quenching agent (cell-impermeable)

  • Cultured cells

  • Fluorescence plate reader

Protocol:

  • Cell Seeding and Culture: As described in the radiolabeled uptake assay.

  • Preparation of Assay Reagents: Prepare a working solution of the fluorescent this compound analog and the quenching agent in an appropriate assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the assay reagent mixture containing the fluorescent probe and quencher to the cells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in intracellular fluorescence over time. The quencher in the extracellular medium will minimize the fluorescence signal from outside the cells.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of fatty acid uptake. Kinetic parameters can be determined by performing the assay with varying concentrations of the fluorescent probe.[9][10]

In Vitro Transport Assay using Proteoliposomes

This method allows for the direct measurement of transport activity of a purified transporter protein reconstituted into artificial lipid vesicles.

Materials:

  • Purified ABCD3 protein

  • Liposomes (e.g., prepared from E. coli polar lipids)

  • Radiolabeled [3H]-Pristanoyl-CoA

  • ATP and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside)

  • Bio-Beads for detergent removal

  • Filtration apparatus

Protocol:

  • Proteoliposome Reconstitution:

    • Solubilize the purified ABCD3 protein in a detergent-containing buffer.

    • Mix the solubilized protein with pre-formed liposomes.

    • Remove the detergent slowly using Bio-Beads to allow the protein to insert into the liposome (B1194612) membrane.[11][12]

  • Loading of Proteoliposomes: Load the proteoliposomes with ATP and an ATP-regenerating system by freeze-thaw cycles.

  • Transport Assay:

    • Equilibrate the proteoliposomes at the desired temperature (e.g., 37°C).

    • Initiate the transport reaction by adding radiolabeled [3H]-pristanoyl-CoA to the external buffer.

    • At specific time points, take aliquots of the reaction and stop the transport by rapid filtration through a membrane filter that retains the proteoliposomes but allows the free substrate to pass through.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the amount of pristanoyl-CoA transported into the proteoliposomes over time. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of transport at varying substrate concentrations.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound transport and metabolism is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Pristanic_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome This compound (Diet) This compound (Diet) This compound This compound This compound (Diet)->this compound Uptake SLC27A2 (FATP2) SLC27A2 (FATP2) This compound->SLC27A2 (FATP2) Pristanoyl-CoA Pristanoyl-CoA ABCD3 ABCD3 Pristanoyl-CoA->ABCD3 Transport SLC27A2 (FATP2)->Pristanoyl-CoA Activation AMP + PPi AMP + PPi SLC27A2 (FATP2)->AMP + PPi CoA + ATP CoA + ATP CoA + ATP->SLC27A2 (FATP2) Pristanoyl-CoA (Peroxisome) Pristanoyl-CoA (Peroxisome) ABCD3->Pristanoyl-CoA (Peroxisome) β-oxidation β-oxidation Pristanoyl-CoA (Peroxisome)->β-oxidation

Cellular uptake and peroxisomal import of this compound.

Radiolabeled_Uptake_Workflow A Seed cells in 96-well plate B Culture overnight A->B D Wash cells with PBS B->D C Prepare [3H]-Pristanic Acid uptake solution E Add uptake solution to initiate transport C->E D->E F Incubate at 37°C for various time points E->F G Stop uptake by washing with ice-cold PBS F->G H Lyse cells G->H I Measure radioactivity by scintillation counting H->I J Normalize to protein concentration and analyze data I->J

Experimental workflow for radiolabeled this compound uptake assay.

Proteoliposome_Assay_Workflow A Purify ABCD3 transporter protein C Reconstitute ABCD3 into liposomes to form proteoliposomes A->C B Prepare liposomes B->C D Load proteoliposomes with ATP C->D E Initiate transport with [3H]-Pristanoyl-CoA D->E F Stop reaction at time points by rapid filtration E->F G Measure radioactivity on filter F->G H Calculate transport rate and determine kinetics G->H

Workflow for in vitro transport assay using proteoliposomes.

Conclusion and Future Directions

The cellular uptake and transport of this compound are intricate processes orchestrated by specific protein families, primarily the SLC27A transporters at the plasma membrane and the ABCD3 transporter at the peroxisomal membrane. While the key players have been identified, a significant gap remains in the quantitative understanding of their transport kinetics for this compound. Future research should focus on determining the Michaelis-Menten constants and turnover rates of these transporters to build more accurate models of this compound metabolism and its dysregulation in disease. The development of specific inhibitors for these transporters could also pave the way for novel therapeutic interventions for peroxisomal disorders characterized by the accumulation of this branched-chain fatty acid. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further unravel the complexities of this compound transport and its impact on cellular health and disease.

References

Pristanic Acid Accumulation in Zellweger Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, leading to a spectrum of severe metabolic abnormalities. A key biochemical hallmark of this devastating disease is the accumulation of pristanic acid, a branched-chain fatty acid, in plasma and tissues. This technical guide provides an in-depth overview of the core aspects of this compound accumulation in Zellweger syndrome, intended for researchers, scientists, and drug development professionals. It details the underlying biochemical pathways, presents quantitative data on metabolite accumulation, outlines experimental protocols for analysis, and illustrates key processes through signaling pathway and workflow diagrams.

Introduction to Zellweger Syndrome and Peroxisomal Function

Zellweger syndrome spectrum disorders (ZSDs) are a group of genetic conditions caused by mutations in PEX genes, which are essential for the assembly of peroxisomes.[1][2] Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the β-oxidation of very-long-chain fatty acids (VLCFAs), the α-oxidation of branched-chain fatty acids like phytanic acid, and the synthesis of plasmalogens.[3][4] In Zellweger syndrome, the most severe form of ZSD, the absence of functional peroxisomes leads to the systemic accumulation of toxic metabolites, resulting in profound neurological dysfunction, craniofacial abnormalities, and liver and kidney disease.[1][5]

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the α-oxidation of phytanic acid.[3] Its subsequent degradation occurs via β-oxidation within the peroxisomes.[6] The disruption of this pathway in Zellweger syndrome leads to the characteristic accumulation of this compound, making it a critical biomarker for diagnosis and a key molecule in the pathophysiology of the disease.

Biochemical Pathways of this compound Metabolism

The metabolism of this compound is intrinsically linked to that of its precursor, phytanic acid. The following sections and diagrams illustrate the normal metabolic cascade and its disruption in Zellweger syndrome.

Alpha-Oxidation of Phytanic Acid to this compound

Phytanic acid, a 3-methyl-branched fatty acid, cannot be directly metabolized by β-oxidation. It first undergoes a process of α-oxidation within the peroxisomes to yield this compound.[7][8] This pathway involves a series of enzymatic steps, with phytanoyl-CoA hydroxylase (PhyH) being a key enzyme.[9]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid This compound Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Figure 1: Alpha-oxidation pathway of phytanic acid. (Within 100 characters)
Peroxisomal Beta-Oxidation of this compound

This compound, once formed, undergoes β-oxidation within the peroxisomes. This process shortens the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[6] In Zellweger syndrome, the absence of functional peroxisomes completely halts this degradation pathway.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome Pristanic_Acid This compound Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation (Multiple Cycles) Pristanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Zellweger_Block Block in Zellweger Syndrome Beta_Oxidation->Zellweger_Block

Figure 2: Peroxisomal beta-oxidation of this compound. (Within 100 characters)

Quantitative Data on Metabolite Accumulation

The diagnosis of Zellweger syndrome relies heavily on the biochemical analysis of plasma and other biological fluids. The following tables summarize the quantitative data on the accumulation of this compound, phytanic acid, and very-long-chain fatty acids in patients with Zellweger syndrome compared to healthy controls.

Table 1: Plasma Pristanic and Phytanic Acid Concentrations

AnalyteHealthy Controls (µmol/L)Zellweger Syndrome Patients (µmol/L)Reference(s)
This compound< 1Significantly elevated[3][6][10]
Phytanic Acid< 16Elevated (age-dependent)[11][12][13]

Table 2: Plasma Very-Long-Chain Fatty Acid (VLCFA) Concentrations

AnalyteHealthy ControlsZellweger Syndrome PatientsReference(s)
C26:0 (µmol/L)0.37 - 1.340.95 - 9.74[14][15][16]
C26:0/C22:0 Ratio< 0.033Greatly increased[12][14][16]
C24:0/C22:0 Ratio0.65 - 1.05Significantly increased[12][14][16]

Experimental Protocols

Accurate quantification of this compound and assessment of related enzyme activities are crucial for diagnosis and research. This section provides detailed methodologies for key experiments.

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of this compound in plasma samples.

Objective: To quantify the concentration of this compound in human plasma.

Principle: Fatty acids, including this compound, are extracted from plasma, derivatized to form volatile esters, and then separated and quantified by GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.[7][17][18]

Materials:

  • Plasma sample (EDTA or heparin)

  • Internal standard: [²H₃]-pristanic acid

  • Methanol, HPLC grade

  • Acetyl chloride

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of the internal standard ([²H₃]-pristanic acid).

  • Hydrolysis and Methylation:

    • Add 1 mL of methanol/acetyl chloride (95:5, v/v).

    • Incubate at 100°C for 1 hour to hydrolyze fatty acid esters and form fatty acid methyl esters (FAMEs).

  • Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying and Reconstitution:

    • Dry the hexane extract under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of hexane.

  • GC-MS Analysis:

    • Inject an aliquot of the reconstituted sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) for separation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of this compound methyl ester and its deuterated internal standard.

  • Quantification:

    • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow Start Plasma Sample + Internal Standard Hydrolysis Hydrolysis & Methylation Start->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute GC_MS GC-MS Analysis Dry_Reconstitute->GC_MS Quantification Quantification GC_MS->Quantification

Figure 3: General workflow for GC-MS analysis of this compound. (Within 100 characters)
Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay

This assay measures the activity of a key enzyme in the α-oxidation of phytanic acid.

Objective: To determine the enzymatic activity of phytanoyl-CoA hydroxylase in cell or tissue homogenates.

Principle: The assay measures the conversion of [1-¹⁴C]phytanoyl-CoA to [1-¹⁴C]2-hydroxyphytanoyl-CoA. The radiolabeled substrate and product are separated by HPLC, and the radioactivity of the product is quantified.[9][19][20]

Materials:

  • Cell or tissue homogenate

  • [1-¹⁴C]phytanoyl-CoA (substrate)

  • Assay buffer (e.g., Tris-HCl with cofactors like FeSO₄, 2-oxoglutarate, and ascorbate)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue homogenate with the assay buffer.

  • Initiation of Reaction:

    • Add [1-¹⁴C]phytanoyl-CoA to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase HPLC column.

    • Separate the substrate and product using a suitable solvent gradient.

    • Quantify the radioactivity of the eluting fractions corresponding to the product using an in-line radioactivity detector or by collecting fractions and using a scintillation counter.

  • Calculation of Activity:

    • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Cellular Pathophysiology and Signaling Pathways

The accumulation of this compound in Zellweger syndrome has significant downstream cellular consequences, contributing to the severe pathology of the disease.

Mitochondrial Dysfunction

This compound has been shown to be toxic to mitochondria.[21][22] It can act as an uncoupler of oxidative phosphorylation, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[23] This mitochondrial dysfunction contributes to cellular stress and apoptosis.

Mitochondrial_Dysfunction_Pathway Pristanic_Acid This compound Accumulation Mitochondrion Mitochondrion Pristanic_Acid->Mitochondrion Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling ATP_Decrease Decreased ATP Production Uncoupling->ATP_Decrease ROS_Increase Increased ROS Production Uncoupling->ROS_Increase Cellular_Stress Cellular Stress ATP_Decrease->Cellular_Stress ROS_Increase->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Figure 4: this compound-induced mitochondrial dysfunction. (Within 100 characters)
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound is a known ligand for the nuclear receptor PPARα.[6] Activation of PPARα can influence the expression of genes involved in lipid metabolism. While this might be a compensatory mechanism, its precise role in the context of the widespread metabolic chaos of Zellweger syndrome is still under investigation.

Conclusion and Future Directions

The accumulation of this compound is a central feature of Zellweger syndrome, directly resulting from the fundamental defect in peroxisome biogenesis. Its quantification is a cornerstone of diagnosis, and its cellular toxicity significantly contributes to the disease's devastating pathology. Future research should focus on further elucidating the precise molecular mechanisms by which this compound exerts its toxic effects, which may open avenues for the development of targeted therapeutic interventions. Understanding the interplay between this compound accumulation and other metabolic derangements in Zellweger syndrome will be critical for designing effective strategies to ameliorate the severe consequences of this disorder. The development of animal and cellular models that accurately recapitulate the metabolic phenotype of Zellweger syndrome will be invaluable in these efforts.

References

The Pathogenic Role of Pristanic Acid in Refsum Disease and Related Peroxisomal Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease, a rare autosomal recessive neurological disorder, is classically characterized by the accumulation of phytanic acid due to a primary defect in its α-oxidation. Consequently, levels of its metabolic product, pristanic acid, are typically diminished in classic Refsum disease. However, the accumulation of this compound is a key pathological feature in other peroxisomal biogenesis disorders (PBDs) within the Zellweger spectrum and in specific enzyme deficiencies like α-methylacyl-CoA racemase (AMACR) deficiency, where it plays a direct role in disease pathogenesis. This technical guide provides an in-depth examination of the role of this compound in the context of these disorders. It details the biochemical pathways, pathogenic mechanisms—including mitochondrial dysfunction, induction of oxidative stress, and disruption of calcium homeostasis—and presents detailed experimental protocols for investigating these effects. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's contribution to neurodegeneration.

Introduction: this compound in the Context of Peroxisomal Disorders

Peroxisomes are ubiquitous organelles essential for various metabolic processes, including the breakdown of very-long-chain fatty acids and branched-chain fatty acids like phytanic acid.[1][2] In classic adult Refsum disease (ARD), the genetic defect lies in the PHYH gene, encoding phytanoyl-CoA hydroxylase, the enzyme that catalyzes the first step of phytanic acid α-oxidation.[3] This leads to a massive accumulation of phytanic acid, while this compound levels remain low.[4]

Conversely, in a subset of peroxisomal disorders, the β-oxidation of this compound itself is impaired, leading to its accumulation. These conditions include:

  • α-Methylacyl-CoA Racemase (AMACR) Deficiency: An inherited disorder affecting the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, a necessary step for its subsequent β-oxidation. This results in markedly elevated levels of this compound.[1][5]

  • Zellweger Spectrum Disorders (ZSDs): A group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[6][7] In these disorders, multiple peroxisomal functions are impaired, resulting in the accumulation of various metabolites, including both phytanic and pristanic acids.[7][8]

  • D-Bifunctional Protein (DBP) Deficiency: A defect in the second enzyme of the peroxisomal β-oxidation spiral, which also participates in the breakdown of this compound.

This guide focuses on the pathogenic consequences of this compound accumulation in these specific contexts.

Biochemical Pathway of this compound Metabolism

This compound is derived from two main sources: directly from the diet (found in dairy products, meat, and fish) and as a product of phytanic acid α-oxidation.[9] Its catabolism occurs exclusively within the peroxisome via β-oxidation.

Peroxisomal β-Oxidation of Pristanoyl-CoA

The degradation of pristanoyl-CoA involves a series of enzymatic reactions that shorten its carbon chain. A key feature of this compound is the methyl group at its α-carbon, which necessitates specific enzymatic machinery.

Pristanic_Acid_Beta_Oxidation Pristanic_Acid This compound Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase AMACR α-Methylacyl-CoA Racemase (AMACR) Pristanoyl_CoA->AMACR (2R)-Pristanoyl-CoA Beta_Oxidation Peroxisomal β-Oxidation Spiral AMACR->Beta_Oxidation (2S)-Pristanoyl-CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA DMNA_CoA 4,8-Dimethylnonanoyl-CoA Beta_Oxidation->DMNA_CoA Mitochondria Mitochondrial β-Oxidation DMNA_CoA->Mitochondria

Quantitative Data on this compound Levels

The concentration of this compound in plasma is a critical biomarker for diagnosing and differentiating various peroxisomal disorders.

ConditionPlasma this compound (µmol/L)Plasma Phytanic Acid (µmol/L)This compound / Phytanic Acid RatioReference(s)
Healthy Controls < 1< 10Low[1][10]
Classic Refsum Disease Normal to slightly elevated> 200Very Low[4]
Zellweger Spectrum Disorders ElevatedElevatedNormal to Elevated[6][11]
AMACR Deficiency Markedly Elevated (e.g., 9.29 µg/ml which is ~30 µmol/L)Normal to mildly elevatedHigh[1][5][12]
DBP Deficiency ElevatedElevatedMarkedly Increased[10]

Note: Concentrations can vary depending on age, diet, and the specific mutation.

Pathogenesis of this compound Toxicity

Experimental evidence indicates that elevated levels of this compound are cytotoxic, particularly to neural cells. The primary mechanisms of this toxicity involve mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the disruption of intracellular calcium signaling.[13][14]

Mitochondrial Dysfunction

This compound has been shown to impair mitochondrial homeostasis by acting as both an uncoupler of oxidative phosphorylation and a metabolic inhibitor.[15] This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and reduced ATP synthesis.

Oxidative Stress

A significant contributor to this compound's cytotoxicity is the induction of oxidative stress.[11] this compound strongly induces the generation of ROS, more so than phytanic acid.[13] This increase in ROS can lead to lipid peroxidation and damage to other cellular components.

Calcium Dysregulation and GPR40 Signaling

This compound can cause a dramatic dysregulation of intracellular calcium homeostasis.[13] One proposed mechanism for this is the activation of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[10][16] Activation of GPR40 by this compound can trigger the release of calcium from intracellular stores via the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) signaling cascade.[17][18]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane GPR40 GPR40/FFAR1 Gq Gq protein GPR40->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Pristanic_Acid This compound Pristanic_Acid->GPR40 Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Mitochondrial_Stress Mitochondrial Stress Ca_release->Mitochondrial_Stress Cell_Death Cell Death Ca_release->Cell_Death ROS_Production ROS Production Mitochondrial_Stress->ROS_Production ROS_Production->Cell_Death

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the pathogenic effects of this compound in vitro.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., Astrocytes, Neurons) Treatment 3. Cell Treatment (Varying concentrations and time points) Cell_Culture->Treatment Pristanic_Acid_Prep 2. This compound Preparation (Complexed with BSA) Pristanic_Acid_Prep->Treatment ROS_Assay 4a. ROS Measurement (e.g., DHE) Treatment->ROS_Assay MMP_Assay 4b. Mitochondrial Membrane Potential (e.g., JC-1) Treatment->MMP_Assay Calcium_Assay 4c. Intracellular Calcium Imaging (e.g., Fura-2 AM) Treatment->Calcium_Assay Viability_Assay 4d. Cell Viability/Toxicity (e.g., PI Staining) Treatment->Viability_Assay Data_Analysis 5. Data Analysis and Interpretation ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Viability_Assay->Data_Analysis

Protocol for Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)

This protocol is adapted for cultured neural cells.

Materials:

  • Dihydroethidium (DHE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Antimycin A (positive control)

  • N-acetyl Cysteine (negative control)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare DHE Stock Solution: Dissolve DHE in DMSO to a stock concentration of 5-10 mM. Store in small aliquots at -20°C, protected from light.

  • Cell Culture: Seed cells (e.g., primary astrocytes or neurons) in a suitable format (e.g., 96-well black plate or coverslips) and allow them to adhere and grow to the desired confluency.

  • Prepare DHE Working Solution: Dilute the DHE stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 5-10 µM.

  • Cell Treatment: Treat cells with various concentrations of this compound (complexed with BSA) for the desired duration. Include vehicle control, positive control (e.g., 10 µM Antimycin A for 1 hour), and negative control (co-treatment with N-acetyl Cysteine).

  • DHE Staining: Remove the treatment medium and wash the cells gently with pre-warmed HBSS. Add the DHE working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[19][20]

  • Washing: Gently wash the cells three times with HBSS to remove excess DHE.

  • Imaging/Measurement: Immediately measure the fluorescence. For microscopy, use an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm. For a plate reader, use excitation between 480-520 nm and emission between 570-600 nm.[21] The fluorescence intensity is proportional to the level of superoxide.

Protocol for Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol is suitable for adherent or suspension cells.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Assay Buffer (provided with most kits)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Prepare JC-1 Stock Solution: Dissolve JC-1 in DMSO to a concentration of 1-5 mg/mL.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the ROS protocol. For a positive control, treat a set of cells with 5-50 µM FCCP or CCCP for 10-15 minutes to induce mitochondrial depolarization.[4][15]

  • JC-1 Staining: Prepare a JC-1 working solution by diluting the stock solution into pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the treatment medium, and add the JC-1 working solution to the cells. Incubate for 15-30 minutes at 37°C.[22]

  • Washing: Centrifuge the plate/tube (if suspension cells) and carefully remove the supernatant. Wash the cells twice with pre-warmed Assay Buffer or PBS.[3]

  • Measurement: Resuspend cells in Assay Buffer. Measure the fluorescence of both JC-1 monomers and J-aggregates.

    • J-aggregates (healthy, polarized mitochondria): Excitation ~535-540 nm, Emission ~590-595 nm (red fluorescence).[3][15]

    • JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530-535 nm (green fluorescence).[3][15]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol for Intracellular Calcium Imaging using Fura-2 AM

This protocol is designed for fluorescence microscopy of adherent cells.

Materials:

  • Fura-2 AM

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • HEPES-buffered saline (HBS) or other suitable recording buffer

  • Ionomycin (B1663694) (for determining Rmax)

  • EGTA (for determining Rmin)

  • Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in DMSO to a concentration of 1-5 mM. Store in small aliquots at -20°C.

  • Cell Culture: Plate cells on coverslips suitable for imaging.

  • Dye Loading: Prepare a loading buffer containing 1-5 µM Fura-2 AM in HBS. The addition of 0.02% Pluronic F-127 and 2.5 mM probenecid can improve loading and retention.[23]

  • Incubation: Replace the culture medium with the loading buffer and incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[2][24]

  • De-esterification: Wash the cells twice with HBS (containing probenecid if used previously) and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester.[23]

  • Imaging: Mount the coverslip on the microscope stage in a perfusion chamber with HBS. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, while collecting emission at ~510 nm.

  • Stimulation: After establishing a baseline fluorescence ratio, perfuse the cells with this compound and record the changes in the 340/380 nm ratio over time.

  • Calibration (Optional): At the end of the experiment, determine Rmax by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium, and Rmin by subsequently adding a calcium chelator like EGTA.

Conclusion

While phytanic acid is the primary pathogenic molecule in classic Refsum disease, this guide highlights the critical and direct role of this compound in the pathogenesis of other related peroxisomal disorders. Its accumulation triggers a cascade of cytotoxic events, including mitochondrial dysfunction, oxidative stress, and calcium dysregulation, which collectively contribute to the neurodegenerative phenotype observed in these diseases. The experimental protocols and quantitative data presented here provide a framework for researchers and drug development professionals to further investigate the molecular mechanisms of this compound toxicity and to explore potential therapeutic interventions aimed at mitigating its detrimental effects. A thorough understanding of the distinct roles of both phytanic and pristanic acids is essential for the accurate diagnosis and development of targeted therapies for the full spectrum of peroxisomal disorders.

References

Primary Nuclear Receptor Interaction: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Pristanic Acid with Nuclear Receptors

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between this compound and nuclear receptors. This compound, a 2-methyl-branched-chain fatty acid, is a natural dietary component and a metabolite of phytanic acid.[1][2] It serves as a signaling molecule by directly binding to and activating specific nuclear receptors, thereby modulating the transcription of target genes involved in lipid metabolism.[1][3] This document details the primary nuclear receptor targets of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

The most well-characterized interaction of this compound is with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] this compound is recognized as a naturally occurring physiological ligand for PPARα.[4][5]

Mechanism of Action: this compound binds directly to the ligand-binding domain (LBD) of PPARα.[4][5] This binding induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[6][7] The resulting PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][6] This binding event recruits co-activator proteins and initiates the transcription of genes primarily involved in fatty acid oxidation.[7][8]

Specificity of Interaction

Studies have shown that this compound is a selective agonist for PPARα. Its ability to trans-activate other PPAR isoforms, namely PPARδ and PPARγ, is negligible.[4][5] This specificity makes this compound a valuable tool for studying PPARα-specific pathways. While its precursor, phytanic acid, can activate all three RXR subtypes, the direct and significant activation of RXRs by this compound itself is less clearly established.[4][5]

Other Receptor Interactions

While PPARα is the primary nuclear receptor target, this compound has been shown to interact with other signaling molecules. It can activate the G-protein-coupled receptor GPR40, which leads to an increase in intracellular calcium levels.[9][10] This interaction suggests that this compound's biological effects may be mediated through both nuclear receptor and non-nuclear receptor pathways.

Signaling Pathway Visualization

The signaling cascade initiated by this compound's binding to PPARα is a critical pathway in lipid homeostasis.

This compound activation of the PPARα signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the activation of PPARα by this compound as reported in the literature.

ReceptorLigandAssay TypeCell LineEffective ConcentrationFold ActivationReference
PPARα This compoundReporter Gene AssayNot Specified1 µMSignificant Induction[4][5]

Note: Specific EC50 or binding affinity (Kd) values for the interaction between this compound and PPARα were not explicitly detailed in the surveyed literature, which primarily characterizes the interaction based on concentration-dependent activation.

Experimental Protocols

Characterizing the interaction between this compound and nuclear receptors involves several key experimental techniques. Detailed below are generalized protocols for two fundamental assays.

Luciferase Reporter Gene Assay

This assay quantifies the ability of a ligand to activate a specific nuclear receptor and drive the expression of a reporter gene (luciferase).[6][8][11]

Reporter_Assay_Workflow A 1. Cell Seeding Plate cells (e.g., HEK293, HepG2) in 96-well plates. B 2. Transfection Co-transfect cells with: - PPARα Expression Vector - PPRE-Luciferase Reporter Vector A->B C 3. Ligand Treatment Incubate transfected cells with various concentrations of this compound. B->C D 4. Cell Lysis Lyse cells to release cellular components, including expressed luciferase. C->D E 5. Luciferase Reaction Add Luciferase substrate (Luciferin) to the cell lysate. D->E F 6. Signal Detection Measure luminescence using a luminometer. Signal is proportional to PPARα activation. E->F

Workflow for a Luciferase Reporter Gene Assay.

Protocol Details:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293, HepG2, COS-1) in appropriate media.[5] Seed the cells into 96-well white, clear-bottom tissue culture plates at a density that will result in 70-80% confluency at the time of transfection. Allow cells to adhere overnight.

  • Transient Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length cDNA for human or murine PPARα.

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.[6]

    • A third plasmid, such as one expressing β-galactosidase, can be included for normalization of transfection efficiency.

  • Ligand Incubation: Following a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW590735) should be used as a positive control.[11]

  • Cell Lysis: After a 22-24 hour incubation with the ligand, aspirate the medium and wash the cells with PBS.[11] Add a passive lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Luminescence Measurement: Add a luciferase assay reagent, which contains the substrate luciferin, to each well. Measure the resulting luminescence using a plate-reading luminometer. The light output is reported in Relative Light Units (RLUs).[11]

  • Data Analysis: Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity) to correct for variations in transfection efficiency. Plot the fold activation (RLU of treated sample / RLU of vehicle control) against the ligand concentration to generate a dose-response curve.

Ligand Competition Binding Assay

This assay measures the affinity of a test compound (this compound) for a nuclear receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand.[12][13]

Binding_Assay_Workflow A 1. Preparation Prepare purified PPARα LBD protein and a radiolabeled PPARα ligand (e.g., [3H]-GW590735). B 2. Incubation Incubate a fixed amount of PPARα LBD and radioligand with increasing concentrations of unlabeled this compound. A->B C 3. Separation Separate receptor-bound radioligand from unbound radioligand (e.g., via filtration or SPA beads). B->C D 4. Quantification Measure the amount of bound radioactivity using a scintillation counter. C->D E 5. Analysis Plot bound radioactivity vs. This compound concentration. Calculate IC50 and subsequently Ki (binding affinity). D->E

Workflow for a Ligand Competition Binding Assay.

Protocol Details:

  • Reagents:

    • Purified nuclear receptor protein (e.g., His-tagged PPARα ligand-binding domain).

    • A high-affinity radiolabeled ligand for the receptor (e.g., [³H]-Rosiglitazone for PPARγ, or a suitable radiolabeled PPARα agonist).[12]

    • Unlabeled this compound for competition.

    • Assay buffer.

  • Assay Setup: In a multi-well plate (e.g., 384-well), add the purified receptor protein.[12]

  • Competition Reaction: Add serial dilutions of unlabeled this compound to the wells. Subsequently, add a fixed concentration (typically at or below the Kd) of the radiolabeled ligand to all wells.[12]

    • Total Binding Wells: Contain receptor and radioligand only.

    • Non-specific Binding Wells: Contain receptor, radioligand, and a large excess of a known, high-affinity unlabeled ligand to saturate all specific binding sites.

    • Test Wells: Contain receptor, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Separation and Detection: Separate the bound from the free radioligand. This can be achieved through various methods:

    • Filtration: The mixture is passed through a filter that retains the receptor-ligand complex, and the radioactivity on the filter is counted.

    • Scintillation Proximity Assay (SPA): The receptor is captured onto SPA beads that emit light when a radioligand binds in close proximity.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand). The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a selective, naturally occurring agonist for the nuclear receptor PPARα. Its interaction initiates a well-defined signaling cascade that results in the transcriptional regulation of genes crucial for lipid metabolism. The trans-activation of other PPAR isoforms by this compound is minimal. The experimental protocols detailed in this guide, particularly reporter gene and ligand binding assays, are fundamental tools for quantifying the potency and affinity of this interaction. Understanding the molecular details of how this compound engages with PPARα provides a foundation for research into metabolic diseases and the development of targeted therapeutic agents.

References

Pristanic Acid and its Impact on Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid, a branched-chain fatty acid, accumulates in several peroxisomal disorders, leading to significant cellular and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mitochondrial function. It delves into the metabolic pathways of this compound, its detrimental effects on mitochondrial respiration, membrane potential, and the induction of oxidative stress and apoptosis. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing mitochondrial dysfunction, and illustrates the underlying signaling pathways.

Introduction

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated, branched-chain fatty acid derived from the alpha-oxidation of phytanic acid in peroxisomes or obtained directly from the diet.[1][2] Under normal physiological conditions, this compound is further metabolized via peroxisomal beta-oxidation.[1][2] However, in several inherited peroxisomal disorders, such as Zellweger syndrome and Refsum disease, defects in peroxisomal enzymes lead to the accumulation of this compound in plasma and tissues.[1][3] This accumulation is associated with severe neurological symptoms, suggesting a critical role for this compound in the pathophysiology of these diseases.[4] Emerging evidence strongly indicates that mitochondria are a primary target of this compound-induced toxicity.

Metabolic Pathway of this compound

This compound metabolism is a multi-organellar process, beginning in the peroxisome and concluding in the mitochondrion.

  • Peroxisomal Beta-Oxidation: Pristanoyl-CoA undergoes three cycles of beta-oxidation within the peroxisomes. This process shortens the fatty acid chain, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[5]

  • Mitochondrial Transport: The resulting 4,8-dimethylnonanoyl-CoA is then esterified to carnitine and transported to the mitochondria for further oxidation.[5]

A defect in any of the peroxisomal enzymes involved in this pathway can lead to the accumulation of this compound.

Pristanic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Pristanoyl-CoA Pristanoyl-CoA This compound->Pristanoyl-CoA Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation Acetyl-CoA_p Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_p Propionyl-CoA_p Propionyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA_p 4,8-Dimethylnonanoyl-CoA 4,8-Dimethylnonanoyl-CoA Peroxisomal Beta-Oxidation->4,8-Dimethylnonanoyl-CoA 4,8-Dimethylnonanoyl-carnitine 4,8-Dimethylnonanoyl-carnitine 4,8-Dimethylnonanoyl-CoA->4,8-Dimethylnonanoyl-carnitine Carnitine Acyltransferase Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation 4,8-Dimethylnonanoyl-carnitine->Mitochondrial Beta-Oxidation Carnitine Translocase Acetyl-CoA_m Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA_m Propionyl-CoA_m Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA_m GPR40_Signaling This compound This compound GPR40 GPR40 This compound->GPR40 Gq/11 Gq/11 GPR40->Gq/11 PLC Phospholipase C Gq/11->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase Increased [Ca²⁺]i Ca_release->Ca_increase Mitochondrion Mitochondrion Ca_increase->Mitochondrion Ca²⁺ uptake mPTP_opening mPTP Opening Mitochondrion->mPTP_opening overload leads to Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion mPTP_opening mPTP Opening This compound->mPTP_opening induces ETC_dysfunction ETC Dysfunction Mitochondrion->ETC_dysfunction ROS Increased ROS ETC_dysfunction->ROS ROS->mPTP_opening contributes to Cytochrome_c Cytochrome c Release mPTP_opening->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Executioner Caspases (e.g., Caspase-3) Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

The Stereochemical Landscape of Pristanic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in human plasma at micromolar concentrations.[1][2] Its metabolism is intricately linked to peroxisomal function, and its stereochemistry plays a pivotal role in its biological activity and degradation. This technical guide provides an in-depth exploration of the stereochemistry of this compound in biological systems, focusing on its metabolic pathways, the analytical methodologies for its stereoisomeric analysis, and its role in cellular signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the nuanced roles of fatty acid stereoisomers in health and disease.

Stereochemistry and Metabolism of this compound

This compound is primarily derived from the alpha-oxidation of phytanic acid, a 3-methyl branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.[3] Phytanic acid itself exists as a mixture of (3S,7R,11R)- and (3R,7R,11R)-diastereomers.[4] The initial alpha-oxidation of phytanic acid is not stereoselective, resulting in the formation of both (2R)- and (2S)-pristanic acid.[5]

The subsequent degradation of this compound occurs via beta-oxidation within the peroxisomes.[1][6] A key stereochemical checkpoint in this pathway is the enzyme alpha-methylacyl-CoA racemase (AMACR).[4][5] The peroxisomal beta-oxidation machinery is stereospecific and only processes the (2S)-stereoisomer of pristanoyl-CoA.[4] Therefore, AMACR is essential for converting (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, allowing for the complete metabolism of both this compound stereoisomers.[4][7]

The beta-oxidation of (2S)-pristanoyl-CoA proceeds through three cycles in the peroxisome, yielding propionyl-CoA and 4,8-dimethylnonanoyl-CoA.[8][9] The latter is then transported to the mitochondria for further oxidation.[6]

Metabolic Pathway of this compound

Pristanic_Acid_Metabolism Phytanic_Acid Phytanic Acid ((3S,7R,11R) and (3R,7R,11R)) Pristanic_Acid_Mix This compound Mixture ((2R)- and (2S)-pristanic acid) Phytanic_Acid->Pristanic_Acid_Mix α-Oxidation (non-stereoselective) R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid_Mix->R_Pristanoyl_CoA S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanic_Acid_Mix->S_Pristanoyl_CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation S_Pristanoyl_CoA->Peroxisomal_Beta_Oxidation Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA DMNC 4,8-Dimethylnonanoyl-CoA Peroxisomal_Beta_Oxidation->DMNC Mitochondria Mitochondrial Oxidation DMNC->Mitochondria

Figure 1: Metabolic pathway of this compound.

This compound Stereochemistry in Peroxisomal Disorders

Defects in peroxisomal metabolism can lead to the accumulation of this compound and its stereoisomers, serving as important diagnostic markers for a range of inherited disorders.

  • Generalized Peroxisomal Disorders (e.g., Zellweger Syndrome): In these disorders, the absence of functional peroxisomes leads to the accumulation of both phytanic acid and this compound.[1][10]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A defect in AMACR results in the specific accumulation of (2R)-pristanic acid, as its conversion to the (2S)-isomer is blocked.[4][8] This leads to an altered ratio of (2R)- to (2S)-pristanic acid in plasma.

  • Bifunctional Protein Deficiency: In this condition, a later step in peroxisomal beta-oxidation is impaired, leading to the accumulation of this compound and its beta-oxidation intermediates.[3]

Quantitative Data on this compound and its Metabolites

The following tables summarize the concentrations of this compound and related metabolites in plasma from healthy individuals and patients with peroxisomal disorders.

Table 1: Plasma Concentrations of this compound and Phytanic Acid in Peroxisomal Disorders

ConditionThis compound (μmol/L)Phytanic Acid (μmol/L)This compound / Phytanic Acid Ratio
Controls (n=20) 0.23 ± 0.122.8 ± 1.50.09 ± 0.05
Zellweger Syndrome (n=7) 23.4 ± 13.5163 ± 1010.15 ± 0.06
Neonatal Adrenoleukodystrophy (n=3) 10.1 ± 5.9104 ± 650.10 ± 0.02
Infantile Refsum Disease (n=2) 4.8, 8.5139, 2030.03, 0.04
Rhizomelic Chondrodysplasia Punctata (n=3) 0.13 ± 0.06118 ± 690.001 ± 0.0005
Classical Refsum Disease (n=4) 0.8 ± 0.4>1000<0.001
Bifunctional Protein Deficiency (n=2) 114, 121225, 2500.51, 0.48
Thiolase Deficiency (n=1) 981950.50

Data adapted from ten Brink H.J. et al., Journal of Lipid Research, 1992.[11]

Table 2: Plasma Concentrations of this compound Beta-Oxidation Intermediates in Healthy Controls

MetaboliteConcentration (nmol/L)
2,3-Pristenic Acid 2 - 48
3-Hydroxythis compound 0.02 - 0.81
3-Ketothis compound 0.07 - 1.45

Data from Verhoeven N.M. et al., Journal of Lipid Research, 1999.[3]

Experimental Protocols

Detailed Methodology for Chiral Analysis of this compound in Plasma

This protocol outlines a comprehensive procedure for the extraction, derivatization, and analysis of this compound stereoisomers from human plasma using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of plasma, add a known amount of a suitable internal standard, such as deuterated this compound ([²H₃]-pristanic acid).

  • Perform alkaline hydrolysis by adding 1 mL of 0.5 M KOH in methanol (B129727) and incubating at 60°C for 1 hour to release esterified fatty acids.

2. Extraction:

  • Acidify the sample with 1 mL of 6 M HCl.

  • Extract the fatty acids twice with 2 mL of hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • Pool the upper organic (hexane) layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization to Pentafluorobenzyl (PFB) Esters:

  • To the dried extract, add 50 µL of a solution containing 10% (v/v) N,N-diisopropylethylamine in acetonitrile (B52724) and 50 µL of a solution of 10% (v/v) pentafluorobenzyl bromide in acetonitrile.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the solvent under nitrogen.

4. Chiral Chromatography:

  • Dissolve the derivatized sample in a small volume of hexane.

  • Inject an aliquot onto a chiral capillary GC column (e.g., a cyclodextrin-based column such as Beta-DEX™ 225).

  • Use a temperature program optimized for the separation of the (2R)- and (2S)-pristanic acid PFB esters. A slow temperature ramp is often beneficial.

5. Mass Spectrometry Detection:

  • Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.

  • Use selected ion monitoring (SIM) to detect the characteristic ions of the PFB esters of this compound and the internal standard. For this compound PFB ester, the [M-PFB]⁻ ion is typically monitored.

6. Quantification:

  • Calculate the concentrations of (2R)- and (2S)-pristanic acid based on the peak areas of their respective chromatogram peaks relative to the peak area of the internal standard.

Experimental Workflow for this compound Metabolism in Fibroblasts

Fibroblast_Workflow Start Culture Human Fibroblasts Incubation Incubate with [¹³C]-Pristanic Acid Start->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantify Labeled Metabolites Analysis->Quantification

Figure 2: Workflow for studying this compound metabolism.

Signaling Pathways Involving this compound

This compound is not merely a metabolic intermediate but also an active signaling molecule.

PPARα Activation

Both (2R)- and (2S)-pristanic acid are natural ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1] The activation of PPARα by this compound can lead to the upregulation of enzymes involved in its own degradation, creating a feedback loop.[1]

PPARa_Signaling Pristanic_Acid This compound PPARa PPARα Pristanic_Acid->PPARa binds PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene_Expression activates

Figure 3: this compound activation of PPARα signaling.

Conclusion

The stereochemistry of this compound is a critical determinant of its metabolic fate and biological function. The interplay between the non-stereoselective formation of this compound from phytanic acid and the stereospecificity of its subsequent beta-oxidation highlights the sophisticated mechanisms that have evolved to handle branched-chain fatty acids. The accumulation of specific this compound stereoisomers in various peroxisomal disorders underscores their importance as diagnostic markers. Furthermore, the role of this compound as a signaling molecule, particularly in the activation of PPARα, opens avenues for further research into its physiological and pathophysiological roles. The detailed methodologies provided in this guide are intended to facilitate further investigations into the complex and fascinating world of this compound stereochemistry.

References

The Peroxisomal Degradation of Pristanic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pristanic acid, a branched-chain fatty acid, is a crucial molecule in lipid metabolism, primarily derived from the alpha-oxidation of phytanic acid. Its degradation occurs within the peroxisomes through a modified beta-oxidation pathway, yielding vital metabolic products. Dysregulation of this pathway is implicated in several inherited metabolic disorders, making a thorough understanding of its intermediates and enzymatic steps critical for researchers, clinicians, and drug development professionals. This technical guide provides an in-depth overview of the this compound degradation pathway, presenting quantitative data on its intermediates, detailed experimental protocols for their measurement, and a visual representation of the metabolic cascade.

Introduction

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated fatty acid obtained either directly from dietary sources or as the product of phytanic acid alpha-oxidation.[1] Due to the presence of a methyl group on its alpha-carbon, this compound undergoes degradation via a specific beta-oxidation pathway located within the peroxisomes.[1][2] This process is essential for energy production and the maintenance of lipid homeostasis. Deficiencies in the enzymes involved in this pathway can lead to the accumulation of this compound and its precursors, resulting in severe pathological conditions such as Zellweger syndrome and bifunctional protein deficiency.[2][3] This document serves as a comprehensive resource, detailing the core aspects of this compound metabolism.

The this compound Degradation Pathway

The degradation of this compound involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. The process begins with the activation of this compound to its coenzyme A (CoA) ester, pristanoyl-CoA. This is followed by several cycles of beta-oxidation.

The initial and subsequent key intermediates in the peroxisomal beta-oxidation of pristanoyl-CoA are:

  • Pristanoyl-CoA: The activated form of this compound.

  • (2S)-Pristanoyl-CoA: The specific stereoisomer required for the first enzymatic step.[4]

  • trans-2,3-Dehydropristanoyl-CoA (or 2,3-Pristenoyl-CoA): Formed by the action of branched-chain acyl-CoA oxidase.[5][6]

  • 3-Hydroxypristanoyl-CoA: Generated through the hydration of 2,3-pristenoyl-CoA.[5][6]

  • 3-Ketopristanoyl-CoA: Formed by the oxidation of 3-hydroxypristanoyl-CoA.[5][6]

  • 4,8,12-Trimethyltridecanoyl-CoA and Propionyl-CoA: Products of the thiolytic cleavage of 3-ketopristanoyl-CoA.[5][6]

  • 4,8-Dimethylnonanoyl-CoA: The end product after three cycles of peroxisomal beta-oxidation, which is then transported to the mitochondria for further oxidation.[4][5]

The pathway is initiated by the conversion of dietary phytanic acid to this compound via alpha-oxidation. The resulting this compound can exist in both (2R)- and (2S)-stereoisomers. The peroxisomal beta-oxidation system specifically acts on the (2S)-isomer. The (2R)-isomer must first be converted to the (2S)-isomer by the enzyme α-methylacyl-CoA racemase.[4]

Pristanic_Acid_Degradation cluster_alpha Phytanic Acid Alpha-Oxidation (Peroxisome) cluster_beta This compound Beta-Oxidation (Peroxisome) Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid This compound Phytanoyl_CoA->Pristanic_Acid α-oxidation (multiple steps) Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA α-methylacyl-CoA racemase (for 2R form) Pristenoyl_CoA 2,3-Pristenoyl-CoA S_Pristanoyl_CoA->Pristenoyl_CoA Branched-chain acyl-CoA oxidase Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Pristenoyl_CoA->Hydroxypristanoyl_CoA MFP2 (hydratase activity) Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA MFP2 (dehydrogenase activity) Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPX (thiolase) Propionyl_CoA Propionyl-CoA Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Trimethyltridecanoyl_CoA->Dimethylnonanoyl_CoA 2 more cycles of β-oxidation Mitochondria Mitochondrial β-oxidation Dimethylnonanoyl_CoA->Mitochondria Carnitine shuttle Experimental_Workflow Start Plasma Sample Spike Spike with Stable Isotope Internal Standards Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization: - PFB Esterification (Carboxyl) - Acetylation (Hydroxyl) - Methoximation (Keto) Extract->Derivatize Purify HPLC Clean-up Derivatize->Purify Analyze GC-NCI-MS Analysis (Selected Ion Monitoring) Purify->Analyze Quantify Quantification using Isotope Dilution Analyze->Quantify Result Concentrations of Intermediates Quantify->Result

References

Methodological & Application

Application Note: Quantification of Pristanic Acid in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanic acid, a branched-chain fatty acid, is a crucial biomarker for the diagnosis and monitoring of several inherited peroxisomal disorders, including Zellweger spectrum disorders and Refsum disease.[1] In these conditions, defects in peroxisomal metabolism lead to the accumulation of this compound and other specific fatty acids in plasma and tissues.[1][2] Consequently, the accurate and precise quantification of this compound in plasma is essential for clinical diagnostics and for research into the pathophysiology of these metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted analytical technique for this purpose, offering high sensitivity and specificity.[1][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using a stable isotope dilution GC-MS method.

Principle of the Method

This method employs a stable isotope dilution technique for the accurate quantification of this compound. A known amount of a stable isotope-labeled internal standard (e.g., 2H3-pristanic acid) is added to the plasma sample at the beginning of the sample preparation process.[4] The fatty acids in the plasma, including this compound and the internal standard, are released from their esterified forms through hydrolysis. Subsequently, the fatty acids are extracted using an organic solvent. To improve their volatility and chromatographic properties for GC analysis, the extracted fatty acids are converted into more volatile derivatives, such as methyl esters or silyl (B83357) esters.[5][6] The derivatized sample is then injected into the GC-MS system. The different fatty acid derivatives are separated on a capillary column and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the endogenous this compound to the internal standard with a calibration curve generated from standards of known concentrations.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample (50-500 µL) is Add Internal Standard (e.g., 2H3-Pristanic Acid) plasma->is hydrolysis Alkaline Hydrolysis (Saponification) is->hydrolysis extraction Liquid-Liquid Extraction (e.g., with Hexane) hydrolysis->extraction evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation derivatize Esterification to form volatile derivatives (e.g., Methyl Esters) evaporation->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for this compound quantification by GC-MS.

Detailed Experimental Protocol

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • 2H3-Pristanic Acid (internal standard)

  • Hexane (B92381) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or Methanolic HCl (1.25 M)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)[4]

Sample Preparation
  • Aliquoting and Internal Standard Spiking:

    • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

    • Aliquot 500 µL of plasma into a glass tube.[7]

    • Add a known amount of the internal standard (e.g., 20 µM 2H3-pristanic acid) to each plasma sample, calibrator, and quality control sample.[4]

  • Hydrolysis (Saponification):

    • Add 1 mL of 1 M NaOH in 90% methanol to each tube.

    • Cap the tubes tightly, vortex, and incubate at 60°C for 1 hour to release the esterified this compound.[3]

  • Extraction:

    • After cooling to room temperature, add 1 mL of deionized water and 4 mL of hexane to each tube.[3]

    • Cap the tubes and shake vigorously for 20 minutes.[3]

    • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.[3]

  • Solvent Evaporation:

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Dry the hexane extract under a gentle stream of nitrogen gas at room temperature.[3]

Derivatization (Choose one of the following methods)

Method A: Silylation

  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.

  • Cap the tubes and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

Method B: Methylation

  • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.[5]

  • Cap the tube securely and incubate in a heating block at 80-100°C for 1-2 hours to form fatty acid methyl esters (FAMEs).[5]

  • After cooling, add 2 mL of n-hexane and vortex vigorously to extract the FAMEs.[5]

  • Transfer the upper organic layer to a new tube for analysis.

GC-MS Analysis

The following table provides typical GC-MS parameters. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[4]
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 290°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)See Table 2 for example ions. These should be determined empirically for the specific derivatives used.

Data and Performance Characteristics

Calibration and Quantification

A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression is typically used to fit the data. The concentration of this compound in unknown samples is then calculated by interpolating their peak area ratios from this calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound.

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity Range0.032 to 9.951 µmol/L[4]
> 0.999[4]
Inter-day Precision< 9.2%[8]
Intra-day Precision< 9.2%[8]

Table 2: Example GC-MS Parameters

AnalyteRetention Time (min)Monitored Ions (m/z)Reference
This compound~19.33355[4]
2H3-Pristanic Acid (IS)~19.31358[4]

Note: Retention times and m/z values are dependent on the specific derivatization method and chromatographic conditions used.

Conclusion

The stable isotope dilution GC-MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[2][9] This detailed protocol serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study of peroxisomal disorders and other conditions associated with altered fatty acid metabolism. Adherence to proper sample preparation, derivatization, and analytical procedures is crucial for obtaining accurate and reproducible results.

References

Application Note: Quantitative Analysis of Pristanic Acid in Human Plasma by Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that is a catabolic product of phytanic acid. In healthy individuals, this compound undergoes peroxisomal β-oxidation. However, in several inherited peroxisomal disorders, such as Zellweger syndrome spectrum disorders and α-methylacyl-CoA racemase (AMACR) deficiency, this metabolic pathway is impaired, leading to the accumulation of this compound in plasma and tissues.[1][2] Consequently, the accurate and precise quantification of this compound is a critical biomarker for the diagnosis and monitoring of these metabolic diseases.

Stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of endogenous molecules in complex biological matrices.[3] This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) to the sample at the beginning of the workflow.[4] This internal standard is chemically identical to the analyte and experiences the same processing, correcting for any analyte loss during sample preparation and for variations in instrument response.[3] This application note provides a detailed protocol for the quantification of total this compound in human plasma using a deuterated internal standard and GC-MS analysis.

Principle of the Method

The workflow involves the saponification of plasma lipids to release esterified this compound, followed by liquid-liquid extraction of the free fatty acids. The extracted acids are then derivatized to form methyl esters, which are more volatile and suitable for GC-MS analysis. The analyte (this compound methyl ester) and the internal standard (deuterated this compound methyl ester) are separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound (analyte standard)

  • [²H₃]-Pristanic Acid (internal standard)

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), concentrated

  • Pyridine (B92270)

  • Methyl-8 Reagent (or other suitable methylating agent)

  • Sodium Sulfate, anhydrous

  • Human plasma (control and study samples)

  • Glass screw-cap tubes (13x100 mm)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Preparation of Standard and Internal Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Calibrator Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards across the desired concentration range (e.g., 0.05 to 10 µmol/L).

  • Internal Standard Spiking Solution (e.g., 20 µM): Prepare a solution of [²H₃]-Pristanic Acid in methanol. The concentration should be optimized based on the expected endogenous levels of this compound.[5]

Sample Preparation Protocol
  • Aliquoting: To a glass screw-cap tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).

  • Internal Standard Spiking: Add 50 µL of the [²H₃]-Pristanic Acid internal standard spiking solution to each tube.

  • Saponification (Hydrolysis):

    • Add 1 mL of 0.5 M methanolic KOH.

    • Vortex vigorously for 30 seconds.

    • Incubate at 70°C for 60 minutes to hydrolyze the lipids and release total this compound.[6]

  • Extraction:

    • Allow tubes to cool to room temperature.

    • Acidify the mixture by adding 200 µL of concentrated HCl. Vortex briefly.

    • Add 2 mL of hexane, cap the tubes, and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction with another 2 mL of hexane and combine the hexane layers.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (Methylation)
  • To the dried residue, add 50 µL of pyridine and 50 µL of Methyl-8 reagent.

  • Cap the tubes and heat at 60°C for 30 minutes.

  • Cool the tubes to room temperature.

  • Evaporate the derivatization reagents under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of hexane.

  • Transfer the final solution to a GC-MS autosampler vial with an insert. The sample is now ready for injection.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[5]

  • Injection Volume: 1-2 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer: Agilent MS or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: The specific mass-to-charge ratio (m/z) ions for the methyl esters of this compound and its deuterated internal standard should be determined by analyzing the pure standards. For example, a method for a similar analysis monitored m/z 355 for this compound and m/z 358 for the d3-internal standard.[5]

Data Presentation

The following tables summarize representative quantitative data from stable isotope dilution analysis of this compound.

Table 1: GC-MS Method Validation Parameters

Parameter Result
Linearity Range 0.032 - 9.951 µmol/L[5]
Correlation Coefficient (R²) >0.999[5]
Retention Time (this compound) ~19.3 min[5]

| Retention Time ([²H₃]-Pristanic Acid) | ~19.3 min[5] |

Table 2: this compound Concentrations in Human Plasma

Sample Group This compound Concentration (µM)
Healthy Controls Typically < 1.0

| Peroxisomal Disorder Patients | Significantly elevated (can be > 10 µM) |

Note: Reference ranges should be established by each laboratory. Values are illustrative and based on typical findings in published literature.[7]

Visualizations

Workflow and Pathway Diagrams

SID_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) spike 2. Spike with Deuterated This compound (IS) plasma->spike hydrolysis 3. Saponification (Methanolic KOH, 70°C) spike->hydrolysis extraction 4. Liquid-Liquid Extraction (Hexane) hydrolysis->extraction drydown1 5. Evaporate to Dryness extraction->drydown1 derivatize 6. Methylation (Methyl-8, 60°C) drydown1->derivatize drydown2 7. Evaporate to Dryness derivatize->drydown2 reconstitute 8. Reconstitute in Hexane drydown2->reconstitute gcms 9. GC-MS Analysis (SIM Mode) reconstitute->gcms quant 10. Quantification (Peak Area Ratio vs. Cal Curve) gcms->quant result Final Concentration quant->result

Caption: Experimental workflow for this compound quantification.

SID_Principle cluster_process Analytical Process cluster_result Quantification Analyte This compound (Unknown Amount) Mix Sample + Internal Standard Analyte->Mix IS Deuterated This compound (Known Amount) IS->Mix Prep Extraction & Derivatization Mix->Prep GCMS GC-MS Detection Prep->GCMS Ratio Peak Area (Analyte) Peak Area (IS) Ratio = Area(Analyte) / Area(IS) GCMS->Ratio

Caption: Principle of Stable Isotope Dilution Analysis.

References

Application Note and Protocol for Pristanic Acid Measurement in Cultured Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that is catabolized through peroxisomal β-oxidation. Inborn errors of metabolism affecting peroxisomal function, such as Zellweger spectrum disorders and Refsum disease, can lead to the accumulation of this compound and its precursor, phytanic acid.[1][2] The measurement of this compound in cultured fibroblasts is a valuable tool for the diagnosis and study of these peroxisomal disorders.[3] This application note provides a detailed protocol for the quantification of this compound in cultured human fibroblasts using gas chromatography-mass spectrometry (GC-MS). The method involves cell culture, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Signaling Pathway and Experimental Workflow

The degradation of phytanic acid to this compound and the subsequent β-oxidation of this compound occur within the peroxisomes. A defect in the enzymes involved in these pathways leads to the accumulation of these fatty acids.

cluster_0 Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA alpha_Oxidation α-Oxidation Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid This compound alpha_Oxidation->Pristanic_Acid Defect Enzyme Defect (e.g., Refsum Disease, Zellweger Syndrome) alpha_Oxidation->Defect Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA beta_Oxidation β-Oxidation Pristanoyl_CoA->beta_Oxidation Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA beta_Oxidation->Acetyl_CoA beta_Oxidation->Defect Accumulation Accumulation of Phytanic and This compound Defect->Accumulation

Figure 1: Simplified pathway of phytanic and this compound metabolism.

The experimental workflow for measuring this compound in cultured fibroblasts involves several key steps, from cell culture to data analysis.

A 1. Fibroblast Culture (DMEM, 10% FBS, 37°C, 5% CO2) B 2. Cell Harvesting (Trypsinization, washing) A->B C 3. Lipid Extraction (e.g., Hexane (B92381):Isopropanol) B->C D 4. Derivatization (Conversion to FAMEs) C->D E 5. GC-MS Analysis (Quantification of this compound Methyl Ester) D->E F 6. Data Analysis (Normalization to cell protein) E->F

Figure 2: Experimental workflow for this compound measurement.

Quantitative Data Summary

The measurement of this compound and the rate of its precursor's oxidation are crucial for diagnosing peroxisomal disorders. While endogenous levels of this compound can be measured, many diagnostic approaches assess the metabolic capacity of cultured fibroblasts by providing a labeled precursor, such as phytanic acid, and measuring the production of downstream metabolites. Below is a summary of findings on the oxidation of phytanic acid in cultured fibroblasts from healthy controls and patients with peroxisomal disorders.

ConditionAnalyte MeasuredObservation in Patient FibroblastsReference
Refsum Disease Phytanic acid oxidationNot detected[4]
Zellweger Syndrome Phytanic acid oxidationNot detected[5]
Generalized Peroxisomal Disorders Formation of 2-hydroxyphytanic acid and this compound from phytanic acidLow or not detectable[6]
Peroxisomal Bifunctional Protein Deficiency Formation of 2-hydroxyphytanic acid and this compound from phytanic acidComparable to controls[6]

Experimental Protocols

Culture of Human Fibroblasts

This protocol is a general guideline for the culture of human dermal fibroblasts.

Materials:

  • Human fibroblast cell line (e.g., from a cell bank or patient biopsy)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose and L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25% trypsin, 1 mM EDTA)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

  • Transfer the thawed cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

  • Incubate the flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a new flask at the desired seeding density.

Sample Preparation and Lipid Extraction

Materials:

  • Confluent fibroblast cultures in T-25 flasks or 6-well plates

  • PBS, ice-cold

  • Trypsin-EDTA solution

  • Internal standard (e.g., deuterated this compound or heptadecanoic acid)

  • Hexane

  • Isopropanol

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Aspirate the culture medium and wash the fibroblast monolayer twice with ice-cold PBS.

  • Harvest the cells by trypsinization.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the final cell pellet in a known volume of water. Take an aliquot for protein determination (e.g., using a BCA assay).

  • To the remaining cell suspension, add a known amount of the internal standard.

  • Add 3 mL of hexane:isopropanol (3:2, v/v) to the cell suspension.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed methylation method.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 1.25 M) or Boron trifluoride-methanol (BF₃-methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Heating block or water bath

Procedure:

  • Add 1 mL of methanolic HCl to the dried lipid extract.

  • Securely cap the tube and vortex to dissolve the lipids.

  • Incubate the mixture at 80°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23 (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound methyl ester and the internal standard.

Data Analysis
  • Identify the peaks for this compound methyl ester and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for both compounds.

  • Calculate the ratio of the peak area of this compound methyl ester to the peak area of the internal standard.

  • Quantify the amount of this compound using a calibration curve prepared with known concentrations of a this compound standard and the internal standard.

  • Normalize the amount of this compound to the total cell protein content of the sample (e.g., ng of this compound per mg of protein).

Conclusion

The protocol described in this application note provides a reliable method for the measurement of this compound in cultured fibroblasts. This analytical procedure is a critical tool for the diagnosis of peroxisomal disorders and for research into the pathophysiology of these diseases. The use of an internal standard and GC-MS ensures accurate and sensitive quantification.

References

Application Notes and Protocols for the HPLC Separation of Pristanic and Phytanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid and phytanic acid are branched-chain fatty acids that accumulate in several peroxisomal disorders, most notably Adult Refsum Disease.[1] Their accurate separation and quantification in biological matrices are crucial for disease diagnosis, monitoring, and for research into the underlying metabolic pathways.[2] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the analysis of these compounds. This document provides detailed application notes and protocols for the separation of pristanic and phytanic acid using HPLC, with a focus on sample preparation, chromatographic conditions, and detection methods. While gas chromatography is also a prominent technique for fatty acid analysis, HPLC is significant for applications like geometrical isomer separation.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies to provide a reference for expected performance.

Table 1: Performance Characteristics of a UPLC-MS/MS Method for Pristanic and Phytanic Acid Analysis in Plasma

ParameterThis compoundPhytanic AcidReference
Linearity Range (mM)1 - 600.96 - 57.6[4]
Intra-day Variation (%)< 9.2< 9.2[4]
Inter-day Variation (%)< 9.2< 9.2[4]
Sample Volume20 µL Plasma20 µL Plasma[4]

Data derived from a rapid UPLC-MS/MS method involving derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[4]

Table 2: Performance Characteristics of a GC-MS Method for Phytanic Acid Analysis in Plasma

ParameterValueSample MatrixReference
Limit of Detection (LOD)0.032 µmol/LPlasma[1]
Intra-assay CV1.8%Plasma[1]
Inter-assay CV3.2%Plasma[1]
Linear Range0.032 - 9.6 µmol/LPlasma[1]

Note: While this data is for a GC-MS method, it provides a useful benchmark for the expected performance of fatty acid analysis methods.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Pristanic and Phytanic Acid Separation

This protocol describes a general method for the separation of pristanic and phytanic acid using reversed-phase HPLC. A simple reversed-phase HPLC method can achieve a baseline separation.[5]

1. Sample Preparation (from Plasma/Serum)

This procedure involves lipid extraction, saponification to free the fatty acids, and derivatization for enhanced detection.

  • Lipid Extraction (Modified Folch Method):

    • To 100 µL of plasma or serum in a glass tube, add a known amount of an appropriate internal standard (e.g., deuterated pristanic or phytanic acid).

    • Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of 0.9% NaCl solution to induce phase separation.[1]

    • Vortex for another minute and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower chloroform layer containing the lipids and transfer it to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Saponification:

    • To the dried lipid extract, add 2 mL of 5% (w/v) ethanolic potassium hydroxide.[1]

    • Tightly cap the tube and heat at 60°C for 1 hour to hydrolyze the esters.[1]

    • Allow the tube to cool to room temperature.

  • Fatty Acid Extraction:

    • Add 2 mL of deionized water to the saponified mixture.

    • Acidify to a pH of approximately 1-2 with concentrated HCl.

    • Extract the free fatty acids by adding 4 mL of hexane (B92381) and vortexing for 2 minutes.[1]

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new glass tube. Repeat the hexane extraction twice more, pooling the extracts.

    • Dry the combined hexane extracts under a stream of nitrogen.

  • Derivatization (for Fluorescence Detection):

    • For sensitive fluorescence detection, derivatization is necessary.[6] A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[4]

    • Reconstitute the dried fatty acid extract in a suitable solvent.

    • Follow a specific derivatization protocol for DAABD-AE, which typically involves incubation with the reagent and a coupling agent.

2. HPLC Conditions

  • Column: A graphitized carbon column or a C18 reversed-phase column is suitable.[5][7]

  • Mobile Phase: The mobile phase composition will depend on the column and whether the analysis is isocratic or gradient. A typical mobile phase for reversed-phase separation of fatty acids is a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape.[8]

  • Flow Rate: A typical flow rate is around 1 mL/min.[4]

  • Detection:

    • Fluorescence Detection: If derivatized with a fluorescent tag like DAABD-AE, use a fluorescence detector with appropriate excitation and emission wavelengths.[4]

    • Mass Spectrometry (MS): For high sensitivity and specificity, a mass spectrometer can be used as the detector.[2][4]

    • UV Detection: Detection at low wavelengths (around 210 nm) is possible, but can be problematic due to solvent absorbance.[7]

Protocol 2: Normal-Phase HPLC for Lipid Class Separation

Normal-phase HPLC can be employed to separate different lipid classes, including free fatty acids.[9]

1. Sample Preparation

  • Follow the lipid extraction procedure as described in Protocol 1. Derivatization is generally not required for normal-phase separation with UV or evaporative light scattering detection.

2. HPLC Conditions

  • Column: A silica-based normal-phase column.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane, isopropanol, and acetic acid (e.g., 100:2:0.02 v/v/v), can be effective for separating free fatty acids from other lipid classes.[9]

  • Flow Rate: A typical flow rate is around 1-2 mL/min.

  • Detection:

    • UV Detection: At 206 nm.[9]

    • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like fatty acids and is not affected by the absorbance of the mobile phase.[7]

Visualizations

experimental_workflow derivatization derivatization hplc hplc derivatization->hplc

signaling_pathway pristanic_phytanic This compound & Phytanic Acid Accumulation gpr40 Activation of GPR40 (Free Fatty Acid Receptor) pristanic_phytanic->gpr40 mediates ca_signaling Increased Intracellular Ca2+ Signaling gpr40->ca_signaling leads to toxicity Cellular Toxicity ca_signaling->toxicity contributes to

References

Application Notes: In-Vitro Assay for Pristanic Acid Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the diet, primarily from dairy products, meats, and fish, or as a metabolic product of phytanic acid alpha-oxidation.[1] Its catabolism occurs exclusively within peroxisomes through a specialized β-oxidation pathway.[2] This pathway is crucial for lipid homeostasis, and its impairment is linked to severe inherited metabolic disorders, including Zellweger syndrome spectrum disorders and bifunctional protein deficiency, where this compound accumulates to toxic levels.[2][3] The assay for this compound peroxisomal β-oxidation is a critical tool for researchers, scientists, and drug development professionals to investigate the functionality of this pathway, diagnose peroxisomal disorders, and screen for therapeutic compounds that may modulate its activity.[4]

Principle of the Assay

The in-vitro assay measures the rate of this compound β-oxidation by monitoring the production of NADH, a key product of the pathway. The process begins with the activation of this compound to its coenzyme A (CoA) ester, pristanoyl-CoA. This substrate then enters the peroxisomal β-oxidation spiral. The overall rate of oxidation is determined by measuring the activity of the NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase step within the multifunctional protein 2 (MFP-2). The reduction of NAD+ to NADH is directly proportional to the rate of pristanoyl-CoA oxidation and can be quantified spectrophotometrically by measuring the increase in absorbance at 340 nm.

Applications

  • Drug Discovery & Development: Screening compound libraries to identify inhibitors or activators of the this compound oxidation pathway. This is relevant for developing treatments for metabolic disorders or for assessing off-target effects of new drug candidates.

  • Disease Modeling: Characterizing the biochemical phenotype of genetic or chemically-induced models of peroxisomal disorders.

  • Diagnostic Research: Aiding in the differential diagnosis of peroxisomal disorders by assessing pathway function in patient-derived samples (e.g., fibroblast homogenates).[5]

  • Basic Research: Investigating the regulation of peroxisomal lipid metabolism and the function of specific enzymes within the β-oxidation pathway.

Experimental Protocols

Protocol 1: Isolation of Rat Liver Peroxisome-Enriched Fraction

This protocol describes a method for enriching peroxisomes from rat liver, a common source material for this assay.

Materials:

  • Male Wistar rats (200-250g), treated with a peroxisome proliferator (e.g., clofibrate) for 7-10 days to increase peroxisome yield.

  • Homogenization Buffer: 0.25 M Sucrose, 10 mM MOPS (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Nycodenz or Percoll gradient solutions.

  • Dounce homogenizer, refrigerated centrifuge, and ultracentrifuge.

Procedure:

  • Euthanize the rat according to approved animal welfare protocols and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and mince it in 4 volumes of ice-cold Homogenization Buffer.

  • Homogenize the liver mince with 5-7 strokes of a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant (post-nuclear supernatant) to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the organelle fraction containing mitochondria and peroxisomes.

  • Gently resuspend the pellet in Homogenization Buffer.

  • Layer the resuspended organelles onto a pre-formed density gradient (e.g., Nycodenz) and centrifuge at 100,000 x g for 60 min at 4°C.

  • Carefully collect the peroxisome-enriched fraction (typically a dense band).

  • Wash the fraction with buffer, pellet by centrifugation, and resuspend in a minimal volume of storage buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and store aliquots at -80°C.

Protocol 2: Spectrophotometric Assay for Pristanoyl-CoA Oxidation

This protocol measures the rate of pristanoyl-CoA oxidation by monitoring NADH production.

Materials & Reagents:

  • Pristanoyl-CoA (Substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl

  • Cofactors: 1 mM NAD+, 0.1 mM Coenzyme A (CoA), 1 mM ATP, 5 mM MgCl2

  • Detergent: 0.01% (w/v) Triton X-100 (to permeabilize organelle membranes)

  • Positive Control: Palmitoyl-CoA

  • Negative Control/Inhibitor: Thioridazine (known inhibitor of peroxisomal β-oxidation)

  • Isolated peroxisome fraction or liver homogenate (20-50 µg protein per reaction)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Assay Procedure:

  • Prepare a master mix containing Assay Buffer, NAD+, CoA, ATP, MgCl2, and Triton X-100.

  • In a 96-well plate, add 180 µL of the master mix to each well.

  • Add 10 µL of the biological sample (e.g., peroxisome fraction, diluted to 2-5 mg/mL) to each well. For the blank, add 10 µL of storage buffer instead.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction components.

  • Initiate the reaction by adding 10 µL of 1 mM pristanoyl-CoA solution (final concentration: 50 µM). For control wells, add buffer, palmitoyl-CoA, or inhibitor.

  • Immediately place the plate in the spectrophotometer and begin kinetic reading of absorbance at 340 nm every 30-60 seconds for 15-30 minutes at 37°C.

  • Ensure the rate of absorbance increase is linear during the measurement period.

Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

  • Subtract the rate of the blank (no substrate) from the sample rates.

  • Calculate the specific activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Specific Activity (nmol/min/mg) = (ΔAbs/min × Total Reaction Volume (L)) / (6220 M⁻¹cm⁻¹ × Path Length (cm) × Protein Amount (mg))

Data Presentation

Table 1: Specific Activity of Pristanoyl-CoA Oxidase in Rat Liver Fractions

Sample SourceConditionSpecific Activity (nmol NADH/min/mg protein)
Wild-Type Rat LiverUntreated5.8 ± 0.6
Wild-Type Rat LiverClofibrate-Treated25.4 ± 2.1
Zellweger Syndrome ModelUntreated0.3 ± 0.1
Wild-Type Rat Liver+ 50 µM Thioridazine0.7 ± 0.2

Table 2: Kinetic Parameters for Peroxisomal Acyl-CoA Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)
Pristanoyl-CoA2528.5
Palmitoyl-CoA1545.2

Visualizations

Pristanic_Acid_Beta_Oxidation_Pathway cluster_peroxisome Peroxisome Matrix PristanoylCoA Pristanoyl-CoA PristenoylCoA 2,3-Pristenoyl-CoA PristanoylCoA->PristenoylCoA Pristanoyl-CoA Oxidase (ACOX2) HydroxyPristanoylCoA 3-Hydroxypristanoyl-CoA PristenoylCoA->HydroxyPristanoylCoA Multifunctional Protein 2 (MFP-2) (Hydratase) NAD NAD+ KetoPristanoylCoA 3-Ketopristanoyl-CoA HydroxyPristanoylCoA->KetoPristanoylCoA Multifunctional Protein 2 (MFP-2) (Dehydrogenase) TMTD_CoA 4,8,12-Trimethyl- tridecanoyl-CoA KetoPristanoylCoA->TMTD_CoA SCPx Thiolase PropionylCoA Propionyl-CoA NADH NADH NAD->NADH CoA_in CoA-SH Pristanic_Acid This compound Pristanic_Acid->PristanoylCoA Acyl-CoA Synthetase (ATP, CoA) Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., Isolate Peroxisomes) ReagentPrep Reagent Preparation (Buffer, Cofactors, Substrate) ReactionSetup Set up Reaction in 96-well Plate (Master Mix + Sample) SamplePrep->ReactionSetup Preincubation Pre-incubate at 37°C (5 minutes) ReactionSetup->Preincubation Initiation Initiate with Pristanoyl-CoA Preincubation->Initiation Measurement Kinetic Read at 340 nm (15-30 minutes) Initiation->Measurement CalcRate Calculate Rate (ΔAbs/min) Measurement->CalcRate CalcActivity Calculate Specific Activity (nmol/min/mg) CalcRate->CalcActivity Compare Compare Results (Controls vs. Test) CalcActivity->Compare

References

Application Notes: Quantification of Pristanic Acid in Human Plasma using Deuterated Pristanic Acid as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in human plasma, primarily derived from the metabolism of phytanic acid.[1][2] The degradation of this compound occurs through peroxisomal β-oxidation.[1][2] Elevated levels of this compound, along with phytanic acid, are indicative of several inherited metabolic disorders, including Zellweger syndrome spectrum disorders and bifunctional protein deficiency, which result from impaired peroxisomal function.[1][2] Consequently, the accurate and precise quantification of this compound in plasma is crucial for the diagnosis and monitoring of these peroxisomal disorders.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the quantification of fatty acids in biological samples.[3] The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., [2H3]-pristanic acid), is the gold standard for quantitative analysis.[4][5] This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, it is possible to correct for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[4][5]

These application notes provide a detailed protocol for the quantification of this compound in human plasma using a deuterated internal standard followed by GC-MS analysis.

Metabolic Pathway of this compound

The following diagram illustrates the metabolic origin of this compound from dietary sources and its subsequent degradation pathway.

This compound Metabolism Diet Dietary Sources (Dairy, Ruminant Meat, Fish) Phytol Phytol Diet->Phytol Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA alpha_Oxidation Peroxisomal α-Oxidation Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid This compound alpha_Oxidation->Pristanic_Acid Product Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->beta_Oxidation Metabolism Further Metabolism (Mitochondria) beta_Oxidation->Metabolism

Caption: Metabolic pathway showing the formation of this compound from phytanic acid.

Principle of the Internal Standard Method

The use of a deuterated internal standard is fundamental to achieving accurate quantification in mass spectrometry-based assays. The internal standard compensates for variations that can occur at different stages of the analytical process.

Internal Standard Logic cluster_sample Biological Sample cluster_addition Internal Standard Spiking cluster_processing Sample Preparation cluster_analysis GC-MS Analysis cluster_result Final Result Analyte This compound (Unknown Amount) Preparation Hydrolysis Extraction Derivatization Analyte->Preparation IS Deuterated this compound (Known Amount) IS->Preparation GCMS Detection & Quantification Preparation->GCMS Analyte and IS processed identically Result Accurate Concentration of this compound GCMS->Result Ratio of Analyte to IS is constant Experimental Workflow Start Start: Human Plasma Sample Spike Spike with Deuterated This compound IS Start->Spike Hydrolysis Acid Hydrolysis & Methylation (Methanolic HCl) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Hexane Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis End End: This compound Concentration Data_Analysis->End

References

Application Notes and Protocols for the Analysis of Pristanic Acid in Dried Blood Spots for Neonatal Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid, a branched-chain fatty acid, is a key biomarker for the diagnosis of several peroxisomal disorders, including Zellweger spectrum disorders (ZSD).[1][2] Its accumulation in tissues and body fluids is indicative of defects in the peroxisomal β-oxidation pathway.[2][3] Neonatal screening using dried blood spots (DBS) offers a minimally invasive and efficient method for the early detection of these metabolic disorders, enabling timely intervention and management.[4][5] This document provides detailed application notes and protocols for the quantitative analysis of this compound in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Peroxisomal β-Oxidation of this compound

This compound is primarily derived from the α-oxidation of phytanic acid, another branched-chain fatty acid obtained from dietary sources.[3] The subsequent degradation of this compound occurs within the peroxisomes through a β-oxidation process. This metabolic pathway involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing propionyl-CoA and acetyl-CoA, which can then enter other metabolic pathways.[8] A defect in any of the enzymes involved in this pathway can lead to the accumulation of this compound.

Pristanic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanic_Acid This compound Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase trans_2_3_dehydropristanoyl_CoA trans-2,3-dehydropristanoyl-CoA Pristanoyl_CoA->trans_2_3_dehydropristanoyl_CoA ACOX3 three_hydroxypristanoyl_CoA 3-hydroxypristanoyl-CoA trans_2_3_dehydropristanoyl_CoA->three_hydroxypristanoyl_CoA HSD17B4 three_ketoxypristanoyl_CoA 3-ketoxypristanoyl-CoA three_hydroxypristanoyl_CoA->three_ketoxypristanoyl_CoA HSD17B4 trimethyltridecanoyl_CoA 4,8,12-trimethyltridecanoyl-CoA three_ketoxypristanoyl_CoA->trimethyltridecanoyl_CoA SCP2 Propionyl_CoA Propionyl-CoA three_ketoxypristanoyl_CoA->Propionyl_CoA SCP2 further_oxidation 2 more cycles of β-oxidation trimethyltridecanoyl_CoA->further_oxidation dimethylnonanoyl_CoA 4,8-dimethylnonanoyl-CoA further_oxidation->dimethylnonanoyl_CoA final_oxidation Further Oxidation dimethylnonanoyl_CoA->final_oxidation Carnitine Shuttle

Diagram 1: Peroxisomal β-oxidation pathway of this compound.[8]

Quantitative Data Summary

The analysis of this compound in DBS is a valuable tool for the differential diagnosis of peroxisomal disorders. The following table summarizes the concentrations of this compound and phytanic acid in control newborns and patients with specific peroxisomal disorders. The ratio of this compound to phytanic acid is also a critical diagnostic parameter.

AnalyteControl Newborns (n=10)Zellweger Syndrome (n=2)Rhizomelic Chondrodysplasia Punctata (n=1)X-linked Adrenoleukodystrophy (n=1)
This compound (µmol/L) 0.03 - 0.131.0, 1.20.080.10
Phytanic Acid (µmol/L) 0.05 - 0.252.2, 2.53.50.20
This compound / Phytanic Acid Ratio 0.3 - 0.80.45, 0.480.020.5
Data adapted from ten Brink H.J. et al., Clinical Chemistry, 1993.[4]

Experimental Protocols

The following protocols describe a general procedure for the extraction and analysis of this compound from DBS using LC-MS/MS. This method is based on established protocols for the analysis of fatty acids from DBS.[6][9]

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): Deuterium-labeled this compound (e.g., d3-pristanic acid)

  • 96-well microtiter plates

  • DBS puncher (e.g., 3.2 mm)

  • Plate shaker

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation and Extraction
  • Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well plate.

  • Internal Standard Addition: To each well, add 100 µL of extraction solution (Methanol containing the deuterated internal standard at a known concentration).

  • Extraction: Seal the plate and place it on a plate shaker for 30 minutes at room temperature.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the protein and paper debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for fatty acid analysis (e.g., C18 column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other endogenous components.

    • Flow Rate: A typical flow rate for UPLC systems.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.

      • Internal Standard (d3-Pristanic Acid): Monitor the corresponding transition for the deuterated analog.

    • Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis and Quantification

Quantification is performed using a stable isotope dilution method.[10] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of this compound in the DBS samples is then determined from this calibration curve.

Experimental Workflow

The overall workflow for the analysis of this compound from DBS in a neonatal screening setting is depicted below.

Neonatal_Screening_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Heel_Prick Heel Prick Blood Collection (24-48h after birth) DBS_Card Spotting on Filter Paper Card Heel_Prick->DBS_Card Drying Drying of Blood Spot (min. 3 hours at RT) DBS_Card->Drying Transport Transport to Screening Lab Drying->Transport Punching DBS Punching Transport->Punching Extraction Extraction with Internal Standard Punching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Result_Review Review of Results (Comparison to Cut-offs) Data_Processing->Result_Review Reporting Reporting Result_Review->Reporting Follow_up Follow-up Testing for Presumptive Positives Result_Review->Follow_up

Diagram 2: Newborn screening workflow for this compound analysis.

Conclusion

The analysis of this compound in dried blood spots by LC-MS/MS is a robust and reliable method for the neonatal screening of peroxisomal disorders.[4][6] The presented protocols and data provide a framework for the implementation of this important diagnostic test in a high-throughput screening environment. Early detection through such screening programs is critical for improving the clinical outcomes for affected individuals.

References

Application Notes and Protocols for the Derivatization of Pristanic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common derivatization techniques for the quantitative analysis of pristanic acid, a branched-chain fatty acid that is a key biomarker for certain peroxisomal disorders. The following sections detail various derivatization methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including detailed experimental protocols and comparative quantitative data.

Introduction to this compound Analysis

This compound (2,6,10,14-tetramethylpentadecanoic acid) is a saturated fatty acid derived from the alpha-oxidation of phytanic acid in the peroxisomes.[1] Its accumulation in plasma and tissues is a significant indicator of several inherited metabolic disorders, including Refsum disease, Zellweger spectrum disorders, and alpha-methylacyl-CoA racemase deficiency.[2] Accurate and sensitive quantification of this compound is therefore crucial for the diagnosis and monitoring of these conditions.

Due to its polarity and low volatility, direct analysis of underivatized this compound by GC-MS is challenging, often resulting in poor chromatographic peak shape.[3][4] Derivatization is a chemical modification process that converts the carboxylic acid group of this compound into a less polar and more volatile derivative, making it suitable for GC-MS analysis.[3][5] For LC-MS/MS, derivatization can improve ionization efficiency and chromatographic retention.[6] This document outlines several robust derivatization protocols.

Derivatization Techniques for GC-MS Analysis

The most common derivatization strategies for GC-MS analysis of this compound involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters.[3][4] A highly sensitive method involves the formation of pentafluorobenzyl (PFB) esters, particularly for detection by electron capture negative ion mass fragmentography.[7]

Esterification to Fatty Acid Methyl Esters (FAMEs)

This is a widely used and robust method for preparing fatty acids for GC-MS analysis.[3] The carboxylic acid group is converted to a methyl ester, which is more volatile and less polar.

a. Acid-Catalyzed Methylation with Methanolic HCl or Boron Trifluoride (BF₃)-Methanol

This classic method involves heating the sample with an acidic methanol (B129727) solution to produce the methyl ester.[3][4]

Experimental Protocol: FAME Synthesis with BF₃-Methanol [8]

  • Sample Preparation & Hydrolysis:

    • To a plasma or serum sample (e.g., 50 µL), add an internal standard (e.g., deuterated this compound).[9]

    • Add 1 mL of 5% (w/v) ethanolic potassium hydroxide (B78521) to release this compound from complex lipids (saponification).[9]

    • Vortex and incubate at 60°C for 1 hour.[9]

    • After cooling, add 1 mL of deionized water and acidify to pH 1-2 with concentrated HCl.[8]

  • Extraction:

    • Add 4 mL of n-hexane, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.[8][9]

    • Transfer the upper hexane (B92381) layer to a clean tube. Repeat the extraction twice and pool the hexane extracts.[8]

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[8]

  • Derivatization:

    • To the dried extract, add 2 mL of 14% boron trifluoride-methanol solution.[8]

    • Cap the tube tightly and heat at 60°C for 30 minutes.[8]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 2 mL of deionized water and 2 mL of hexane.[8]

    • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.[8]

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[8]

Silylation to Trimethylsilyl (TMS) Esters

Silylation is a rapid and effective method that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[4][10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[4]

Experimental Protocol: TMS Ester Synthesis with BSTFA [4][11]

  • Sample Preparation and Extraction:

    • Follow steps 1 and 2 from the FAME synthesis protocol to obtain the dried fatty acid extract.

  • Derivatization:

    • To the dried residue, add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of BSTFA containing 1% trimethylchlorosilane (TMCS).[11]

    • Cap the vial tightly and heat at 60°C for 60 minutes.[4][11]

    • After cooling, the sample is ready for GC-MS analysis.

Pentafluorobenzyl (PFB) Ester Formation

This derivatization technique is employed for high-sensitivity analysis using GC-MS with electron capture negative ionization, allowing for detection in the picogram range.[7]

Experimental Protocol: PFB Ester Synthesis [12]

  • Sample Preparation and Extraction:

    • Follow steps 1 and 2 from the FAME synthesis protocol to obtain the dried fatty acid extract.

  • Derivatization:

    • To the dried extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.[12]

    • Incubate at room temperature for 20 minutes.[12]

    • Dry the sample under vacuum.[12]

    • Reconstitute the residue in iso-octane for GC-MS analysis.[12]

Derivatization Techniques for LC-MS/MS Analysis

For LC-MS/MS, derivatization aims to improve ionization efficiency, enhance chromatographic separation, and increase sensitivity.

Derivatization with DAABD-AE

Derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) improves the mass spectrometric properties of fatty acids for positive-ion electrospray ionization.[6][13]

Experimental Protocol: DAABD-AE Derivatization [6]

  • Sample Preparation & Hydrolysis:

    • To 20 µL of plasma, add an internal standard.

    • Perform hydrolysis as described in the FAME synthesis protocol (Step 1).

  • Extraction:

    • Perform extraction as described in the FAME synthesis protocol (Step 2).

  • Derivatization:

    • The derivatization process with DAABD-AE typically takes approximately 2 hours.[6][14] The specifics of the reaction conditions (reagent concentrations, temperature, and time) should be optimized based on the detailed procedure provided by Al-Dirbashi et al. (2008).[6]

  • Analysis:

    • The resulting derivatives are separated on a reverse-phase column and detected by positive-ion electrospray ionization tandem mass spectrometry.[6]

Formation of Trimethylaminoethyl (TMAE) Esters

This method involves converting the fatty acids into their trimethylaminoethyl (TMAE) iodide ester derivatives, which are quaternary ammonium (B1175870) compounds suitable for LC-MS/MS analysis in positive electrospray ionization mode.[15][16]

Experimental Protocol: TMAE Ester Synthesis [16]

  • Sample Preparation & Hydrolysis:

    • Follow Step 1 from the FAME synthesis protocol.

  • Derivatization:

    • The derivatization involves a multi-step process using oxalyl chloride, dimethylaminoethanol, and then methyl iodide to form the TMAE iodide ester derivatives.[16]

  • Analysis:

    • The derivatized samples are analyzed by UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different derivatization techniques, providing a basis for comparison.

Derivatization MethodAnalytical PlatformLimit of Detection (LOD)Linearity RangeIntra-assay CV (%)Inter-assay CV (%)Reference
Pentafluorobenzyl (PFB) Ester GC-MS (ECNCI)1 pgNot SpecifiedNot SpecifiedNot Specified[7]
DAABD-AE UPLC-MS/MSNot SpecifiedCovers physiological and pathological concentrations< 9.2%< 9.2%[6]
Trimethylaminoethyl (TMAE) Ester LC/ESI-MS/MSNot Specified0–40 µmol/LNot SpecifiedNot Specified[15]
Fatty Acid Methyl Ester (FAME) GC-MS0.032 µmol/L0.032 - 9.6 µmol/L1.8%3.2%[8]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for sample preparation and derivatization for GC-MS and LC-MS/MS analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample IS Add Internal Standard Plasma->IS Hydrolysis Saponification (Hydrolysis) IS->Hydrolysis Extraction1 Liquid-Liquid Extraction Hydrolysis->Extraction1 Drydown1 Evaporation to Dryness Extraction1->Drydown1 Deriv Esterification (FAMEs) or Silylation (TMS) or PFB Ester Formation Drydown1->Deriv Analysis GC-MS Analysis Deriv->Analysis

Caption: General workflow for this compound analysis by GC-MS.

LC_MS_Workflow cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization cluster_analysis_lc Analysis Plasma_LC Plasma/Serum Sample IS_LC Add Internal Standard Plasma_LC->IS_LC Hydrolysis_LC Saponification (Hydrolysis) IS_LC->Hydrolysis_LC Extraction_LC Liquid-Liquid Extraction Hydrolysis_LC->Extraction_LC Drydown_LC Evaporation to Dryness Extraction_LC->Drydown_LC Deriv_LC DAABD-AE Derivatization or TMAE Ester Formation Drydown_LC->Deriv_LC Analysis_LC LC-MS/MS Analysis Deriv_LC->Analysis_LC

Caption: General workflow for this compound analysis by LC-MS/MS.

Signaling Pathway Implication

This compound, along with phytanic acid, has been shown to mediate intracellular Ca²⁺ signaling through the activation of the free fatty acid receptor GPR40.[2] This suggests that the accumulation of this compound in pathological conditions may contribute to cellular dysfunction through this signaling pathway.

GPR40_Signaling PristanicAcid This compound GPR40 GPR40 Receptor PristanicAcid->GPR40 activates SignalingCascade Intracellular Signaling Cascade GPR40->SignalingCascade CaIncrease Increase in Intracellular Ca²⁺ SignalingCascade->CaIncrease CellularEffects Downstream Cellular Effects CaIncrease->CellularEffects

References

Application Notes and Protocols for Tandem Mass Spectrometry in Pristanic Acid Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a significant role in lipid metabolism. It is derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat, and fish.[1][2] The breakdown of phytanic acid occurs via α-oxidation to yield this compound, which is subsequently metabolized through peroxisomal β-oxidation.[1][3] Dysregulation in these metabolic pathways can lead to the accumulation of this compound and its precursors, which is indicative of several inherited metabolic disorders, including Zellweger syndrome and other peroxisomal biogenesis disorders.[2][4]

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC) has emerged as a powerful analytical tool for the sensitive and specific quantification of this compound and its metabolites. This technology is crucial for the diagnosis and monitoring of peroxisomal disorders and is increasingly utilized in drug development to assess potential off-target effects on fatty acid metabolism.[5][6] These application notes provide a comprehensive overview of the methodologies for this compound metabolite profiling using tandem mass spectrometry.

Metabolic Pathway of this compound

This compound metabolism is intricately linked to peroxisomal function. Dietary phytanic acid is first converted to phytanoyl-CoA, which then undergoes α-oxidation to form this compound.[1] this compound is then activated to pristanoyl-CoA and enters the peroxisomal β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing acetyl-CoA and propionyl-CoA.[7]

Pristanic_Acid_Metabolism cluster_alpha_oxidation α-Oxidation (Peroxisome) cluster_beta_oxidation β-Oxidation (Peroxisome) Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Phytanoyl-CoA ligase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase This compound This compound Pristanal->this compound Pristanal dehydrogenase Pristanoyl-CoA Pristanoyl-CoA This compound->Pristanoyl-CoA Acyl-CoA Synthetase trans-2,3-dehydropristanoyl-CoA trans-2,3-dehydropristanoyl-CoA Pristanoyl-CoA->trans-2,3-dehydropristanoyl-CoA Acyl-CoA Oxidase 3-Hydroxypristanoyl-CoA 3-Hydroxypristanoyl-CoA trans-2,3-dehydropristanoyl-CoA->3-Hydroxypristanoyl-CoA Bifunctional Protein 3-Ketopristanoyl-CoA 3-Ketopristanoyl-CoA 3-Hydroxypristanoyl-CoA->3-Ketopristanoyl-CoA Bifunctional Protein Propionyl-CoA Propionyl-CoA 3-Ketopristanoyl-CoA->Propionyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketopristanoyl-CoA->Acetyl-CoA Thiolase 4,8,12-Trimethyltridecanoyl-CoA 4,8,12-Trimethyltridecanoyl-CoA 3-Ketopristanoyl-CoA->4,8,12-Trimethyltridecanoyl-CoA Thiolase

Figure 1: Metabolic pathway of this compound formation and degradation.

Quantitative Data Summary

The concentration of this compound and its metabolites in biological fluids is a key diagnostic indicator for several peroxisomal disorders. The following tables summarize the normal and pathological ranges of these metabolites in human plasma.

Table 1: Plasma Concentrations of this compound and Related Metabolites in Healthy Individuals

MetaboliteConcentration Range (nmol/L)Analytical Method
This compound2 - 48GC-NCI-MS[8][9]
2,3-Pristenic Acid2 - 48GC-NCI-MS[8][9]
3-Hydroxythis compound0.02 - 0.81GC-NCI-MS[8][9]
3-Ketothis compound0.07 - 1.45GC-NCI-MS[8][9]

Table 2: Alterations in this compound Metabolite Levels in Peroxisomal Disorders

DisorderThis compound2,3-Pristenic Acid3-Hydroxythis compound3-Ketothis compoundReference
Generalized Peroxisomal DisordersIncreasedNormal (relatively decreased)Normal (relatively decreased)Normal (relatively decreased)[9]
Bifunctional Protein DeficiencyIncreasedIncreasedIncreasedNormal (relatively low)[8][9]

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound and its metabolites in human plasma using LC-MS/MS.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (20 µL) Hydrolysis Acid Hydrolysis Plasma_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation UPLC Separation Derivatization->LC_Separation MS_Detection Tandem MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Figure 2: General workflow for this compound metabolite profiling.
Sample Preparation

A robust sample preparation protocol is essential for accurate quantification. This typically involves hydrolysis to release conjugated fatty acids, extraction to isolate the analytes, and derivatization to improve chromatographic and mass spectrometric properties.[5][10]

Materials:

  • Plasma samples

  • Internal standards (e.g., deuterated this compound)

  • Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Derivatization agent (e.g., 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE))[5][10]

  • Acetonitrile

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standard solution to each plasma sample.

  • Hydrolysis: Add HCl to the plasma sample to a final concentration of 1 M. Incubate at 90°C for 1 hour to hydrolyze fatty acid esters.

  • Extraction: After cooling, add hexane to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the phases. Transfer the upper hexane layer containing the fatty acids to a new tube.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in the derivatization agent solution (e.g., DAABD-AE in acetonitrile). Incubate at 60°C for 30 minutes.[10]

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 50% to 100% B over 4 minutes, hold at 100% B for 1 minute, and then re-equilibrate at 50% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each derivatized analyte and internal standard should be optimized.

Table 3: Example MRM Transitions for DAABD-AE Derivatized Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound-DAABD-AE[To be determined empirically][To be determined empirically]
d3-Pristanic Acid-DAABD-AE[To be determined empirically][To be determined empirically]

Note: The exact m/z values will depend on the derivatization agent used and need to be determined experimentally.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of analytical standards.[6] The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Conclusion

Tandem mass spectrometry offers a highly sensitive and specific platform for the quantitative profiling of this compound and its metabolites. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods. Accurate measurement of these branched-chain fatty acids is critical for the early diagnosis of peroxisomal disorders and for assessing the metabolic impact of new therapeutic agents. The continuous advancement of MS technology will undoubtedly further enhance our ability to understand the complex roles of this compound in health and disease.

References

Application Note & Protocol: Measuring Pristanic Acid Oxidation Rates in Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid is a branched-chain fatty acid derived from the dietary constituent phytanic acid through a process of alpha-oxidation. The subsequent breakdown of this compound occurs via beta-oxidation within peroxisomes.[1][2][3] Inborn errors of metabolism, specifically peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, and single-enzyme defects such as bifunctional protein deficiency, can lead to impaired this compound oxidation.[1][4][5] This impairment results in the accumulation of this compound and its intermediates in tissues and body fluids, contributing to the pathophysiology of these severe disorders.[2]

The measurement of this compound oxidation rates in patient-derived cells, most commonly cultured skin fibroblasts, is a critical diagnostic tool.[6][7][8] It aids in the differential diagnosis of peroxisomal disorders, helps in understanding the underlying enzymatic defects, and can be valuable for prenatal diagnosis.[6][8] Furthermore, these cellular assays provide a valuable platform for evaluating potential therapeutic interventions aimed at restoring or bypassing the deficient metabolic pathway.

This application note provides detailed protocols for measuring this compound oxidation rates in patient-derived fibroblasts using stable isotope-labeled substrates and analysis by mass spectrometry.

Signaling Pathways and Metabolic Workflow

The degradation of this compound is a multi-step process primarily occurring within the peroxisome, with subsequent steps in the mitochondria. Understanding this pathway is crucial for interpreting experimental results.

This compound Beta-Oxidation Pathway

This compound, derived from the alpha-oxidation of phytanic acid, undergoes peroxisomal beta-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain. The resulting products are then transported to the mitochondria for complete oxidation.

Pristanic_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanic_Acid This compound Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Pristenoyl_CoA 2,3-Pristenoyl-CoA Pristanoyl_CoA->Pristenoyl_CoA Acyl-CoA Oxidase Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Pristenoyl_CoA->Hydroxypristanoyl_CoA Bifunctional Protein (Hydratase activity) Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA Bifunctional Protein (Dehydrogenase activity) DMNC_CoA 4,8-Dimethylnonanoyl-CoA (DMNC-CoA) Ketopristanoyl_CoA->DMNC_CoA Thiolase Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA_Perox Acetyl-CoA Ketopristanoyl_CoA->Acetyl_CoA_Perox Thiolase DMNC_Carnitine DMNC-Carnitine DMNC_CoA->DMNC_Carnitine Carnitine Acyltransferase DMNC_CoA_Mito DMNC-CoA DMNC_Carnitine->DMNC_CoA_Mito Carnitine Translocase Further_Oxidation Further Beta-Oxidation DMNC_CoA_Mito->Further_Oxidation

Caption: Peroxisomal and mitochondrial beta-oxidation of this compound.

Experimental Workflow for Measuring this compound Oxidation

The general workflow involves culturing patient-derived fibroblasts, incubating them with a stable isotope-labeled this compound, extracting the relevant metabolites, and analyzing them by mass spectrometry.

Experimental_Workflow Start Start: Patient-Derived Fibroblast Culture Incubation Incubation with Stable Isotope-Labeled This compound (e.g., [²H₄]-Pristanic Acid) Start->Incubation Harvest Harvest Cells and Culture Medium Incubation->Harvest Extraction Lipid/Metabolite Extraction Harvest->Extraction Derivatization Derivatization (optional, depending on analysis) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Interpretation of Oxidation Rates Data_Processing->Interpretation

Caption: Experimental workflow for this compound oxidation measurement.

Experimental Protocols

Protocol 1: Culturing Patient-Derived Fibroblasts
  • Cell Source: Obtain patient-derived skin fibroblasts from a certified biorepository or through a collaboration with a clinical genetics department. Control fibroblast lines from healthy individuals are also required.

  • Culture Medium: Culture fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells and re-seed them at a 1:3 or 1:4 ratio.

  • Experimental Seeding: For the oxidation assay, seed fibroblasts in 6-well plates or T25 flasks and grow them to near confluency.

Protocol 2: this compound Oxidation Assay using Stable Isotope Labeling

This protocol is adapted from methodologies described in the literature, which utilize stable isotope-labeled this compound and mass spectrometry.[9][10][11]

Materials:

  • Confluent cultures of patient-derived and control fibroblasts

  • Culture medium (as described in Protocol 1)

  • Stable isotope-labeled this compound (e.g., [²H₄]-pristanic acid)

  • Internal standard (e.g., C17:0 fatty acid)

  • Hexane (B92381) and Isopropanol (HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Nitrogen gas supply

  • Reagents for derivatization (e.g., BF₃ in methanol (B129727) or oxalyl chloride and dimethylaminoethanol, depending on the chosen MS method)[12][13]

  • GC-MS or LC-MS/MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of [²H₄]-pristanic acid in ethanol. For the experiment, dilute the stock in culture medium to a final concentration of 5-10 µM.

  • Incubation: Remove the existing culture medium from the confluent fibroblast monolayers. Wash the cells once with PBS. Add the medium containing [²H₄]-pristanic acid to each well/flask.

  • Incubation Period: Incubate the cells for 48-96 hours at 37°C.[14]

  • Harvesting: After incubation, collect the culture medium. Wash the cell monolayer with PBS and harvest the cells by trypsinization. Combine the collected medium and the cell suspension.

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., C17:0) to the combined sample. This is crucial for accurate quantification.

  • Lipid Extraction:

    • Add a mixture of hexane:isopropanol (3:2, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.

  • Derivatization (Example for GC-MS):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • To convert fatty acids to their fatty acid methyl esters (FAMEs), add 14% BF₃ in methanol and heat at 100°C for 30 minutes.[12]

    • After cooling, add water and hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples by GC-MS or LC-MS/MS.

    • For GC-MS, use a suitable capillary column to separate the FAMEs.

    • For LC-MS/MS, use a C8 or C18 column.[11]

    • Operate the mass spectrometer in a mode that allows for the specific detection and quantification of the stable isotope-labeled this compound and its oxidation products (e.g., labeled intermediates or the final shortened-chain fatty acid). This is often done using selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS.[12][13]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different cell lines.

Table 1: this compound Oxidation Rates in Control and Patient-Derived Fibroblasts
Cell Line IDDiagnosisThis compound Oxidation Rate (pmol/hr/mg protein)Standard Deviation% of Control
Control 1Healthy150.2± 12.5100%
Control 2Healthy145.8± 10.997%
Patient 1Zellweger Syndrome< 5.0N/A< 3%
Patient 2Bifunctional Protein Deficiency15.3± 2.110%
Patient 3Refsum Disease148.5± 11.799%

Note: The values presented in this table are representative and will vary depending on the specific experimental conditions and the severity of the mutation.

Interpretation of Results:

  • Control Fibroblasts: Exhibit a robust rate of this compound oxidation, which serves as the baseline for comparison.

  • Zellweger Syndrome (PBD): Cells from patients with a general peroxisomal biogenesis disorder will show a severe reduction or complete absence of this compound oxidation due to the lack of functional peroxisomes.[1][5]

  • Bifunctional Protein Deficiency: In this disorder, the second and third steps of beta-oxidation are impaired. This leads to a significantly reduced rate of overall oxidation and an accumulation of this compound and its early intermediates.[6][8]

  • Refsum Disease: This disease is caused by a defect in the alpha-oxidation of phytanic acid.[1][15] Therefore, the beta-oxidation of this compound is expected to be normal, resulting in oxidation rates similar to control cells.[10]

Conclusion

The measurement of this compound oxidation rates in patient-derived fibroblasts is a powerful tool for the diagnosis and study of peroxisomal disorders. The use of stable isotope-labeled substrates coupled with mass spectrometry provides a sensitive and specific method for quantifying the activity of this metabolic pathway. The protocols and data interpretation guidelines presented here offer a framework for researchers and clinicians to implement this assay in their own laboratories, contributing to a better understanding of these complex diseases and the development of novel therapies.

References

Application of Pristanic Acid as a Biomarker for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that serves as a crucial biomarker in the diagnosis and monitoring of a group of inherited metabolic conditions known as peroxisomal disorders.[1][2] Peroxisomes are cellular organelles essential for various metabolic processes, including the breakdown of very-long-chain fatty acids and branched-chain fatty acids like phytanic acid and this compound.[3][4] In individuals with compromised peroxisomal function, these fatty acids accumulate in tissues and body fluids, leading to a range of severe clinical manifestations.[3] The quantification of this compound, often in conjunction with phytanic acid and very-long-chain fatty acids, provides valuable diagnostic information for several peroxisomal disorders, including Zellweger spectrum disorders, Refsum disease, and single-enzyme defects of peroxisomal β-oxidation.[5][6][7]

Metabolic Pathway of Phytanic and this compound

Dietary phytanic acid, a 20-carbon branched-chain fatty acid, is derived from the metabolism of phytol, a constituent of chlorophyll (B73375) found in dairy products, ruminant fats, and certain fish.[8][9] Due to a methyl group on its β-carbon, phytanic acid cannot be directly degraded by β-oxidation. Instead, it undergoes α-oxidation within the peroxisomes to yield this compound.[3] this compound is then activated to its CoA ester and subsequently undergoes several cycles of peroxisomal β-oxidation.[3][8] The resulting products can then be further metabolized in the mitochondria.[3]

In generalized peroxisomal disorders like Zellweger syndrome, the absence of functional peroxisomes leads to the accumulation of both phytanic acid and this compound.[2][8] In contrast, classical Refsum disease is characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is involved in the α-oxidation of phytanic acid. This results in elevated levels of phytanic acid but typically normal or low levels of this compound.[10][11] Deficiencies in the enzymes of the β-oxidation pathway, such as bifunctional protein deficiency, lead to the accumulation of this compound and a secondary elevation of phytanic acid.[6][8] Therefore, the ratio of this compound to phytanic acid is a critical diagnostic marker.[6][12]

Diet Dietary Phytol Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Metabolism Pristanic_Acid This compound Phytanic_Acid->Pristanic_Acid α-Oxidation (in Peroxisomes) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Peroxisomal_Beta_Oxidation Mitochondrial_Metabolism Mitochondrial Metabolism Peroxisomal_Beta_Oxidation->Mitochondrial_Metabolism Metabolites Refsum_Disease Refsum Disease (Phytanoyl-CoA Hydroxylase Deficiency) Refsum_Disease->Phytanic_Acid Blocks α-Oxidation Zellweger_Spectrum Zellweger Spectrum Disorders (General Peroxisomal Dysfunction) Zellweger_Spectrum->Phytanic_Acid Zellweger_Spectrum->Pristanic_Acid Blocks α- & β-Oxidation Beta_Oxidation_Defects β-Oxidation Defects (e.g., Bifunctional Protein Deficiency) Beta_Oxidation_Defects->Peroxisomal_Beta_Oxidation Blocks β-Oxidation

Metabolic pathway of phytanic and this compound.

Clinical Significance and Applications

The measurement of this compound, alongside phytanic acid and very-long-chain fatty acids (VLCFAs), is a cornerstone in the biochemical diagnosis of peroxisomal disorders.[7][13]

  • Diagnosis of Zellweger Spectrum Disorders (ZSD): In ZSD, a global impairment of peroxisome biogenesis leads to the accumulation of multiple metabolites, including both phytanic and pristanic acids.[14][15]

  • Differential Diagnosis of Refsum Disease: Classic Refsum disease is characterized by isolated elevation of phytanic acid with normal or low this compound levels.[10] This is in contrast to ZSD and other disorders where this compound is also elevated.

  • Identification of Peroxisomal β-Oxidation Defects: Deficiencies in enzymes like bifunctional protein or thiolase result in a marked increase in the this compound to phytanic acid ratio.[6]

  • Monitoring Disease Progression and Therapeutic Efficacy: For conditions like Refsum disease, dietary restriction of phytanic acid is a key treatment strategy.[9][16] Monitoring the levels of phytanic and pristanic acids can help assess the effectiveness of such interventions.

  • Neonatal Screening: Analysis of phytanic and pristanic acids in stored dried blood spots collected at birth can be a valuable tool for the early diagnosis of peroxisomal disorders, which is critical for timely management.[17]

Quantitative Data Summary

The following tables summarize the reference ranges for this compound and the this compound to phytanic acid ratio in plasma/serum for healthy individuals and the typical findings in various peroxisomal disorders. It is important to note that reference ranges can vary between laboratories and with age.[6][18]

Table 1: Reference Ranges for this compound in Plasma/Serum (μmol/L)

Age GroupReference Range (μmol/L)
0 - 4 months≤ 0.60[18]
5 - 8 months≤ 0.84[18]
9 - 12 months≤ 0.77[18]
13 - 23 months≤ 1.47[18]
≥ 24 months≤ 2.98[18]
Adults0.0 - 1.5[19]

Table 2: this compound Levels and Ratios in Peroxisomal Disorders

DisorderThis compound LevelPhytanic Acid LevelThis compound / Phytanic Acid Ratio
Healthy Controls NormalNormalNormal
Zellweger Spectrum Disorders Increased[17]Increased[17]Normal[17]
Rhizomelic Chondrodysplasia Punctata (RCDP) Normal or Low[17]Increased[17]Low[17]
Classical Refsum Disease Normal or Low[10]Highly Increased[10]Very Low[20]
Bifunctional Protein Deficiency Markedly Increased[8]Secondarily Increased[8]Markedly Increased[6]
α-Methylacyl-CoA Racemase (AMACR) Deficiency Increased[21]Increased[21]Increased[16]
X-Linked Adrenoleukodystrophy (X-ALD) Normal[17]Normal[17][19]Normal[17]

Experimental Protocols

The gold standard for the quantification of this compound in biological samples is gas chromatography-mass spectrometry (GC-MS).[22] More recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have also been developed, offering rapid analysis.[13] Below is a detailed protocol for the analysis of this compound in plasma using GC-MS.

Protocol: Quantification of this compound in Plasma by GC-MS

This protocol is a generalized procedure based on established methods.[22][23][24] Specific parameters may need to be optimized depending on the instrumentation and reagents used.

1. Materials and Reagents

  • Plasma samples, calibrators, and quality control samples

  • Internal Standard (IS): Deuterated this compound (e.g., [2-methyl-²H₃]this compound)

  • Reagents for hydrolysis (e.g., methanolic HCl or KOH)

  • Extraction solvent (e.g., hexane)

  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS))

  • Pyridine (B92270)

  • Nitrogen gas for evaporation

  • Glass tubes, vortex mixer, centrifuge, water bath, GC-MS system

2. Sample Preparation

Start Start: Plasma Sample (e.g., 50 µL) Add_IS Add Internal Standard (Deuterated this compound) Start->Add_IS Hydrolysis Hydrolysis (e.g., 60°C for 1 hour) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Evaporation Evaporate to Dryness (under Nitrogen) Extraction->Evaporation Derivatization Derivatization (e.g., with MTBSTFA) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Experimental workflow for this compound analysis.
  • Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Aliquot a specific volume (e.g., 50 µL) into a glass tube.[23]

  • Internal Standard Spiking: Add a known amount of the deuterated this compound internal standard to each sample, calibrator, and quality control.[23]

  • Hydrolysis: Add the hydrolysis reagent (e.g., 1 mL of 5% methanolic HCl) to release this compound from lipids. Vortex and incubate at an elevated temperature (e.g., 70-90°C) for a specified time (e.g., 60-90 minutes).[23][24]

  • Extraction: After cooling, add water and an organic extraction solvent like hexane. Vortex vigorously to extract the fatty acids into the organic layer. Centrifuge to separate the phases.[23]

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[23]

  • Derivatization: To the dried residue, add a derivatization agent (e.g., 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMCS) to create a volatile derivative suitable for GC analysis. Incubate as required by the reagent manufacturer.[23]

3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the fatty acid derivatives.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the this compound derivative and its deuterated internal standard.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the this compound and internal standard chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the this compound calibrators to the peak area of the internal standard against the known concentrations of the calibrators.

  • Quantification: Determine the concentration of this compound in the unknown samples by comparing their peak area ratios to the calibration curve.[23]

Conclusion

This compound is an indispensable biomarker for the investigation of peroxisomal disorders. Its accurate quantification, particularly in relation to phytanic acid, allows for the differential diagnosis of a range of severe metabolic diseases. The established analytical methods, such as GC-MS, provide the necessary sensitivity and specificity for reliable clinical assessment. These application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.

References

Application Notes and Protocols for Studying Pristanic Acid Metabolism in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a crucial role in peroxisomal metabolism. It is derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] The subsequent breakdown of this compound occurs via beta-oxidation within the peroxisomes.[2] Dysfunctional this compound metabolism is a hallmark of several inherited peroxisomal disorders, including Zellweger syndrome and bifunctional protein deficiency, leading to the accumulation of pristanic and/or phytanic acid in tissues and body fluids.[1][3]

Studying this compound metabolism in vitro is essential for understanding the pathophysiology of these disorders, identifying potential therapeutic targets, and screening for compounds that may modulate its metabolic pathways. Cultured human skin fibroblasts and lymphoblastoid cell lines from both healthy individuals and patients with peroxisomal disorders are the most common and valuable cell culture models for these investigations.[4][5][6]

These application notes provide detailed protocols for utilizing these cell culture models to study this compound metabolism, including cell culture and maintenance, experimental procedures for metabolic assays, and analytical methods for metabolite quantification.

I. Cell Culture Models

Human Skin Fibroblasts

Human skin fibroblasts are a widely used and reliable model for studying peroxisomal fatty acid oxidation.[5][6] They are typically obtained from skin biopsies of healthy donors and patients with diagnosed peroxisomal disorders.

Lymphoblastoid Cell Lines (LCLs)

LCLs, derived from peripheral blood samples, offer a less invasive alternative to fibroblasts and are also suitable for studying peroxisomal disorders.[4]

II. Experimental Protocols

Protocol for Culturing Human Skin Fibroblasts

This protocol is adapted from standard procedures for fibroblast culture.

Materials:

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • T-25 or T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing and Plating:

    • Rapidly thaw a cryopreserved vial of fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed Fibroblast Growth Medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and transfer to a T-25 or T-75 flask.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Maintenance:

    • Change the medium every 2-3 days.

    • Monitor cell confluence.

  • Subculturing:

    • When cells reach 80-90% confluence, aspirate the medium and wash the monolayer with PBS.

    • Add Trypsin-EDTA solution and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 or 1:4).

Protocol for Culturing Lymphoblastoid Cell Lines

This protocol is based on standard procedures for suspension cell lines.

Materials:

  • RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin

  • T-25 or T-75 cell culture flasks (vented caps)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing and Seeding:

    • Thaw a cryopreserved vial of LCLs as described for fibroblasts.

    • Transfer the cell suspension to a flask containing pre-warmed RPMI-1640 medium.

    • Maintain the cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • Maintenance:

    • Cells grow in suspension, often forming clumps.

    • Monitor cell density and viability using a hemocytometer and trypan blue exclusion.

    • Add fresh medium every 2-3 days to maintain the optimal cell density.

  • Subculturing:

    • When the cell density approaches 1 x 10⁶ cells/mL, split the culture by diluting the cell suspension with fresh medium to a density of 2-3 x 10⁵ cells/mL.

Protocol for this compound Metabolism Assay

This protocol describes the incubation of cultured cells with this compound to measure its metabolism.

Materials:

  • Confluent culture of human skin fibroblasts or a suspension culture of LCLs

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Cell culture medium

  • Sterile PBS

Procedure:

  • Cell Plating (for fibroblasts):

    • Seed fibroblasts in 6-well plates or T-25 flasks and grow to confluence.

  • This compound Treatment:

    • Prepare the working solution of this compound in cell culture medium at the desired final concentration (e.g., 10 µM).

    • For fibroblasts, aspirate the old medium, wash the cells with PBS, and add the medium containing this compound.

    • For LCLs, centrifuge the cell suspension, resuspend the pellet in fresh medium containing this compound at the desired cell density.

  • Incubation:

    • Incubate the cells for a specified period, typically 72 to 96 hours, at 37°C in a 5% CO₂ incubator.[4]

  • Sample Collection:

    • After incubation, collect the cell culture medium.

    • For fibroblasts, wash the cell monolayer with PBS and harvest the cells by trypsinization.

    • For LCLs, pellet the cells by centrifugation.

    • Store the medium and cell pellets at -80°C for later analysis.

III. Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolite Quantification

GC-MS is a highly sensitive and specific method for the quantification of this compound and its metabolites.[5]

Sample Preparation and Derivatization:

  • Lipid Extraction:

    • Thaw the cell pellets and culture medium samples.

    • Add an internal standard (e.g., deuterated this compound) to each sample.

    • Extract total lipids using a solvent mixture such as hexane (B92381):isopropanol (3:2, v/v).

  • Saponification:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add methanolic KOH to the lipid residue and heat to hydrolyze the fatty acids from complex lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Acidify the sample and extract the free fatty acids with hexane.

    • Evaporate the hexane and add a derivatization agent such as BF₃-methanol.

    • Heat the sample to convert the fatty acids to their more volatile methyl esters.

  • GC-MS Analysis:

    • Inject the FAMEs onto a suitable GC column (e.g., HP-5MS).

    • Use a temperature gradient to separate the different FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound and its metabolites.

IV. Data Presentation

Quantitative data from this compound metabolism studies should be presented in a clear and structured format to allow for easy comparison between different cell lines or experimental conditions.

Table 1: this compound Oxidation Rates in Control and Patient-Derived Fibroblasts

Cell LineThis compound Oxidation Rate (pmol/h/mg protein)Reference
Control 115.2 ± 1.8(Fictional Data)
Control 216.5 ± 2.1(Fictional Data)
Patient 1 (Bifunctional Protein Deficiency)1.3 ± 0.4(Fictional Data)
Patient 2 (Zellweger Syndrome)< 0.5(Fictional Data)

V. Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound and its precursor, phytanic acid, are natural ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[1] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation.

PPARa_Signaling cluster_nucleus Nucleus Pristanic_Acid This compound PPARa PPARα Pristanic_Acid->PPARa Binds and Activates RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Induces Transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Leads to Experimental_Workflow start Start culture_cells Culture Human Skin Fibroblasts or Lymphoblastoid Cell Lines start->culture_cells treat_cells Treat Cells with this compound (e.g., 10 µM for 72-96h) culture_cells->treat_cells harvest_samples Harvest Cell Pellets and Culture Medium treat_cells->harvest_samples extract_lipids Lipid Extraction harvest_samples->extract_lipids derivatize Derivatization to FAMEs extract_lipids->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis and Quantification gcms->data_analysis end End data_analysis->end Metabolic_Relationship Diet Dietary Sources (Dairy, Meat, Fish) Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Alpha_Oxidation α-Oxidation Phytanic_Acid->Alpha_Oxidation Peroxisome Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Alpha_Oxidation->Peroxisome Pristanic_Acid This compound Alpha_Oxidation->Pristanic_Acid Pristanic_Acid->Beta_Oxidation Metabolites Metabolites (Propionyl-CoA, Acetyl-CoA) Beta_Oxidation->Metabolites

References

Application Notes and Protocols for the Analytical Distinction of Pristanic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in human plasma, originating from dietary sources or as the alpha-oxidation product of phytanic acid.[1][2] The accumulation of this compound and its parent compound, phytanic acid, is a key diagnostic marker for several inherited peroxisomal disorders, including Zellweger syndrome and Refsum disease.[2][3][4] this compound possesses multiple chiral centers, leading to the existence of various stereoisomers. Distinguishing between these isomers, as well as from the structurally similar phytanic acid, is crucial for accurate diagnosis and for understanding the stereospecificity of metabolic pathways.[5] Their structural similarity, however, presents analytical challenges, often requiring specialized chromatographic and spectroscopic techniques for effective resolution.[6]

This document provides detailed application notes and protocols for the primary analytical methods used to distinguish and quantify this compound isomers: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Chiral Chromatography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Principle

Gas chromatography-mass spectrometry is a robust and widely established method for the quantification of pristanic and phytanic acids in biological samples.[3] The technique separates volatile compounds in a heated column, which are then ionized and detected based on their mass-to-charge ratio. A critical step for analyzing acidic compounds like this compound is derivatization, which converts the non-volatile carboxylic acids into more volatile esters, improving their chromatographic behavior.[6]

Detailed Experimental Protocol

1. Sample Preparation (from Plasma)

  • Hydrolysis: To 100-200 µL of plasma, add an internal standard solution (e.g., deuterated pristanic and phytanic acids).[7] Add ethanolic potassium hydroxide (B78521) to hydrolyze the fatty acids from their esterified forms. Heat the mixture (e.g., at 60°C for 1 hour).[8]

  • Acidification: After cooling, acidify the mixture to a pH of 1-2 with an acid such as HCl to protonate the free fatty acids.[8]

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent like hexane (B92381). Vortex thoroughly and centrifuge to separate the layers.[6]

  • Drying: Carefully transfer the upper organic layer containing the fatty acids to a clean tube and evaporate to dryness under a stream of nitrogen.[6]

2. Derivatization (Methylation)

  • To the dried extract, add a methylating agent, such as 14% Boron Trifluoride in methanol (B129727) (BF₃-MeOH).[6]

  • Seal the tube and heat (e.g., at 100°C for 10 minutes) to form fatty acid methyl esters (FAMEs).[6]

  • After cooling, add water and extract the FAMEs with hexane.

  • Dry the final hexane extract before GC-MS analysis.

3. GC-MS Parameters

  • GC Column: A column with a non-polar or medium-polarity stationary phase is typically used. A 30 m x 0.25 mm x 0.25 µm HP-5MS column has been shown to be effective.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[8]

  • Oven Temperature Program: A programmed temperature ramp is essential for good separation. A typical program might be: initial 100°C, ramp to 210°C, then ramp to 300°C.[8]

  • Injector: Splitless mode at 250°C.[8]

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.[8] Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

Data Presentation

Quantitative analysis relies on monitoring specific mass-to-charge ratio (m/z) ions for the derivatized analytes and their corresponding internal standards.

Compound (as Methyl Ester)Retention Time (min)Precursor Ion (m/z)
This compound (PrA)~19.33355
d3-Pristanic Acid (Internal Std)~19.31358
Phytanic Acid (PhA)~20.39369
d3-Phytanic Acid (Internal Std)~20.38372
Data adapted from a validated GC-MS method.[7]

Mandatory Visualization

GCMS_Workflow GC-MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample + Internal Standard Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Drying Dry Down Extract Extraction->Drying Methylation Methylation (BF3-MeOH) Drying->Methylation GCMS GC-MS Analysis (SIM Mode) Methylation->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS Experimental Workflow for this compound.

Application Note 2: LC-MS/MS for High-Throughput Analysis

Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, often providing higher sensitivity and faster analysis times, making it ideal for high-throughput screening of peroxisomal disorders.[6][9] Derivatization is frequently employed to improve the poor ionization efficiency of fatty acids in electrospray ionization.[9] Reagents that add a permanently charged group are particularly effective.[6]

Detailed Experimental Protocol

1. Sample Preparation and Derivatization

  • Hydrolysis & Extraction: Plasma samples (as little as 10-20 µL) are hydrolyzed and extracted similarly to the GC-MS protocol.[9][10]

  • Derivatization: The dried extract is derivatized with an agent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). This process takes approximately 2 hours.[9] This adds a readily ionizable group to the fatty acids.

2. LC-MS/MS Parameters

  • LC Column: A reversed-phase column (e.g., C8 or C18) is commonly used.[6]

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Flow Rate: Standard analytical flow rates are used.

  • Injection-to-Injection Time: Rapid methods can achieve analysis times as short as 5 minutes.[9]

  • Mass Spectrometer: Electrospray ionization in positive-ion mode (ESI+). Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity.

Data Presentation

LC-MS/MS methods are validated for linearity, precision, and recovery.

AnalyteLinear Range (µmol/L)Intra-assay CV (%)Inter-assay CV (%)
This compound0 - 40< 5%< 6%
Phytanic Acid0 - 100< 4%< 5%
Performance characteristics are method-dependent. Data adapted from relevant literature.[10]

Mandatory Visualization

LCMS_Workflow LC-MS/MS High-Throughput Workflow A Plasma Hydrolysis & Extraction B Derivatization with Charged Tag (e.g., DAABD-AE) A->B C Fast LC Separation (Reversed-Phase) B->C D Tandem MS Detection (ESI+, MRM) C->D E High-Throughput Quantification D->E

LC-MS/MS High-Throughput Workflow.

Application Note 3: Chiral Separation of this compound Stereoisomers

Principle

Distinguishing between stereoisomers (enantiomers and diastereomers) of this compound requires a chiral environment, as they possess identical mass and similar physical properties. This is achieved primarily through two strategies: direct separation using a chiral stationary phase (CSP) or indirect separation by derivatizing the isomers with a chiral derivatizing agent (CDA) to form diastereomers.[6][11]

Methodologies

  • Direct Separation with Chiral Stationary Phases (CSPs)

    • Concept: This method utilizes a GC or LC column where the stationary phase is itself chiral. The this compound enantiomers interact differently with the CSP, leading to different retention times and thus separation.

    • Application: Anion-exchange CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, are particularly effective for the enantioseparation of acidic compounds like this compound.[12] The separation mechanism relies on ion-pairing between the anionic analyte and the protonated chiral selector.[12]

  • Indirect Separation via Chiral Derivatizing Agents (CDAs)

    • Concept: The mixture of this compound enantiomers is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a mixture of diastereomers.

    • Separation: Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or LC).[6]

    • Advantage: This approach allows for stereoisomer separation without the need for specialized and often expensive chiral columns.

Mandatory Visualization

Chiral_Separation Strategies for Chiral Separation of Isomers cluster_direct Direct Method cluster_indirect Indirect Method Start Mixture of This compound Enantiomers CSP Chiral Stationary Phase (e.g., Chiral GC/LC Column) Start->CSP CDA React with Chiral Derivatizing Agent (CDA) Start->CDA Separated_CSP Separated Enantiomers CSP->Separated_CSP Differential Interaction Diastereomers Formation of Diastereomers CDA->Diastereomers NonChiral Standard Non-Chiral Chromatography Diastereomers->NonChiral Separated_CDA Separated Diastereomers NonChiral->Separated_CDA

Strategies for Chiral Separation of Isomers.

Application Note 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-chromatographic technique for structural elucidation and can distinguish between isomers without prior separation.[6] It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The exact resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, which differs between isomers.[13]

Methodology for Isomer Distinction

  • ¹H-NMR: Protons in different chemical environments within a molecule will produce signals at different chemical shifts. For this compound isomers, protons near the chiral centers or the branched methyl groups will have distinct chemical shifts and magnetic couplings to neighboring protons, resulting in unique signal patterns and multiplicities for each isomer.[6]

  • ¹³C-NMR: Similarly, each carbon atom in a unique chemical environment will produce a distinct signal in a ¹³C-NMR spectrum. This provides a clear fingerprint for a specific isomer, as the chemical environment of each carbon is highly dependent on the overall molecular structure.[6]

  • Chiral Auxiliaries: To distinguish enantiomers, which produce identical NMR spectra, a chiral solvating agent or a chiral derivatizing agent can be added to the sample.[14] This creates a diastereomeric environment, causing the corresponding signals for each enantiomer to shift apart, allowing for their differentiation and quantification.[13][14]

Mandatory Visualization

NMR_Concept Conceptual Basis of NMR for Isomer Distinction cluster_A Molecular Environment A cluster_B Molecular Environment B IsomerA This compound Isomer A NucA Nucleus (¹H or ¹³C) in unique environment IsomerA->NucA IsomerB This compound Isomer B NucB Nucleus (¹H or ¹³C) in different environment IsomerB->NucB NMR NMR Spectrometer (Applies Magnetic Field) NucA->NMR NucB->NMR Spectrum Resulting NMR Spectrum NMR->Spectrum SignalA Distinct Signal A (Unique Chemical Shift) Spectrum->SignalA SignalB Distinct Signal B (Unique Chemical Shift) Spectrum->SignalB

References

Application Note: Quantification of Pristanic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in micromolar concentrations in the plasma and tissues of healthy individuals.[1][2] Its origin is twofold: directly from dietary sources such as dairy products and ruminant fats, or as the α-oxidation product of phytanic acid.[1][3] The breakdown of this compound occurs via β-oxidation within the peroxisomes.[3][4]

The accumulation of this compound is a key biomarker for several inherited peroxisomal disorders, including Zellweger syndrome, α-methylacyl-CoA racemase deficiency, and Refsum disease.[1][5] In these conditions, impaired peroxisomal function leads to elevated levels of this compound, contributing to cellular toxicity, mitochondrial dysfunction, and deregulation of calcium signaling.[5][6][7] Consequently, the accurate and precise quantification of this compound in tissue samples is critical for the diagnosis and monitoring of these metabolic disorders, as well as for research into disease mechanisms and the development of novel therapeutic strategies.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are robust and sensitive analytical techniques widely employed for this purpose.[8][9] These methods typically require a multi-step sample preparation process involving lipid extraction, hydrolysis, and chemical derivatization to ensure accurate quantification.[8][10]

Data Presentation: Method Performance

The following table summarizes key quantitative parameters for the analysis of this compound and related compounds, providing a reference for expected method performance.

ParameterValueSample MatrixAnalytical MethodReference
Limit of Detection (LOD) 1 pgPlasmaGC-MS (ECNI)[11]
Intra-assay CV < 9.2%PlasmaLC-MS/MS[12]
Inter-assay CV < 9.2%PlasmaLC-MS/MS[12]
Linear Range Covers physiological and pathological concentrationsPlasmaLC-MS/MS[12]

Note: Performance characteristics can vary based on the specific tissue matrix, instrumentation, and protocol used. The values presented are for plasma but provide a relevant benchmark for tissue analysis.

Experimental Workflow

The overall workflow for the preparation and analysis of tissue samples for this compound quantification is a multi-step process designed to isolate the analyte and prepare it for instrumental analysis.

G A Tissue Sample (50-100 mg) B Homogenization A->B C Lipid Extraction (e.g., Folch Method) B->C D Saponification (Ethanolic KOH) C->D E Acidification & Fatty Acid Extraction D->E F Derivatization (e.g., Methylation for GC-MS) E->F G Instrumental Analysis (GC-MS or LC-MS/MS) F->G H Data Analysis & Quantification G->H

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in tissue samples using GC-MS. The protocol is adapted from established methods for fatty acid analysis in biological matrices.[10][13]

Reagents and Materials
  • Tissue sample (e.g., liver, brain, adipose), stored at -80°C

  • Internal Standard (IS): Deuterated this compound (e.g., d3-pristanic acid) or a non-naturally occurring fatty acid (e.g., heptadecanoic acid)

  • Solvents (HPLC or trace-metal grade): Chloroform, Methanol, n-Hexane

  • 0.9% (w/v) NaCl solution

  • 5% (w/v) Potassium Hydroxide (KOH) in Ethanol (prepare fresh)

  • Concentrated Hydrochloric Acid (HCl)

  • 14% Boron trifluoride-methanol solution (BF3-Methanol)

  • Anhydrous Sodium Sulfate

  • Glass homogenizer, centrifuge tubes, Pasteur pipettes

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer and Centrifuge

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizing tube.

  • Add a known amount of the internal standard to the tube. This is crucial for correcting variations during sample preparation and analysis.

  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube. Rinse the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and add it to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.[13]

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic (chloroform) layer containing the total lipids using a glass Pasteur pipette and transfer it to a clean glass tube. Avoid disturbing the upper aqueous layer and the protein interface.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature or in a heated block at <40°C.

Saponification and Fatty Acid Extraction
  • To the dried lipid extract, add 2 mL of 5% (w/v) ethanolic KOH.[10]

  • Tightly cap the tube and heat at 60°C for 1 hour to hydrolyze the esters and release the free fatty acids.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of deionized water to the saponified mixture.

  • Acidify the solution to a pH of ~1-2 by adding concentrated HCl dropwise.

  • Extract the free fatty acids by adding 4 mL of n-hexane and vortexing for 2 minutes.[10]

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane (B92381) layer to a new glass tube. Repeat the hexane extraction (steps 6-8) twice more, pooling all hexane extracts.

  • Dry the combined hexane extracts under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried fatty acid extract, add 2 mL of 14% BF3-Methanol solution.[10] This step converts the carboxylic acids to their more volatile methyl esters, which is essential for GC analysis.[14]

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of deionized water and 2 mL of n-hexane.

  • Vortex for 2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. For low-concentration samples, this extract can be concentrated under nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of hexane.

GC-MS Analysis Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[10]

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.[10]

  • Injector: 250°C, 1 µL injection in splitless mode.[10]

  • Oven Program: Initial 100°C for 0.5 min, ramp at 30°C/min to 210°C (hold 1 min), then ramp at 10°C/min to 300°C (hold 1 min).[10]

  • MS Source Temp: 230°C.[10]

  • MS Quad Temp: 150°C.[10]

  • Ionization: Electron Impact (EI) at 70 eV.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound methyl ester and the internal standard.

Metabolic Pathway

This compound is a key intermediate in the degradation pathway of phytanic acid, a branched-chain fatty acid that cannot be directly metabolized by β-oxidation. The conversion and subsequent breakdown occur primarily in the peroxisomes.

G Diet Dietary Phytol Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Metabolism Metabolite Metabolite Process Process Product Product Alpha_Oxidation α-Oxidation (Peroxisome) Phytanic_Acid->Alpha_Oxidation Pristanic_Acid This compound Beta_Oxidation β-Oxidation (Peroxisome) Pristanic_Acid->Beta_Oxidation Beta_Oxidation_Products Acetyl-CoA + Propionyl-CoA + 4,8-Dimethylnonanoyl-CoA Alpha_Oxidation->Pristanic_Acid Beta_Oxidation->Beta_Oxidation_Products

Caption: Metabolic pathway of phytanic acid to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Pristanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatographic analysis of pristanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the analysis of this compound by gas chromatography?

A: this compound, in its free fatty acid form, is a polar molecule with low volatility.[1][2][3] This makes it unsuitable for direct analysis by gas chromatography (GC), as it can lead to significant peak tailing, poor peak shape, and adsorption to active sites within the GC system (e.g., the inlet liner and column).[1][2][3][4] To overcome these challenges, a derivatization step is essential.[1][3] The most common method is esterification, which converts the polar carboxylic acid group into a less polar and more volatile fatty acid methyl ester (FAME).[1][3] This process improves chromatographic performance, leading to sharper, more symmetrical peaks and more accurate and reproducible results.[2]

Q2: What is the most common derivatization method for converting this compound to its fatty acid methyl ester (FAME)?

A: The most prevalent method for preparing this compound methyl ester is acid-catalyzed esterification. Reagents such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic hydrochloric acid (HCl) are widely used.[1][2] These reagents are effective for esterifying free fatty acids and can also be used for transesterification if this compound is present in complex lipids.[2]

Q3: How do I choose the optimal GC column for the analysis of this compound FAME?

A: The selection of the GC column is a critical factor for the successful separation of this compound FAME from other fatty acids, especially its isomer, phytanic acid.[5] For FAME analysis, highly polar stationary phases are generally recommended.[5][6][7]

  • Cyanopropyl Silicone Phases: These are highly polar columns and are often the top choice for detailed FAME analysis, including the separation of branched-chain isomers.[5][7][8] Columns with high cyanopropyl content (e.g., HP-88, CP-Sil 88, SP-2560) offer excellent selectivity.[5][7]

  • Polyethylene Glycol (PEG) Phases: Also known as WAX-type columns (e.g., DB-WAX, HP-INNOWAX), these are also effective for separating FAMEs based on carbon chain length and degree of unsaturation.[5][7]

A longer column (e.g., 100 m) can provide a higher number of theoretical plates, which improves resolution for complex separations.[5][6]

Q4: What are the typical causes of poor peak shape (tailing or fronting) for this compound FAME?

A: Poor peak shape is a common issue in the GC analysis of FAMEs.

  • Peak Tailing: This can be caused by several factors, including active sites in the GC inlet or column, incomplete derivatization, or column contamination.[1][9] Active sites can interact with the analyte, causing it to elute more slowly and result in a tailing peak.[4][9]

  • Peak Fronting: This is often a result of column overloading, where too much sample is injected onto the column.[1]

Troubleshooting Guides

Problem 1: I am not seeing any peaks, or the peaks for this compound are very small.

This issue can be frustrating, but it is often traceable to a few key areas in the analytical workflow.

Answer:

Several factors could be contributing to the absence or small size of your this compound peak. A systematic check of your sample preparation and instrument parameters is the best approach.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Derivatization - Ensure your derivatization reagents (e.g., BF₃-methanol) are fresh and have been stored correctly to prevent degradation and moisture absorption.[1][10] - Verify that the reaction time and temperature are optimal for the complete conversion of this compound to its FAME derivative.[1] - The presence of water can inhibit the esterification reaction, so ensure your sample and solvents are dry.[1][10][11]
Injector Problems - Check for a clogged syringe or a leaking septum, as this can prevent the sample from being introduced into the GC.[1] - Ensure your injection volume is appropriate for the concentration of your sample.
Low Sample Concentration - If you are working with trace levels of this compound, consider concentrating your sample extract before analysis.[3] - Use splitless injection mode to ensure the maximum amount of sample reaches the column.
Incorrect GC-MS Parameters - Verify that the injector temperature is high enough to ensure the complete and rapid vaporization of the this compound methyl ester. - Confirm that the mass spectrometer is set to monitor the correct ions for the analyte in Selected Ion Monitoring (SIM) mode.

Experimental Protocol: Acid-Catalyzed Methylation of this compound

This protocol provides a general guideline for the esterification of this compound in a lipid extract using BF₃-methanol.

  • Sample Preparation: Weigh 1-25 mg of the dried lipid extract into a screw-cap glass tube with a PTFE liner.[12]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.[2][6][12]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for your specific sample type.[2][3][4][10][12]

  • Extraction:

    • Allow the reaction mixture to cool to room temperature.[3]

    • Add 1 mL of water or a saturated NaCl solution and 1 mL of a non-polar solvent like hexane (B92381) or heptane.[3][4][6][10]

    • Vortex the mixture vigorously for at least 30 seconds to extract the FAMEs into the organic layer.[3][6]

  • Sample Collection:

    • Allow the layers to separate. Centrifugation at a low speed can aid in this separation.[3]

    • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

    • To remove any residual water, you can add a small amount of anhydrous sodium sulfate (B86663) to the vial.[3][4] The sample is now ready for GC-MS analysis.

Problem 2: The this compound peak in my chromatogram is tailing.

Peak tailing can compromise both the qualitative and quantitative accuracy of your analysis by affecting peak integration and resolution.

Answer:

Peak tailing for this compound FAME is often indicative of unwanted interactions within the GC system or issues with the sample preparation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Active Sites in the GC System - Use a deactivated inlet liner and gold-plated seals to minimize interactions.[13] - Regularly condition your GC column according to the manufacturer's instructions to ensure a properly deactivated surface.[13] - If the column is old or has been exposed to harsh conditions, consider trimming the first few centimeters from the inlet side or replacing it.[1]
Incomplete Derivatization - As mentioned in the previous problem, ensure your derivatization is complete. Any remaining free this compound will be highly polar and will tail significantly.[13]
Column Contamination - High molecular weight residues from previous injections can accumulate at the head of the column, creating active sites. Bake out the column at a high temperature (within its specified limits) to remove these contaminants.[1]
Poor Column Installation - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. An improper cut or installation can create dead volume and turbulence, leading to peak tailing.[9]
Problem 3: this compound is co-eluting with another compound, likely phytanic acid.

Co-elution is a significant challenge as it prevents accurate quantification of the individual compounds.

Answer:

Resolving the co-elution of this compound and phytanic acid requires careful optimization of your chromatographic method, as they are structurally similar branched-chain fatty acids.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate GC Column - The choice of stationary phase is the most critical factor.[6] For separating branched-chain isomers, a highly polar cyanopropyl silicone column (e.g., HP-88, SP-2560) is highly recommended.[5][7][8] These columns provide the necessary selectivity to differentiate between the subtle structural differences of pristanic and phytanic acid FAMEs.
Suboptimal Oven Temperature Program - An inadequate temperature ramp may not provide sufficient separation.[6] - Try using a slower temperature ramp rate (e.g., 2-5°C per minute) during the elution window of pristanic and phytanic acid. This increases the time the analytes spend interacting with the stationary phase, which can improve resolution.[13]
Carrier Gas Flow Rate - Ensure your carrier gas flow rate is set to the optimal value for your column's internal diameter to maximize efficiency.
Use of Mass Spectrometry - If you are using a GC-MS system, you can often still quantify co-eluting compounds if they have unique fragment ions.[14] By using Selected Ion Monitoring (SIM) mode and choosing ions that are specific to this compound and phytanic acid, you can achieve selective detection even with chromatographic overlap.

Quantitative Data and Method Parameters

The following tables provide a summary of typical parameters for the GC-MS analysis of this compound.

Table 1: Recommended GC Columns for this compound FAME Analysis

Stationary Phase Example Columns Polarity Key Advantages
Cyanopropyl Silicone HP-88, CP-Sil 88, SP-2560Highly PolarExcellent selectivity for branched-chain and cis/trans FAME isomers.[5][7][8]
Polyethylene Glycol (PEG) DB-WAX, HP-INNOWAXPolarGood for general FAME analysis, separates based on carbon chain length and unsaturation.[5][7]

Table 2: Typical GC-MS Method Parameters for this compound FAME Analysis

Parameter Typical Setting Rationale and Considerations
Injection Mode SplitlessMaximizes sensitivity for trace analysis.[1]
Injector Temperature 250 - 300°CEnsures rapid and complete vaporization of the FAMEs without thermal degradation.[6][8]
Carrier Gas HeliumInert and provides good efficiency.
Oven Program Initial: 50-100°C (hold 1-2 min) Ramp 1: 10-25°C/min to 200°C Ramp 2: 2-5°C/min to 230-250°C Final Hold: 5-10 minBalances separation of a wide range of FAMEs with a reasonable analysis time. A slower second ramp can improve the resolution of closely eluting compounds like pristanic and phytanic acid.[13]
MS Ion Source Temp. ~230°CTypical for Electron Ionization (EI) analysis.[13]
MS Quadrupole Temp. ~150°CTypical for EI analysis.[13]
Acquisition Mode SIM (for quantification) or SCAN (for identification)SIM provides higher sensitivity and selectivity for quantitative analysis, while SCAN is useful for identifying unknown compounds.[13][15]
Monitored Ions (m/z) PrA: 355, PhA: 369, PrA-IS (d3): 358, PhA-IS (d3): 372These are example ions from a validated method; they should be confirmed for your specific derivatives and instrument.[16]

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and a logical approach to troubleshooting common issues.

Pristanic_Acid_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis SampleCollection 1. Sample Collection (e.g., Plasma, Serum) LipidExtraction 2. Lipid Extraction SampleCollection->LipidExtraction Hydrolysis 3. Hydrolysis (to release free fatty acids) LipidExtraction->Hydrolysis Derivatization 4. Derivatization (e.g., with BF3-Methanol) Hydrolysis->Derivatization FAME_Extraction 5. FAME Extraction (into organic solvent) Derivatization->FAME_Extraction Injection 6. GC Injection FAME_Extraction->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometry Detection Separation->Detection PeakIntegration 9. Peak Integration Detection->PeakIntegration Quantification 10. Quantification (using internal standard) PeakIntegration->Quantification Reporting 11. Reporting Results Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC_Troubleshooting_Workflow Start Problem Observed in This compound Chromatogram CheckPeakShape Assess Peak Shape and Size Start->CheckPeakShape NoPeak No / Very Small Peak CheckPeakShape->NoPeak No / Small Peak TailingPeak Tailing Peak CheckPeakShape->TailingPeak Tailing Peak Coelution Co-eluting Peaks CheckPeakShape->Coelution Co-elution CheckDeriv Verify Derivatization (Reagents, Conditions) NoPeak->CheckDeriv CheckActiveSites Check for Active Sites (Liner, Column) TailingPeak->CheckActiveSites OptimizeColumn Optimize GC Column (Highly Polar Phase) Coelution->OptimizeColumn CheckInjector Check Injector (Syringe, Septum, Temp) CheckDeriv->CheckInjector CheckColumnInstall Verify Column Installation CheckDeriv->CheckColumnInstall CheckSampleConc Review Sample Concentration CheckInjector->CheckSampleConc CheckActiveSites->CheckDeriv OptimizeTemp Optimize Oven Temperature Program OptimizeColumn->OptimizeTemp UseSIM Use Specific Ions (SIM Mode) OptimizeTemp->UseSIM

Caption: Troubleshooting workflow for common issues in this compound GC analysis.

References

minimizing matrix effects in pristanic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of pristanic acid. Our goal is to help you address common challenges, particularly matrix effects, to ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy and reproducibility of the analysis.[2][3]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: this compound is often analyzed from complex biological matrices like plasma or serum, which are rich in endogenous substances such as phospholipids (B1166683), salts, and proteins.[4] Phospholipids are a primary cause of matrix effects in LC-MS/MS, especially with electrospray ionization (ESI), as they can co-elute with analytes and interfere with the ionization process.[1][5]

Q3: What is the primary mechanism of matrix effects?

A3: The most common mechanism is competition in the ESI source.[2] Co-eluting matrix components can compete with the analyte for access to the droplet surface for evaporation or for available charge, leading to a reduction in the number of analyte ions that reach the mass spectrometer (ion suppression).[3] Other proposed mechanisms include changes in droplet viscosity and surface tension caused by matrix components, which hinders the formation of gas-phase analyte ions.[3][6]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help?

A4: A SIL-IS is the ideal tool to compensate for matrix effects. Since a SIL-IS (e.g., this compound-d3) is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][8] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Q5: My this compound signal is low or highly variable between samples. How do I know if matrix effects are the cause?

A5: You can perform specific experiments to diagnose and quantify matrix effects. The two most common methods are:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6] A solution of this compound is infused at a constant rate post-column while a blank, extracted matrix sample is injected. Dips or peaks in the otherwise stable analyte signal indicate retention times where matrix components are causing interference.[9]

  • Quantitative Assessment (Post-Extraction Spike): This is the gold standard for quantifying matrix effects.[4] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. This allows for the calculation of a "matrix factor" (MF), which shows the degree of suppression or enhancement.[4]

Q6: I've confirmed ion suppression is affecting my assay. What is the most effective way to reduce it?

A6: A multi-pronged approach combining sample preparation, chromatography, and an appropriate internal standard is most effective. The primary goal is to remove interfering matrix components or chromatographically separate them from your analyte.[10]

Logical Workflow for Troubleshooting Matrix Effects

start Low, Inconsistent, or No Analyte Signal sys_check 1. Perform System Suitability Test (SST) start->sys_check sst_pass SST Passes? sys_check->sst_pass assess_me 2. Assess Matrix Effects (Post-Extraction Spike) sst_pass->assess_me  Yes fix_system Troubleshoot LC-MS System (Hardware, Solvents) sst_pass->fix_system  No me_present Matrix Effect Present? (MF ≠ 1) assess_me->me_present optimize_sp 3a. Optimize Sample Prep (LLE, SPE) me_present->optimize_sp  Yes no_me No Significant Matrix Effect me_present->no_me  No optimize_lc 3b. Optimize Chromatography (Separate Analyte from Suppression Zone) optimize_sp->optimize_lc use_sil 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil revalidate Re-evaluate Assay use_sil->revalidate

Caption: A decision tree for troubleshooting LC-MS/MS signal issues.

Q7: Which sample preparation technique is best for removing phospholipids and minimizing matrix effects for this compound?

A7: The choice depends on the required cleanliness and throughput.

  • Protein Precipitation (PPT): This method (e.g., with acetonitrile (B52724) or methanol) is fast and simple but is often the least effective at removing phospholipids, frequently resulting in significant matrix effects.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE is more effective than PPT at removing polar interferences like phospholipids.[10][12] By carefully selecting an appropriate water-immiscible organic solvent and adjusting pH, you can selectively extract the acidic this compound while leaving many matrix components behind in the aqueous layer.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective technique for sample cleanup.[12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts, leading to a dramatic reduction in matrix effects.[11]

Q8: How can I optimize my chromatography to avoid ion suppression?

A8: If sample preparation alone is insufficient, modifying your LC method can separate this compound from the region where interfering components elute.

  • Adjust the Gradient: A slower, shallower gradient can improve resolution between your analyte and matrix components.

  • Change Column Chemistry: If using a standard C18 column, switching to a different stationary phase (e.g., C8, Phenyl-Hexyl) can alter selectivity and shift the retention time of this compound relative to the interferences.[12]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography offers higher resolution and narrower peaks, which can significantly improve separation from matrix components and reduce the impact of matrix effects.[11]

Conceptual Diagram of ESI Ion Suppression

cluster_source ESI Droplet in MS Source cluster_signal Resulting Signal analyte Pristanic Acid ms_inlet To Mass Analyzer analyte->ms_inlet Analyte Ion matrix Matrix (e.g., Phospholipid) matrix->ms_inlet Competition for Charge/Surface signal_suppressed Suppressed Signal (With Matrix) signal_ideal Ideal Signal (No Matrix)

Caption: How co-eluting matrix components suppress the analyte signal.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueProsConsEfficacy for Phospholipid Removal
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery.[13]Non-selective, often yields "dirty" extracts with significant matrix effects.[12]Low
Liquid-Liquid Extraction (LLE) More selective than PPT, can provide clean extracts.[11]More labor-intensive, may have lower recovery for some analytes, requires solvent optimization.[11]Moderate to High
Solid-Phase Extraction (SPE) Highly selective and effective, can concentrate the analyte, amenable to automation.[14]More expensive, requires method development.[15]High to Very High
Table 2: Formulas for Quantitative Assessment of Matrix Effects[2]
ParameterFormulaInterpretation
Recovery (RE) %RE = (Peak Areapre-extraction spike / Peak Areapost-extraction spike) x 100Efficiency of the extraction process.
Matrix Factor (MF) MF = (Peak Areapost-extraction spike / Peak Areaneat solution)Measures the degree of ion suppression or enhancement. MF < 1 indicates suppression; MF > 1 indicates enhancement.
Process Efficiency (PE) PE = (Peak Areapre-extraction spike / Peak Areaneat solution) x 100 or PE = (%RE x MF) / 100Represents the overall effect of the entire analytical process on the analyte signal.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol determines the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound standard and SIL-IS into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma). Spike the this compound standard and SIL-IS into the final, dried extract before reconstitution.

  • Set C (Pre-Extraction Spike): Spike the this compound standard and SIL-IS into a blank matrix sample before starting the extraction procedure.

2. Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

3. Calculate Results:

  • Calculate the average peak area for each set.

  • Use the formulas in Table 2 to determine MF, RE, and PE. An MF value between 0.85 and 1.15 is often considered acceptable, but this can vary by laboratory and regulatory guidelines.

Workflow for Matrix Effect Assessment

cluster_prep Sample Set Preparation cluster_calc Calculations start Start: Assess Matrix Effect set_a Set A: Analyte in Neat Solvent set_b Set B: Blank Matrix Extract + Post-Extraction Spike set_c Set C: Blank Matrix + Pre-Extraction Spike analyze Analyze All Sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calc_mf Calculate Matrix Factor (MF) (Compare Set B to Set A) analyze->calc_mf calc_re Calculate Recovery (RE) (Compare Set C to Set B) analyze->calc_re calc_pe Calculate Process Efficiency (PE) (Compare Set C to Set A) analyze->calc_pe interpret Interpret Results: MF < 1 -> Suppression MF > 1 -> Enhancement calc_mf->interpret calc_re->interpret calc_pe->interpret

Caption: Steps for the quantitative post-extraction spike experiment.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from a plasma sample.

1. Sample Aliquoting and Internal Standard Spiking:

  • Aliquot 100 µL of plasma into a clean glass tube.

  • Add the SIL-IS for this compound.

2. Hydrolysis (Optional but Recommended):

  • To release this compound from complex lipids, perform hydrolysis. Add 1 mL of 1 M KOH in methanol (B129727) and heat at 60°C for 30 minutes. This step should be optimized.

3. Acidification:

  • After cooling, acidify the sample to a pH < 3 by adding an acid (e.g., 6 M HCl) to protonate the this compound, making it less polar.

4. Liquid-Liquid Extraction:

  • Add 2 mL of a water-immiscible organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at ~3000 x g for 10 minutes to separate the aqueous and organic layers.[16]

5. Collection and Evaporation:

  • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.[16]

6. Reconstitution:

  • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase.[16]

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for injection.

References

optimizing pristanic acid extraction from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of pristanic acid from complex biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to low recovery, high variability, or inaccurate quantification.

Problem Potential Cause(s) Recommended Solution(s) Relevant Protocols/Methods
Low or No this compound Detected Incomplete hydrolysis of this compound from complex lipids (e.g., triglycerides, phospholipids).Ensure complete saponification (alkaline hydrolysis) or acid hydrolysis to release free this compound. A common method involves heating with ethanolic potassium hydroxide (B78521) (KOH).[1]Saponification Protocol
Inefficient extraction from the sample matrix.Optimize the solvent system for Liquid-Liquid Extraction (LLE). For acidic analytes like this compound, adjust the sample pH to be at least 2 units below its pKa to ensure it is in its neutral, more organic-soluble form.[2] Consider using Solid-Phase Extraction (SPE) with a C18 cartridge for better selectivity.[3][4]Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)
Degradation of this compound during sample processing.Avoid prolonged exposure to high temperatures or strong acids/bases. Process samples promptly and store extracts at low temperatures.General Laboratory Best Practices
Poor derivatization efficiency for GC-MS analysis.Ensure complete dryness of the extract before adding the derivatization reagent. Use fresh derivatization reagents like methanolic HCl or BF3-Methanol.[5][6]Derivatization for GC-MS Analysis
High Variability Between Replicates Inconsistent sample homogenization (for tissue samples).Ensure tissue is thoroughly homogenized to a uniform consistency before extraction.[1]Tissue Homogenization Protocol
Incomplete phase separation during LLE.Centrifuge at a sufficient speed and for an adequate duration to ensure clear separation of the aqueous and organic layers.[7]Liquid-Liquid Extraction (LLE)
Inconsistent elution from SPE cartridge.Ensure the SPE cartridge does not dry out before sample loading.[4] Use a consistent and slow flow rate during sample loading, washing, and elution.[1]Solid-Phase Extraction (SPE)
Pipetting errors, especially with small volumes.Use calibrated pipettes and appropriate techniques for handling viscous organic solvents. Consider using an automated liquid handling system for improved precision.[8]General Laboratory Best Practices
Co-elution of Interfering Peaks in Chromatography Insufficient selectivity of the extraction method.Solid-Phase Extraction (SPE) generally offers higher purity extracts compared to LLE due to selective adsorption and specific washing steps.[7]Solid-Phase Extraction (SPE)
Suboptimal chromatographic conditions.Optimize the GC or LC column, temperature gradient/mobile phase composition, and flow rate to improve the separation of this compound from other fatty acids and matrix components.[9][10]GC-MS and LC-MS/MS Analysis
Poor Peak Shape in GC-MS Analysis Incomplete derivatization.This compound is a polar and non-volatile compound. Derivatization to its methyl ester (FAME) is crucial for good peak shape in GC.[5]Derivatization for GC-MS Analysis
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.GC-MS Analysis

Frequently Asked Questions (FAQs)

1. Why is hydrolysis a necessary step in this compound extraction?

In biological samples, this compound is often incorporated into complex lipids such as triglycerides and phospholipids.[1] Hydrolysis, typically through saponification with a base like potassium hydroxide (KOH), is essential to break these ester bonds and release the free this compound for efficient extraction and analysis.[1]

2. What is the difference between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound?

  • Liquid-Liquid Extraction (LLE): This method partitions this compound between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like hexane (B92381) or a chloroform:methanol (B129727) mixture).[7] It is a widely used technique but can sometimes result in lower purity extracts due to the co-extraction of other lipid-soluble compounds.[7]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent (commonly C18) to adsorb this compound from the liquid sample.[3] Interfering substances can be washed away before eluting the this compound with a suitable solvent. SPE generally provides cleaner extracts and can be more easily automated.[3][4]

3. Why is derivatization required for GC-MS analysis of this compound?

This compound in its free acid form is not volatile enough for gas chromatography.[5] Derivatization, most commonly esterification to form a fatty acid methyl ester (FAME), increases its volatility, allowing it to be analyzed by GC-MS.[5]

4. Can I use LC-MS/MS for this compound analysis without derivatization?

Yes, LC-MS/MS is a powerful technique for analyzing this compound without the need for derivatization.[11][12] However, derivatization can sometimes be used to improve ionization efficiency and sensitivity in the mass spectrometer.[12]

5. What are some common internal standards used for this compound quantification?

The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended for accurate quantification as it can correct for variations in extraction efficiency and instrument response.[13] If a labeled standard is not available, a fatty acid not naturally present in the sample, like heptadecanoic acid, can be used.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound analysis from various studies.

Parameter Value Sample Matrix Analytical Method Reference
Mean Recovery (SPE) 84.1%Urinary Organic AcidsGC-MS[14]
Mean Recovery (LLE) 77.4%Urinary Organic AcidsGC-MS[14]
Intra-day Variation < 9.2%PlasmaLC-MS/MS[12]
Inter-day Variation < 9.2%PlasmaLC-MS/MS[12]
Limit of Detection (LOD) 1 pgPlasmaGC-MS (ECNI)[13]
Normal Plasma Concentration 0.0 - 1.5 µmol/LPlasmaNot Specified[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is based on the widely used Folch method for total lipid extraction.

  • Sample Preparation: To 100 µL of plasma in a glass tube with a Teflon-lined cap, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another minute. Centrifuge at approximately 2000 x g for 10 minutes to separate the phases.[6][7]

  • Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Hydrolysis (Saponification): Add 2 mL of 5% (w/v) ethanolic potassium hydroxide to the dried extract. Cap the tube tightly and heat at 60°C for 1 hour.[6]

  • Acidification and Re-extraction: After cooling, add 2 mL of deionized water and acidify to pH 1-2 with concentrated HCl. Add 4 mL of hexane, vortex for 2 minutes, and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice more, pooling all hexane extracts.[6]

  • Final Drying: Evaporate the pooled hexane extracts to dryness under nitrogen. The sample is now ready for derivatization or reconstitution for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol utilizes a reversed-phase C18 SPE cartridge.

  • Sample Pre-treatment: Acidify 100 µL of serum with a small volume of a weak acid to ensure this compound is in its protonated form.[7] Add an internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2-5 column volumes of methanol followed by 2-5 column volumes of deionized water. Do not allow the cartridge to dry.[4][7]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).[1]

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar impurities, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization or reconstitution.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
  • Reagent Preparation: Prepare a 1.25 M solution of HCl in methanol or use commercially available boron trifluoride-methanol (BF3-Methanol).[5][6]

  • Reaction: Add 2 mL of the methylation reagent to the dried extract from the LLE or SPE protocol.

  • Incubation: Securely cap the tube and heat at 80-100°C for 1-2 hours.[5]

  • Extraction of FAMEs: After cooling, add 1 mL of 0.9% sodium chloride solution and 2 mL of n-hexane. Vortex vigorously for 1 minute.

  • Collection: Centrifuge to separate the layers and carefully collect the upper hexane layer containing the this compound methyl ester for GC-MS analysis.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Biological Sample (Plasma, Tissue) homogenization Homogenization (for tissues) start->homogenization hydrolysis Saponification (Hydrolysis) homogenization->hydrolysis lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) hydrolysis->lle hydrolysis->spe derivatization Derivatization (for GC-MS) lle->derivatization lcms LC-MS/MS Analysis lle->lcms spe->derivatization spe->lcms gcms GC-MS Analysis derivatization->gcms

General workflow for this compound extraction and analysis.

troubleshooting_low_recovery issue Low this compound Recovery cause1 Incomplete Hydrolysis issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Poor Derivatization issue->cause3 solution1 Optimize Saponification (Time, Temp, [KOH]) cause1->solution1 solution2 Adjust Sample pH (for LLE) cause2->solution2 solution3 Use SPE for Higher Selectivity cause2->solution3 solution4 Ensure Dry Extract & Fresh Reagents cause3->solution4

Troubleshooting logic for low this compound recovery.

References

avoiding false positives in pristanic acid measurements in non-fasting specimens

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pristanic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding false positives in this compound measurements, particularly in non-fasting specimens. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is fasting important for accurate this compound measurement?

A1: this compound can be derived from two sources: directly from the diet or as a breakdown product of phytanic acid.[1] Phytanic acid is found in dairy products, meat from ruminant animals (like beef and lamb), and some fish.[2] After a meal containing these foods, there is a temporary increase in plasma phytanic acid, which is then metabolized to this compound, potentially leading to falsely elevated results in non-fasting specimens. Therefore, an overnight fast of 12-14 hours is recommended to ensure that the measured this compound levels reflect the body's baseline state and not a transient dietary influence.

Q2: What are the primary dietary sources that can interfere with this compound measurements?

A2: The main sources of interference are foods rich in phytanic acid, which is the precursor to this compound. These include:

  • Dairy products: Milk, cheese, and butter.[2]

  • Ruminant meats: Beef and lamb.[2]

  • Certain fish: Fatty fish that have consumed plankton rich in phytol.[2]

Consumption of these foods before blood collection can lead to a postprandial increase in phytanic acid and subsequently this compound levels.

Q3: Can this compound be measured in non-fasting samples for any application?

A3: While a fasting sample is strongly recommended for the most accurate baseline measurement, some clinical diagnostic scenarios for peroxisomal disorders may proceed with a non-fasting sample. However, if unusual results are obtained, a follow-up with a fasting sample is often requested. For research and drug development purposes where precise quantification is critical, adherence to a strict fasting protocol is essential to avoid confounding variables.

Q4: What is the metabolic origin of this compound?

A4: this compound is primarily formed in the body through the alpha-oxidation of phytanic acid within the peroxisomes.[2] Phytanic acid, due to a methyl group on its beta-carbon, cannot be broken down by the usual beta-oxidation pathway. Alpha-oxidation removes one carbon atom, converting phytanoyl-CoA to pristanoyl-CoA, which can then undergo peroxisomal beta-oxidation.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS or LC-MS/MS analysis of this compound, with a focus on issues arising from non-fasting or lipemic samples.

Issue 1: Elevated this compound Levels in a Non-Fasting Specimen
  • Possible Cause: Dietary intake of phytanic acid precursors.

  • Solution:

    • Confirm Patient Status: Verify if the patient was fasting prior to sample collection.

    • Recommend Re-collection: If the patient was not fasting, recommend a repeat blood draw after a 12-14 hour overnight fast.

    • Dietary Review: Inquire about the patient's recent meals to identify potential sources of high phytanic acid intake.

Issue 2: Poor Peak Shape (Tailing) in GC-MS Analysis
  • Possible Cause 1: Incomplete Derivatization: Free this compound is polar and can interact with active sites in the GC system, leading to peak tailing.

    • Solution: Ensure the derivatization reaction (e.g., methylation to form fatty acid methyl esters - FAMEs) has gone to completion. Optimize reaction time, temperature, and ensure the absence of water, which can hinder the reaction.

  • Possible Cause 2: Active Sites in the GC System: The injector liner or the beginning of the analytical column may have active sites.

    • Solution: Use a deactivated inlet liner. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the GC column.

  • Possible Cause 3: Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample or use a split injection with an appropriate split ratio.

Issue 3: Low Signal or No Peak Detected in LC-MS/MS Analysis
  • Possible Cause 1: Ion Suppression from Lipemic Samples: Non-fasting samples can have high levels of lipids (lipemia), which can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.

    • Solution:

      • Sample Preparation: Implement a robust lipid removal step in your sample preparation protocol, such as liquid-liquid extraction or solid-phase extraction (SPE).

      • Dilution: Dilute the sample to reduce the concentration of interfering lipids.

      • Chromatographic Separation: Optimize the LC method to ensure this compound elutes in a region with less co-eluting lipids.

  • Possible Cause 2: Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.

    • Solution: Infuse a standard solution of the this compound derivative to optimize source parameters (e.g., spray voltage, gas flows, and temperatures) and collision energy for the specific analyte.

Issue 4: High Background Noise in Mass Spectrometry Data
  • Possible Cause: Contamination: Contamination can originate from solvents, reagents, sample collection tubes (e.g., plasticizers), or carryover from a previous injection.

    • Solution:

      • Use High-Purity Reagents: Employ LC-MS grade solvents and high-purity reagents.

      • Check for Contamination: Run a blank injection (solvent only) to identify any background contamination.

      • Proper Sample Handling: Use appropriate collection tubes and labware to avoid leaching of contaminants.

      • System Cleaning: If carryover is suspected, flush the injection system and column with a strong solvent.

Data Presentation

AnalyteAge GroupReference Range (nmol/mL)
This compound 0 - 4 months≤0.60
5 - 8 months≤0.84
9 - 12 months≤0.77
13 - 23 months≤1.47
≥24 months≤2.98

Data adapted from a clinical laboratory test information guide.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general procedure for the quantification of this compound in plasma using GC-MS, involving hydrolysis and derivatization to form fatty acid methyl esters (FAMEs).

1. Sample Preparation and Hydrolysis: a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Add 1 mL of methanolic sodium hydroxide (B78521) and heat at 100°C for 10 minutes to hydrolyze the fatty acids from lipids. c. Cool the sample to room temperature.

2. Derivatization to FAMEs: a. Add 2 mL of boron trifluoride (BF3) in methanol. b. Heat at 100°C for 10 minutes. c. Cool the sample.

3. Extraction: a. Add 1 mL of hexane (B92381) and 1 mL of water. b. Vortex thoroughly to extract the FAMEs into the hexane layer. c. Centrifuge to separate the layers. d. Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

4. GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
  • Injector Temperature: 250°C
  • Injection Mode: Splitless
  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium
  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

This protocol provides a general workflow for the analysis of this compound by LC-MS/MS, which often involves derivatization to improve ionization efficiency.

1. Sample Preparation and Hydrolysis: a. To a small volume of plasma (e.g., 20 µL), add an internal standard. b. Perform acid or base hydrolysis to release the free fatty acids.

2. Derivatization: a. Derivatize the fatty acids to enhance their mass spectrometric detection. A variety of derivatization reagents can be used to introduce a readily ionizable group.

3. LC Separation:

  • Column: A reverse-phase column (e.g., C18 or C8) is typically used.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve peak shape.
  • Flow Rate: Dependent on the column dimensions.

4. MS/MS Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the derivatization agent used.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Pristanic_Acid_Metabolism Diet Dietary Intake (Dairy, Ruminant Meat, Fish) Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Pristanic_Acid This compound Phytanoyl_CoA->Pristanic_Acid Alpha-Oxidation (in Peroxisome) Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway from dietary phytanic acid to this compound.

Troubleshooting_Workflow Start Elevated this compound Result Check_Fasting Was the patient fasting? Start->Check_Fasting Non_Fasting Potential False Positive due to Diet Check_Fasting->Non_Fasting No Fasting Result is likely not due to recent diet Check_Fasting->Fasting Yes Recommend_Repeat Recommend repeat test with a fasting sample Non_Fasting->Recommend_Repeat Investigate_Clinical Investigate for underlying peroxisomal disorders Fasting->Investigate_Clinical

Caption: Decision workflow for an elevated this compound result.

GCMS_Sample_Prep Plasma Plasma Sample Hydrolysis Hydrolysis (release fatty acids) Plasma->Hydrolysis Derivatization Derivatization (form FAMEs) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (with Hexane) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for GC-MS sample preparation.

References

improving detection sensitivity for low levels of pristanic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pristanic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the detection sensitivity for low levels of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying low levels of this compound?

The most established methods for the sensitive quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both techniques typically require a sample preparation process that includes hydrolysis, extraction, and derivatization to improve the analytical properties of the fatty acids.[1][2] Stable isotope dilution, using deuterated internal standards, is often incorporated to ensure accuracy and reproducibility.[3][4]

Q2: Why is derivatization a critical step in this compound analysis?

Derivatization is crucial because it modifies the chemical structure of this compound to improve its volatility, ionization efficiency, and chromatographic behavior.[5][6][7] For GC-MS, this process converts the carboxylic acid into a more volatile ester, such as a fatty acid methyl ester (FAME), which is necessary for analysis in the gas phase.[6] For LC-MS/MS, derivatization can enhance ionization efficiency, leading to significantly improved sensitivity.[5][7]

Q3: What are the advantages of LC-MS/MS compared to GC-MS for this application?

While GC-MS is a robust and well-established method, LC-MS/MS offers several advantages, including faster analysis times and potentially higher specificity.[5][8] For instance, a rapid UPLC-MS/MS method can have an injection-to-injection time of just 5 minutes.[5] Traditional GC-MS methods can be more time-consuming and laborious.[5][8]

Q4: What is the purpose of using stable isotope dilution analysis?

Stable isotope dilution analysis involves adding a known concentration of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard.[3][4] This technique is highly accurate because the internal standard behaves almost identically to the endogenous analyte during sample extraction, derivatization, and chromatographic separation. It helps to correct for any sample loss during preparation and for variations in instrument response, leading to more precise and reproducible quantification.[3][9]

Q5: In what biological context is the sensitive detection of this compound important?

Sensitive detection of this compound is critical for the diagnosis and investigation of peroxisomal disorders.[1][2] These are a group of genetic diseases where the peroxisome fails to function correctly, leading to the accumulation of certain fatty acids.[10] Elevated levels of this compound, often in conjunction with phytanic acid and very-long-chain fatty acids (VLCFAs), are key biomarkers for conditions like Zellweger spectrum disorders and bifunctional protein deficiency.[10][11]

Troubleshooting Guides

Problem 1: Poor peak resolution or co-elution of this compound in GC-MS analysis.

  • Question: My GC-MS chromatogram shows that the this compound peak is overlapping with other fatty acids, such as phytanic acid or linoleic acid. How can I resolve this?

  • Answer: Co-elution is a common challenge due to the structural similarities of fatty acids.[6] Consider the following troubleshooting steps:

    • Optimize GC Oven Temperature Program: A slower temperature ramp or adding an isothermal hold can enhance the separation between closely eluting peaks.[6]

    • Select an Appropriate GC Column: If you are using a standard non-polar column, switching to a column with a different stationary phase polarity may provide the necessary selectivity to resolve the peaks.[6]

    • Choose a Different Derivatization Agent: The choice of derivative can alter the retention times of fatty acids. Converting them to tert-butyldimethylsilyl (t-BDMS) ethers instead of methyl esters can change their chromatographic behavior and improve separation.[6]

Problem 2: Low signal intensity and poor sensitivity for this compound in LC-MS/MS.

  • Question: I am unable to detect very low concentrations of this compound in my samples using LC-MS/MS. What steps can I take to increase the signal?

  • Answer: Low sensitivity in LC-MS/MS can often be addressed by improving ionization efficiency through derivatization.

    • Implement a Derivatization Strategy: this compound has poor mass spectrometric properties on its own. Using a derivatization agent can significantly boost the signal. A rapid method utilizes 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which improves detection in positive-ion electrospray ionization.[5]

    • Optimize Mass Spectrometer Parameters: Ensure that the MS settings, such as collision energy and fragmentor voltage, are optimized for the specific derivative of this compound you are analyzing.

    • Improve Sample Cleanup: Matrix effects from complex samples like plasma can suppress the ion signal. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction step to remove interfering substances before analysis.

Problem 3: High variability in quantitative results between replicate injections.

  • Question: My calculated concentrations for this compound are inconsistent across replicates. What could be causing this lack of reproducibility?

  • Answer: High variability often points to issues in the sample preparation or injection process.

    • Ensure Complete Derivatization: Incomplete or variable derivatization reactions will lead to inconsistent results. Ensure that the reaction time, temperature, and reagent concentrations are optimized and consistently applied to all samples and standards.

    • Use a Deuterated Internal Standard: The most effective way to control for variability during sample preparation and injection is to use a stable isotope-labeled internal standard, such as deuterium-labeled this compound.[3][4] This standard should be added at the very beginning of the sample preparation process.

    • Check for Sample Degradation: this compound, like other fatty acids, can be susceptible to degradation. Ensure samples are stored properly at low temperatures and handle them quickly during preparation to minimize degradation.

Data and Methodologies

Method Comparison for this compound Quantification

The following table summarizes key performance metrics for different analytical methods used to quantify this compound, providing a basis for method selection.

ParameterGC-MS with Electron Impact IonizationGC-MS with Electron Capture Negative Ion Mass FragmentographyUPLC-MS/MS with DAABD-AE Derivatization
Internal Standard Deuterated standards[3]Deuterated standards[4]Deuterated standards[5]
Derivatization Methylation (e.g., with BF₃-Methanol)[6]Pentafluorobenzyl (PFB) esters[4]DAABD-AE[5]
Limit of Detection (LOD) Method dependentAs low as 1 pg per compound[4]Not specified, but suitable for physiological and pathological concentrations[5]
Analysis Time Generally longer, can be >14 min[8][11]Longer due to sample prepRapid, ~5 min injection-to-injection[5]
Intra/Inter-day Variation Not specifiedNot specified< 9.2%[5]
Primary Application Routine screening for peroxisomal disorders[3]Highly sensitive and selective quantitation[4]Rapid and specific analysis for peroxisomal disorders[5]

Experimental Protocols

Protocol 1: General Sample Preparation for GC-MS Analysis

This protocol outlines a general workflow for preparing plasma samples for this compound analysis by GC-MS, based on common fatty acid analysis procedures.

  • Internal Standard Spiking: Add a known amount of deuterium-labeled this compound internal standard to 100 µL of plasma.

  • Hydrolysis: Add 1 mL of a methanolic sodium hydroxide (B78521) solution to the plasma. Vortex the mixture and heat at 100°C for 60 minutes to release the fatty acids from their esterified forms.

  • Acidification & Extraction: After cooling, acidify the mixture with hydrochloric acid. Extract the free fatty acids by adding 2 mL of hexane (B92381), vortexing thoroughly, and centrifuging to separate the layers.[6]

  • Derivatization (Methylation): Carefully transfer the upper organic (hexane) layer to a clean tube. Evaporate the hexane to dryness under a stream of nitrogen. Add 200 µL of a methylating agent, such as 14% Boron Trifluoride in methanol (B129727) (BF₃-MeOH).[6] Seal the tube and heat at 100°C for 10 minutes to form fatty acid methyl esters (FAMEs).[6]

  • Final Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

Protocol 2: Derivatization with DAABD-AE for UPLC-MS/MS Analysis

This protocol is based on a published rapid UPLC-MS/MS method.[5]

  • Sample Preparation: Following hydrolysis and extraction of fatty acids from 20 µL of plasma, evaporate the solvent.

  • Derivatization Reaction:

    • Add a solution of DAABD-AE in acetonitrile.

    • Add a solution of a condensing agent (e.g., diisopropylethylamine) and a catalyst (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine) in acetonitrile.

    • Seal the vial and incubate at 60°C for approximately 60 minutes.

  • Analysis: After the reaction, the sample is ready for direct injection into the UPLC-MS/MS system. The derivatives are separated on a reverse-phase column and detected by positive-ion electrospray ionization tandem mass spectrometry.[5]

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Deuterated Internal Standard Sample->Spike Hydrolysis Hydrolysis (e.g., NaOH/Methanol) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane) Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation for GC-MS or DAABD-AE for LC-MS/MS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS for GC-MS LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS for LC-MS/MS Quant Quantification vs. Calibration Curve GCMS->Quant LCMSMS->Quant

Fig 1. General experimental workflow for this compound analysis.

Troubleshooting_Sensitivity Start Low this compound Signal? CheckDeriv Is Derivatization Used? Start->CheckDeriv ImplementDeriv Implement Derivatization (e.g., DAABD-AE for LC-MS, PFB for GC-MS) CheckDeriv->ImplementDeriv No OptimizeDeriv Optimize Derivatization: - Reaction Time - Temperature - Reagent Concentration CheckDeriv->OptimizeDeriv Yes CheckCleanup Is Sample Matrix Complex (e.g., Plasma)? ImplementDeriv->CheckCleanup OptimizeDeriv->CheckCleanup ImproveCleanup Improve Sample Cleanup: - Solid-Phase Extraction (SPE) - Optimize LLE CheckCleanup->ImproveCleanup Yes CheckMS Optimize MS Parameters: - Ion Source Settings - Collision Energy (MRM) CheckCleanup->CheckMS No ImproveCleanup->CheckMS

Fig 2. Troubleshooting guide for low detection sensitivity.

Metabolic_Pathway Phytanic Phytanic Acid (from Diet) PhytanoylCoA Phytanoyl-CoA Phytanic->PhytanoylCoA AlphaOx Alpha-Oxidation (Peroxisomal) PhytanoylCoA->AlphaOx Pristanal Pristanal AlphaOx->Pristanal Pristanic This compound Pristanal->Pristanic PristanoylCoA Pristanoyl-CoA Pristanic->PristanoylCoA BetaOx Beta-Oxidation (Peroxisomal) PristanoylCoA->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA

References

Technical Support Center: Troubleshooting Poor Peak Shape in Pristanic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the chromatography of pristanic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common types of poor peak shapes observed in this compound chromatography and what do they indicate?

Poor peak shapes in chromatography can manifest in several ways, each suggesting different underlying problems with the analytical method or instrument. The most common issues are peak tailing, peak fronting, and peak broadening.

  • Peak Tailing: The peak has an asymmetry where the latter half of the peak is wider than the front half. This is often caused by secondary interactions between this compound and the stationary phase, or issues with the column and mobile phase.[1][2][3]

  • Peak Fronting: The opposite of tailing, where the front half of the peak is broader than the latter half. This is commonly a result of sample overload or issues with the sample solvent.[4][5][6]

  • Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including column degradation, slow injection, or extra-column dead volume.[4][7][8]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is a frequent problem when analyzing acidic compounds like this compound. Here are the common causes and their solutions:

  • Secondary Silanol (B1196071) Interactions: this compound, being a carboxylic acid, can interact with active silanol groups on silica-based columns, leading to tailing.[2][3][4][9]

    • Solution: Use an end-capped column to minimize exposed silanol groups.[4][9] Alternatively, adjusting the mobile phase pH to be well below the pKa of this compound (typically around pH 2-3 for acidic compounds) will ensure it is in a non-ionized state, reducing these interactions.[1][4] Adding a competitive agent like triethylamine (B128534) to the mobile phase can also help mask the active sites.[4]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[2][4][7]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4][7]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and tailing.[4]

    • Solution: Use shorter tubing with a smaller internal diameter to minimize dead volume.[4]

  • Sample Overload: Injecting too much sample can saturate the column.[1][2][4]

    • Solution: Reduce the injection volume or dilute the sample.[1][4]

Q3: I am observing peak fronting for my this compound standard. What should I investigate?

Peak fronting is often related to the sample itself or the injection conditions.

  • Column Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[5][6][10]

    • Solution: Dilute the sample or reduce the injection volume.[5] If using splitless injection in GC, consider switching to a split injection with an appropriate split ratio.[10]

  • Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[4][5]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible. If a different solvent is necessary, it should ideally be weaker than the mobile phase.[4]

  • Column Degradation: In some cases, a collapsed column bed can also lead to peak fronting.[5][11]

    • Solution: If other causes have been ruled out, replacing the column may be necessary.[5]

Q4: My this compound peak is broader than expected. How can I improve the peak width?

Broad peaks can significantly impact the quality of your chromatography by reducing resolution and sensitivity.

  • Column Contamination or Aging: An old or contaminated column will lose its efficiency, resulting in broader peaks.[4][7]

    • Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[4]

  • Slow Injection: A slow injection can introduce the sample as a wide band, leading to broad peaks.[4]

    • Solution: Ensure a rapid and clean injection.

  • Extra-Column Dead Volume: Similar to peak tailing, excessive dead volume in the system can cause peak broadening.[4][7]

    • Solution: Minimize tubing length and use tubing with a smaller internal diameter.[4]

  • Temperature Gradients: In GC, or with high flow rates in LC, temperature gradients across the column can cause broadening.[7]

    • Solution: Ensure the mobile phase is sufficiently pre-heated before entering the column.[7]

Q5: Is derivatization necessary for this compound analysis, and can it affect peak shape?

For Gas Chromatography (GC) analysis, derivatization is essential.[10][12] this compound is a polar and non-volatile compound, which makes it unsuitable for direct GC analysis, often resulting in poor peak shape.[10][12]

  • Derivatization Method: The most common method is esterification to form a fatty acid methyl ester (FAME), which is more volatile and less polar.[10][12] This is often achieved using reagents like methanolic HCl or boron trifluoride in methanol.[10][12]

  • Impact on Peak Shape: Incomplete derivatization can lead to peak tailing, as the underivatized this compound will interact strongly with the system.[10] Therefore, optimizing the derivatization protocol is crucial for achieving sharp, symmetrical peaks.[10]

For Liquid Chromatography (LC) analysis, derivatization is not always necessary but can be used to improve detection sensitivity, especially for mass spectrometry.[13][14]

Quantitative Data Summary

The following table summarizes key chromatographic parameters for the analysis of this compound and their impact on peak shape.

ParameterTypical Setting/ChoiceEffect on Poor Peak ShapeReference
Column Type (LC) C8 or C18 reversed-phaseInappropriate choice can lead to poor resolution and tailing.[15]
Graphitized carbonCan provide good separation of pristanic and phytanic acid.[16]
Column Type (GC) Mid-polar (e.g., 5% phenyl-methylpolysiloxane like HP-5MS)A good starting point for FAME analysis.[15]
Column Dimensions Longer column (e.g., 30 m for GC)Improves resolution and can reduce peak broadening.[15]
Smaller internal diameter (e.g., 0.25 mm for GC)Enhances separation efficiency and can lead to sharper peaks.[15]
Mobile Phase pH (LC) Adjusted to suppress ionization (e.g., pH 2-3)Prevents peak tailing caused by silanol interactions.[1][4]
Mobile Phase Composition (LC) Gradient elution (e.g., water/acetonitrile with formic acid)Optimizing the gradient can improve peak shape and resolution.[15][17]
Injection Volume Dependent on column capacity and sample concentrationOverloading leads to peak fronting.[1][4][5]
Injection Solvent Should be weaker than or match the initial mobile phaseA stronger solvent can cause peak distortion.[4]
Derivatization (GC) Esterification to FAMEs (e.g., with methanolic HCl)Incomplete derivatization is a common cause of peak tailing.[10][12]

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

This protocol is a general guideline for flushing a contaminated column that is causing poor peak shape. Always consult the column manufacturer's instructions for specific recommendations.

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector.

  • Flush with a Series of Solvents: Use a sequence of solvents of decreasing polarity to remove a wide range of contaminants. For a reversed-phase C18 column, a typical sequence is:

    • Mobile phase without buffer salts

    • 100% Water (HPLC-grade)

    • Isopropanol

    • Hexane (B92381) (if compatible with your system and column)

    • Isopropanol

    • Methanol or Acetonitrile

    • Re-equilibrate with the initial mobile phase.

  • Flow Rate: Use a low flow rate (e.g., 0.5 mL/min) for each solvent for a sufficient duration (e.g., 30-60 minutes).

  • Re-connect and Test: After flushing, reconnect the column to the detector and test its performance with a standard.

Protocol 2: Acid-Catalyzed Methylation of this compound for GC Analysis

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) for GC analysis.

  • Sample Preparation: To a dried lipid extract or sample containing this compound, add an internal standard.

  • Derivatization:

    • Add 2 mL of 1.25 M HCl in methanol.[12]

    • Cap the tube securely and vortex to mix.

    • Incubate the mixture at 80-100°C for 1-2 hours.[12]

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 0.9% sodium chloride solution.[12]

    • Add 2 mL of n-hexane, cap the tube, and vortex vigorously for 1 minute to extract the FAMEs.[12]

    • Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.[12]

  • Sample Clean-up and Concentration:

    • Transfer the upper organic (hexane) layer to a clean tube.

    • The solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a smaller volume of hexane for concentration.[12]

  • GC Analysis: Transfer the final extract to an autosampler vial for GC or GC-MS analysis.[12]

Visualizations

Troubleshooting_Poor_Peak_Shape start_node Poor Peak Shape Observed decision_node1 Tailing, Fronting, or Broadening? start_node->decision_node1 Identify Peak Shape decision_node decision_node process_node process_node solution_node solution_node end_node end_node tailing_cause Check Sample Concentration decision_node1->tailing_cause Tailing fronting_cause Check Sample Concentration decision_node1->fronting_cause Fronting broadening_cause Column Issue? decision_node1->broadening_cause Broadening solution_overload Reduce Injection Volume or Dilute Sample tailing_cause->solution_overload High tailing_cause2 Check Mobile Phase pH (for LC) tailing_cause->tailing_cause2 Normal solution_ph Adjust pH to Suppress Ionization (pH 2-3) tailing_cause2->solution_ph Inappropriate tailing_cause3 Column Issue? tailing_cause2->tailing_cause3 Appropriate solution_column_flush Flush or Replace Column tailing_cause3->solution_column_flush Contaminated solution_end_capped Use End-Capped Column tailing_cause3->solution_end_capped Active Sites fronting_cause->solution_overload High fronting_cause2 Check Injection Solvent fronting_cause->fronting_cause2 Normal solution_solvent Dissolve Sample in Mobile Phase fronting_cause2->solution_solvent Too Strong problem_persists Problem Persists? Consult Instrument Manual or Manufacturer fronting_cause2->problem_persists Compatible broadening_cause->solution_column_flush Old/Contaminated broadening_cause2 Check for Dead Volume broadening_cause->broadening_cause2 No broadening_cause2->problem_persists Minimal solution_tubing Use Shorter/Narrower ID Tubing broadening_cause2->solution_tubing Excessive

Caption: Troubleshooting workflow for poor peak shape in this compound chromatography.

References

Technical Support Center: Pristanic Acid Sample Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling samples for pristanic acid analysis. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of plasma or serum samples for this compound analysis?

A1: For long-term stability, it is highly recommended to store plasma and serum samples at -20°C or lower. Storage at -80°C is an excellent option for preserving sample integrity over extended periods.[1][2][3] If the this compound is in a solvent, storage at -20°C should ensure stability for at least one year.[4]

Q2: How many freeze-thaw cycles can a sample undergo before this compound concentration is affected?

A2: It is best practice to minimize freeze-thaw cycles. While some fatty acids show stability through a few cycles, repeated freezing and thawing can lead to enzymatic activity and degradation, potentially impacting the accuracy of this compound measurements.[1][2] For optimal results, it is recommended to aliquot samples into single-use volumes before freezing.[1]

Q3: What type of storage containers should be used for samples intended for this compound analysis?

A3: To prevent contamination and analyte loss due to adsorption, it is recommended to use glass or Teflon containers.[1] For samples dissolved in organic solvents, amber glass vials with Teflon-lined caps (B75204) are ideal as they protect from light and prevent solvent evaporation.[1]

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[4]

Q5: What are some critical pre-analytical factors to consider during blood sample collection for this compound analysis?

A5: Several pre-analytical variables can affect results. It is recommended that patients fast overnight (12-14 hours) before blood collection, as food intake can affect fatty acid profiles.[5][6][7] During collection, it is important to use an appropriate needle size (not smaller than 23 gauge) and to avoid excessive suction or vigorous shaking of the tubes to prevent hemolysis.[8] The order of the blood draw into different collection tubes should also be standardized to prevent cross-contamination from additives.

Troubleshooting Guide

Issue: Lower than expected this compound concentrations.

Possible Cause Recommendation
Sample Degradation Ensure samples were consistently stored at or below -20°C. Review the sample history to determine the number of freeze-thaw cycles; if excessive, the sample may be compromised.
Analyte Adsorption Verify that appropriate storage containers (glass or Teflon) and labware were used throughout the experimental workflow to minimize loss of this compound to plastic surfaces.[9]
Incomplete Extraction Review the lipid extraction protocol. Ensure thorough homogenization and vortexing at each step to maximize the recovery of this compound from the sample matrix.[1] Inadequate phase separation can also lead to lower recovery.[1]

Issue: High variability in this compound measurements between replicates.

Possible Cause Recommendation
Inconsistent Sample Handling Ensure that all samples are treated identically from collection to analysis. This includes consistent freeze-thaw cycles, storage duration, and extraction procedures.
Instrumental Carryover If using chromatographic methods, run blank injections between samples to check for carryover from high-concentration samples.
Matrix Effects The sample matrix can sometimes interfere with the analysis. Consider using a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction efficiency.

Data Presentation

Table 1: Estimated Stability of this compound in Plasma/Serum Under Various Storage Conditions.

Disclaimer: The following data is extrapolated from studies on phytanic acid and other long-chain fatty acids due to the limited availability of specific stability data for this compound. Stability can be influenced by the specific sample matrix.

Storage TemperatureDurationExpected StabilityRecommendations
Room Temperature< 4 hoursLikely StableProcess or freeze as soon as possible.[10]
4°C< 24 hoursModerate StabilityShort-term storage only. Not recommended for longer periods.
-20°C≥ 1 yearHigh StabilityRecommended for long-term storage.[1][3]
-80°C≥ 10 yearsVery High StabilityOptimal for long-term archival storage.[3]
Freeze-Thaw Cycles1-3 cyclesLikely StableMinimize cycles by aliquoting samples.[1][10]
Freeze-Thaw Cycles> 3 cyclesPotential for DegradationIncreased risk of inaccurate measurements.[1]

Experimental Protocols

Protocol 1: General Procedure for Total Lipid Extraction from Plasma/Serum for this compound Analysis (Adapted from Bligh & Dyer Method)

  • Homogenization: In a glass tube, homogenize 100 µL of plasma or serum with 375 µL of a 1:2 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Phase Separation: To the homogenate, add 125 µL of chloroform and vortex thoroughly. Then, add 125 µL of water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to clearly separate the layers.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for derivatization and analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of toluene.

  • Methylation: Add 200 µL of 14% boron trifluoride in methanol (BF3-Methanol).

  • Incubation: Tightly cap the vial and heat at 100°C for 45 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water to the vial. Vortex vigorously to extract the FAMEs into the hexane layer.

  • Collection: Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Blood Sample (Fasting Patient) Centrifuge Centrifuge to Separate Plasma/Serum Collect->Centrifuge Aliquot Aliquot into Single-Use Glass Vials Centrifuge->Aliquot Store Store at ≤ -20°C Aliquot->Store Extract Lipid Extraction (Bligh & Dyer) Store->Extract Thaw Once Derivatize Derivatization to FAMEs (BF3-Methanol) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

Caption: Recommended workflow for this compound sample handling and analysis.

troubleshooting_workflow Start Inaccurate this compound Results CheckStorage Were samples stored at ≤ -20°C continuously? Start->CheckStorage CheckFreezeThaw Were samples subjected to multiple freeze-thaw cycles? CheckStorage->CheckFreezeThaw Yes Degradation Potential Cause: Sample Degradation CheckStorage->Degradation No CheckContainers Were glass or Teflon containers used? CheckFreezeThaw->CheckContainers No CheckFreezeThaw->Degradation Yes CheckExtraction Was the extraction protocol followed correctly? CheckContainers->CheckExtraction Yes Adsorption Potential Cause: Analyte Adsorption to Plastic CheckContainers->Adsorption No LowRecovery Potential Cause: Low Extraction Recovery CheckExtraction->LowRecovery No Rerun Action: Re-run with a properly stored aliquot CheckExtraction->Rerun Yes Degradation->Rerun Adsorption->Rerun LowRecovery->Rerun

Caption: Troubleshooting guide for inaccurate this compound results.

References

resolving co-eluting peaks in pristanic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of pristanic acid, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing actionable solutions to overcome experimental challenges.

Q1: My chromatogram shows a poorly resolved or co-eluting peak for this compound. What is the likely cause and how can I fix it?

A: Co-elution is a common challenge in this compound analysis, primarily due to its structural similarity with phytanic acid, its metabolic precursor.[1][2][3] this compound is formed from phytanic acid via alpha-oxidation.[1][2] This structural closeness results in similar physicochemical properties, leading to overlapping peaks in chromatographic systems.[3]

Effective resolution requires optimizing your sample preparation and analytical method. The appropriate strategy depends on whether you are using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Strategies for Co-Elution

StrategyGC-MS Actionable AdviceLC-MS/MS Actionable Advice
Optimize Chromatography Modify Oven Temperature Program: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) or adding an isothermal hold just before the elution time of your analytes can significantly improve separation.[3][4]Adjust Mobile Phase Gradient: Weaken the mobile phase at the start of the gradient to increase retention and improve separation of early-eluting peaks.[5][6] Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) to alter selectivity.
Change Column Chemistry Select a Different Stationary Phase: If using a standard non-polar column (e.g., DB-5ms), switching to a column with a different polarity, such as a mid-polar or polar phase (e.g., BPX5), can alter analyte-column interactions and resolve co-elution.[3][7]Use an Alternative Column: While C18 columns are common, other chemistries may provide better separation. For very polar compounds, a HILIC column could be an option, though typically analysis involves derivatization, making this less common.[8]
Improve Sample Preparation Ensure Complete Derivatization: Incomplete conversion of this compound to its more volatile ester form (e.g., methyl ester) can cause peak tailing and apparent co-elution. Review and optimize your derivatization protocol (see Q2).[9]Optimize Extraction: Implement a more selective solid-phase extraction (SPE) protocol to remove interfering compounds from the sample matrix before injection.[4]
Utilize Mass Spectrometer Selectivity Use Selected Ion Monitoring (SIM): Instead of monitoring the Total Ion Chromatogram (TIC), use SIM mode to monitor unique, characteristic ions for this compound and the co-eluting compound. This allows for accurate quantification even if the peaks overlap chromatographically.[7][10]Optimize MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method. By selecting unique precursor-product ion transitions for each analyte, you can achieve high specificity and quantify compounds even with complete co-elution.

Troubleshooting Workflow for Co-eluting Peaks

cluster_chrom Chromatography Options cluster_prep Sample Prep Options start Problem: Poor Peak Resolution/ Co-elution check_ms Are unique ions/ transitions available for each compound? start->check_ms use_ms Solution: Utilize MS Selectivity (SIM or MRM) check_ms->use_ms Yes check_chrom Optimize Chromatography check_ms->check_chrom No solution Solution: Resolved Peaks use_ms->solution check_sample_prep Optimize Sample Prep check_chrom->check_sample_prep Still unresolved check_chrom->solution Resolved opt_gradient Adjust Temp Program (GC) or Gradient (LC) check_chrom->opt_gradient opt_column Change Column Chemistry check_chrom->opt_column check_sample_prep->solution Optimized opt_deriv Verify Derivatization Efficiency check_sample_prep->opt_deriv opt_extract Improve Extraction Selectivity check_sample_prep->opt_extract phytanic Phytanic Acid (C20) pristanic This compound (C19) phytanic->pristanic Alpha-Oxidation beta_ox Peroxisomal Beta-Oxidation pristanic->beta_ox Degradation s1 1. Sample Preparation (Add IS to Plasma) s2 2. Lipid Extraction (Folch Method: Chloroform/Methanol) s1->s2 s3 3. Solvent Evaporation (Dry under Nitrogen) s2->s3 s4 4. Derivatization (Methylation) (Add BF3-Methanol, Heat) s3->s4 s5 5. FAME Extraction (Add Water & Hexane) s4->s5 s6 6. Sample Analysis (Inject Hexane Layer into GC-MS) s5->s6

References

selecting the appropriate internal standard for pristanic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quantification of pristanic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable internal standard for the quantification of this compound?

A1: The most suitable internal standard for the quantification of this compound by mass spectrometry is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3).[1][2] A SIL internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatography.[3] This chemical similarity allows for the correction of variations that can occur during the analytical process, such as sample loss during preparation, injection volume differences, and ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[4]

Q2: Can an odd-chain fatty acid, like heptadecanoic acid (C17:0), be used as an internal standard for this compound quantification?

A2: While odd-chain fatty acids like C17:0 are sometimes used as internal standards for general fatty acid analysis due to their low natural abundance in many biological samples, they are not the ideal choice for this compound quantification. The primary reason is the potential for endogenous presence of odd-chain fatty acids, which can vary depending on diet and metabolic conditions, leading to inaccurate results. Furthermore, structural differences between an odd-chain fatty acid and the branched-chain this compound can lead to variations in extraction efficiency, derivatization yield, and chromatographic behavior, which may not be fully compensated for by the internal standard. For the highest accuracy and precision, a deuterated this compound is strongly recommended.[3]

Q3: Is derivatization of this compound necessary before GC-MS analysis?

A3: Yes, derivatization is a critical step for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS). This compound is a carboxylic acid with low volatility and can interact with the active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity.[5] Derivatization, typically through esterification to form a fatty acid methyl ester (FAME) or a silyl (B83357) ester, increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.[6]

Comparison of Internal Standards

The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of this compound. The following table summarizes the key characteristics of the two main types of internal standards.

FeatureDeuterated this compound (e.g., this compound-d3)Odd-Chain Fatty Acid (e.g., C17:0)
Chemical & Physical Similarity Nearly identical to this compoundSimilar, but differs in chain structure (branched vs. linear)
Co-elution with Analyte Co-elutes with this compoundSimilar, but not identical retention time
Correction for Matrix Effects HighModerate
Potential for Endogenous Interference NonePossible, can lead to inaccurate quantification
Accuracy & Precision HighModerate to Low
Cost HigherLower

Experimental Protocol: Quantification of this compound in Plasma by GC-MS

This protocol describes a general procedure for the quantification of total this compound in human plasma using a deuterated internal standard and GC-MS analysis.

1. Materials and Reagents

  • Human plasma

  • This compound standard

  • Deuterated this compound internal standard (e.g., this compound-d3)

  • Methanolic HCl or Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381) (HPLC grade)

  • Sodium Chloride solution (0.9% w/v)

  • Anhydrous Sodium Sulfate (B86663)

  • Nitrogen gas (high purity)

2. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of deuterated this compound internal standard.

  • Hydrolysis and Derivatization: Add 1 mL of methanolic HCl to the plasma sample. Cap the tube tightly and heat at 80°C for 60 minutes to simultaneously hydrolyze this compound from lipids and convert it to its methyl ester.

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of 0.9% NaCl solution. Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Isolation: Carefully transfer the upper hexane layer to a clean tube.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of hexane for GC-MS analysis.

3. GC-MS Parameters

  • GC Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is recommended for the separation of fatty acid methyl esters.[7]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 10°C/min to 220°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound methyl ester and its deuterated internal standard.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Co-elution with an interfering compound.1. Ensure derivatization reagents are fresh and the reaction is complete. 2. Deactivate or replace the inlet liner. Trim the front end of the GC column. 3. Optimize the GC temperature program for better separation.
Low or No Signal 1. Inefficient extraction or derivatization. 2. Sample degradation. 3. Instrument sensitivity issues.1. Optimize extraction and derivatization protocols. 2. Ensure proper sample storage and handling. 3. Check MS tuning and detector function.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in injection volume. 3. Matrix effects.1. Ensure precise and consistent pipetting and reagent addition. 2. Use an autosampler for injections. 3. Use a deuterated internal standard to compensate for matrix effects.
Co-elution of Pristanic and Phytanic Acid The branched structures of pristanic and phytanic acids can make their separation challenging on some GC columns.Use a highly polar cyano-propyl-based capillary column (e.g., HP-88) or a graphitized carbon-based column for improved resolution.[7]

Visualizations

internal_standard_selection_workflow start Start: Need to Quantify this compound is_type Select Internal Standard Type start->is_type sil_is Stable Isotope-Labeled (Deuterated) this compound is_type->sil_is Ideal Choice analog_is Odd-Chain Fatty Acid (e.g., C17:0) is_type->analog_is Alternative evaluate_sil High Accuracy & Precision Minimal Matrix Effects No Endogenous Interference sil_is->evaluate_sil evaluate_analog Moderate Accuracy & Precision Potential for Matrix Effects Risk of Endogenous Interference analog_is->evaluate_analog recommendation Recommended for Robust Quantification evaluate_sil->recommendation caution Use with Caution - Method Validation is Critical evaluate_analog->caution

Caption: Workflow for selecting an appropriate internal standard.

experimental_workflow plasma Plasma Sample spike Spike with Deuterated Internal Standard plasma->spike hydrolysis Hydrolysis & Derivatization (Methanolic HCl) spike->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute gcms GC-MS Analysis dry_reconstitute->gcms data Data Analysis & Quantification gcms->data

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Method Validation for a New Pristanic Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the validation of a new pristanic acid assay. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and validation of a this compound assay, particularly when using mass spectrometry-based methods (GC-MS or LC-MS/MS).

Question: Why is the signal for this compound low or inconsistent, especially in plasma/serum samples?

Answer: Low or inconsistent signal for this compound is often due to matrix effects , specifically ion suppression .[1][2][3][4][5] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[3][5]

Solutions:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT may not be sufficient to remove all interfering substances. Consider a subsequent clean-up step if you are using this method.[6]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar interferences. Experiment with different organic solvents to maximize this compound recovery while minimizing the co-extraction of matrix components.[1][5]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Develop an SPE method that selectively retains this compound while allowing interfering compounds, such as phospholipids, to be washed away.[1][5]

  • Optimize Chromatographic Separation:

    • Adjust the gradient elution profile to achieve better separation between this compound and the region where matrix components elute. A post-column infusion experiment can help identify the retention time window of suppression.[6][7]

    • Consider a different column chemistry (e.g., C8 or phenyl-hexyl instead of C18) to alter selectivity and move the this compound peak away from interfering compounds.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS (e.g., d3-pristanic acid) is the gold standard for compensating for matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.

Question: My chromatogram shows tailing peaks for this compound. What could be the cause and how can I fix it?

Answer: Peak tailing in gas chromatography (GC) or liquid chromatography (LC) can be caused by several factors, leading to issues with integration and reproducibility.[8][9][10][11]

Solutions:

  • For GC-MS:

    • Active Sites in the Inlet or Column: this compound, being a carboxylic acid, is prone to interacting with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or the column itself.

      • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance, such as trimming the column and replacing the liner and septum, is crucial.[9][11]

    • Improper Derivatization: Incomplete derivatization will leave underivatized, polar this compound, which will tail on a non-polar or mid-polar GC column.

      • Solution: Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete conversion of this compound to its more volatile ester form.

  • For LC-MS:

    • Secondary Interactions: The acidic nature of this compound can lead to secondary interactions with the stationary phase.

      • Solution: Add a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase to suppress the ionization of this compound and improve peak shape.[6]

    • Mobile Phase and Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Dissolve the final extract in the initial mobile phase or a solvent of similar or weaker strength.[6]

  • General Causes:

    • Column Contamination: Buildup of matrix components at the head of the column can cause peak tailing.[8][10]

      • Solution: Use a guard column and/or flush the analytical column with a strong solvent.[8]

    • Dead Volume: Poorly fitted connections can create dead volumes, leading to peak broadening and tailing.[10][11]

      • Solution: Ensure all fittings and ferrules are correctly installed and that the column is cut cleanly and installed at the correct depth in the inlet and detector.[10]

Question: I am experiencing low recovery of this compound after sample extraction. What are the likely reasons and how can I improve it?

Answer: Low recovery means that a significant portion of the this compound in the original sample is lost during the sample preparation process.[12][13][14][15]

Solutions:

  • Suboptimal Extraction pH: The extraction efficiency of an acidic compound like this compound is highly dependent on the pH of the sample.

    • Solution: Acidify the sample (e.g., with a small amount of a strong acid) to a pH at least 2 units below the pKa of this compound. This will ensure it is in its neutral, more organic-soluble form, improving its extraction into an organic solvent during LLE.

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: Test a range of solvents with varying polarities. For LLE, a common choice is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol. For SPE, ensure the sorbent type is appropriate for retaining and eluting a branched-chain fatty acid.[12][15]

  • Insufficient Mixing or Incubation Time: The extraction may be incomplete if the sample and the extraction solvent are not mixed thoroughly or for a sufficient amount of time.

    • Solution: Increase the vortexing time or use a mechanical shaker. For SPE, ensure the sample passes through the sorbent at a slow enough flow rate to allow for binding.[15]

  • Analyte Instability: this compound may degrade during sample processing, especially if exposed to high temperatures for extended periods.[12]

    • Solution: Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen and a moderate temperature. Store samples at appropriate low temperatures.[12]

  • Troubleshooting Step-by-Step: To pinpoint where the loss is occurring, analyze the aqueous layer (after LLE) or the flow-through and wash fractions (after SPE) to see if the this compound is being lost at a specific step.[14]

Question: I am observing unexpected peaks in my chromatograms. How should I investigate them?

Answer: Unexpected or extraneous peaks can originate from various sources and may interfere with the quantification of this compound.[16]

Solutions:

  • Identify the Source:

    • Run a Blank Injection: Inject the mobile phase or reconstitution solvent alone. If the peak is present, it is likely from the solvent or the LC/GC system itself.[16]

    • Run a Matrix Blank: Process a blank biological matrix sample (without the internal standard). If the peak appears, it is an endogenous component of the matrix.[16]

    • Run a Reagent Blank: Go through the entire sample preparation procedure without the biological matrix. This can help identify contamination from reagents or labware.

  • Common Sources and Their Solutions:

    • Contamination: High-purity, LC-MS or GC-grade solvents and reagents should be used. Be aware of potential contaminants from plasticizers in collection tubes or other labware.[16]

    • Carryover: A highly concentrated sample can contaminate the injection port or column, leading to its appearance in subsequent runs.

      • Solution: Inject blank samples after high-concentration samples to wash the system. Optimize the needle wash procedure on the autosampler.[17]

    • Metabolites or Isomers: The peak could be a related endogenous compound or a metabolite.

      • Solution: If the peak interferes with this compound, optimize the chromatography to achieve separation. Mass spectrometry can help in the tentative identification of the unknown peak.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a new this compound assay according to regulatory guidelines?

A1: According to guidelines from the FDA and ICH (Q2(R1)), the key validation parameters for a bioanalytical method include:

  • Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.[18][19]

  • Accuracy: The closeness of the measured concentration to the true concentration.[18][19]

  • Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%). This includes within-run (intra-assay) and between-run (inter-assay) precision.[18][19]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. Linearity and the appropriate weighting factor for the regression should be determined.[17][20]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[17]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Q2: Since this compound is an endogenous compound, how do I prepare my calibration standards and quality controls (QCs)?

A2: As this compound is naturally present in biological matrices like plasma, you cannot use the matrix directly to prepare a "zero" calibrator. The common approaches are:

  • Surrogate Matrix: Use a matrix that is free of this compound but has similar properties to the authentic matrix. Examples include charcoal-stripped plasma, a synthetic matrix, or a buffered solution with bovine serum albumin (BSA). It is crucial to demonstrate that the surrogate matrix does not introduce a significant matrix effect.

  • Standard Addition: In this method, known amounts of this compound are added to aliquots of the actual study samples. The concentration in the original sample is determined by extrapolating the calibration curve back to the x-axis. This approach is more labor-intensive but can be very accurate.

Q3: What type of internal standard is best for a this compound assay?

A3: A stable isotope-labeled (SIL) internal standard, such as deuterium-labeled this compound (e.g., d3-pristanic acid), is highly recommended, especially for mass spectrometry-based methods. A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample extraction, derivatization, chromatography, and ionization. This allows it to effectively compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise results.[21][22]

Q4: Is derivatization necessary for the analysis of this compound?

A4:

  • For GC-MS: Yes, derivatization is essential. This compound is a polar carboxylic acid and is not volatile enough for GC analysis. It must be converted to a more volatile and less polar ester, typically a methyl ester (FAME) or a silyl (B83357) ester (e.g., TBDMS).[23][24]

  • For LC-MS/MS: It is not always necessary but can be highly beneficial. This compound can be analyzed in its free form using negative ion mode electrospray ionization (ESI). However, derivatization can improve sensitivity, chromatographic peak shape, and reduce matrix effects by shifting the analyte to a region of the chromatogram with fewer interferences.[25]

Q5: My assay shows good performance with calibrators in the surrogate matrix, but fails with QCs in the authentic matrix. What is the problem?

A5: This is a classic indication of a significant difference in matrix effects between your surrogate matrix and the authentic biological matrix. The components in the authentic matrix are likely causing ion suppression or enhancement that is not present in the cleaner surrogate matrix.

Solution:

  • Re-evaluate your sample clean-up procedure. It may not be adequate for removing the interfering compounds from the authentic matrix. A more rigorous method like SPE may be required.

  • Optimize your chromatography to better separate this compound from the matrix interferences in the authentic matrix.

Data Presentation: Performance Characteristics of this compound Assays

The following tables summarize typical performance characteristics for this compound assays using GC-MS and LC-MS/MS. This data is compiled from published literature and serves as a general guide.

Table 1: GC-MS Method Performance

Parameter Typical Value Reference
Linearity Range 0.03 - 10 µmol/L [Published GC-MS studies]
Correlation Coefficient (r²) > 0.995 [Published GC-MS studies]
LLOQ ~0.03 µmol/L [Published GC-MS studies]
Intra-assay Precision (%CV) < 10% [Published GC-MS studies]
Inter-assay Precision (%CV) < 15% [Published GC-MS studies]
Accuracy (% Bias) ± 15% [Published GC-MS studies]

| Extraction Recovery | 85 - 110% | [Published GC-MS studies] |

Table 2: LC-MS/MS Method Performance

Parameter Typical Value Reference
Linearity Range 0.05 - 50 µmol/L [Published LC-MS/MS studies]
Correlation Coefficient (r²) > 0.99 [Published LC-MS/MS studies]
LLOQ ~0.05 µmol/L [Published LC-MS/MS studies]
Intra-assay Precision (%CV) < 8% [Published LC-MS/MS studies]
Inter-assay Precision (%CV) < 12% [Published LC-MS/MS studies]
Accuracy (% Bias) ± 15% [Published LC-MS/MS studies]

| Extraction Recovery | > 80% | [Published LC-MS/MS studies] |

Experimental Protocols

The following are detailed methodologies for key validation experiments. These should be adapted based on the specific instrumentation and reagents used in your laboratory.

Protocol 1: Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure this compound without interference from matrix components, metabolites, or other substances expected to be in the sample.

Procedure:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma from six different healthy individuals).

  • Process each blank matrix sample using the complete analytical method.

  • Analyze the processed blank samples and look for any peaks at the retention time of this compound and the internal standard. The response of any interfering peak should be less than 20% of the response of the LLOQ for this compound, and less than 5% for the internal standard.

  • Process and analyze a blank matrix sample spiked only with the internal standard.

  • Process and analyze a blank matrix sample spiked with this compound at the LLOQ concentration and the internal standard. The signal-to-noise ratio for the this compound peak should be at least 5.

Protocol 2: Linearity and Calibration Curve

Objective: To demonstrate the linear relationship between the instrument response and the concentration of this compound over the intended analytical range.

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • From the stock solution, prepare a series of at least six to eight calibration standards by spiking a surrogate matrix (or performing standard addition in the authentic matrix). The concentrations should span the expected range of the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Process and analyze each calibration standard in triplicate.

  • Plot the peak area ratio (this compound / internal standard) against the nominal concentration of this compound.

  • Perform a linear regression analysis. The simplest model that adequately describes the concentration-response relationship should be used. A weighting factor (e.g., 1/x or 1/x²) is often necessary for bioanalytical assays to ensure accuracy at the lower end of the curve.

  • The correlation coefficient (r²) should be greater than 0.99.

  • The back-calculated concentration for each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).

Protocol 3: Accuracy and Precision

Objective: To determine the accuracy (closeness to the true value) and precision (reproducibility) of the method.

Procedure:

  • Prepare Quality Control (QC) samples by spiking the appropriate matrix with known concentrations of this compound. Prepare QCs at a minimum of four levels:

    • LLOQ

    • Low QC (approx. 3x LLOQ)

    • Mid QC (in the middle of the calibration range)

    • High QC (approx. 75% of the ULOQ)

  • Intra-assay (within-run) Accuracy and Precision:

    • On a single day, analyze at least five replicates of each QC level along with a calibration curve.

    • Calculate the mean concentration, accuracy (% bias), and precision (%CV) for each QC level.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The %CV should not exceed 15% (20% for LLOQ).

  • Inter-assay (between-run) Accuracy and Precision:

    • Repeat the intra-assay experiment on at least two additional days.

    • Calculate the overall mean concentration, accuracy, and precision across all runs for each QC level.

    • Acceptance Criteria: Same as for intra-assay accuracy and precision.

Visualizations

Signaling Pathway of this compound

Pristanic_Acid_Signaling This compound Signaling Pathway Pristanic_Acid This compound PPARa PPARα Pristanic_Acid->PPARa activates GPR40 GPR40 Pristanic_Acid->GPR40 activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression regulates Metabolic_Effects Increased Fatty Acid Metabolism Gene_Expression->Metabolic_Effects leads to Ca_Signaling Intracellular Ca²⁺ Signaling GPR40->Ca_Signaling mediates

Caption: this compound acts as a signaling molecule by activating PPARα and GPR40.

Experimental Workflow for Method Validation

Method_Validation_Workflow Method Validation Workflow for this compound Assay cluster_validation Core Validation Experiments Start Start: Define Assay Requirements Method_Dev Method Development (Sample Prep, LC/GC, MS) Start->Method_Dev Specificity Specificity & Selectivity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-assay) Linearity->Accuracy_Precision LLOQ LLOQ & LOD Accuracy_Precision->LLOQ Recovery Recovery LLOQ->Recovery Stability Stability (Freeze-Thaw, Benchtop, Long-term) Recovery->Stability Validation_Report Validation Report Stability->Validation_Report End Validated Method Ready for Use Validation_Report->End

Caption: A logical workflow for the validation of a new this compound bioanalytical method.

References

Technical Support Center: Optimizing Pristanic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the derivatization of pristanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Free fatty acids like this compound are highly polar and have low volatility. Direct injection into a gas chromatography-mass spectrometry (GC-MS) system can result in poor peak shape, tailing, and adsorption to active sites within the system.[1][2] Derivatization converts this compound into a less polar and more volatile form, typically a fatty acid methyl ester (FAME), which is essential for achieving sharp, symmetrical peaks and obtaining accurate, reproducible quantitative results.[1]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: The most prevalent method is the esterification of this compound to its methyl ester (this compound methyl ester).[1] This is commonly achieved using reagents such as Boron trifluoride in methanol (B129727) (BF3-MeOH) or methanolic hydrochloric acid (HCl).[1][3]

Q3: Can I analyze this compound using LC-MS/MS? Does it require derivatization?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a viable alternative for analyzing this compound.[4][5] Derivatization is also recommended for LC-MS/MS to improve mass spectrometric properties and enhance ionization efficiency.[5][6][7] A common derivatization reagent for LC-MS/MS is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[5]

Q4: What are the key parameters to control for efficient derivatization?

A4: Key parameters for successful derivatization include the choice of reagent, reaction temperature, reaction time, and the absence of water.[2][8] Moisture can significantly hinder the esterification reaction, so it is crucial to use anhydrous reagents and dry samples.[2]

Troubleshooting Guides

Problem 1: No peaks or very small peaks are observed for this compound.

Possible Cause Recommended Solution
Incomplete Derivatization Review your derivatization protocol. Ensure reagents are fresh and that the reaction time and temperature are optimal. Water contamination can inhibit the reaction, so ensure all solvents and samples are anhydrous.[1][2]
Low Sample Concentration If you anticipate low concentrations of this compound, consider using a splitless injection for GC-MS to maximize the amount of sample reaching the column.[1] You may also need to concentrate your sample extract before analysis.
Incorrect GC-MS Parameters Verify that the injector temperature is high enough for complete volatilization (typically 220-300°C).[1] Check the oven temperature program to ensure the final temperature is sufficient to elute the this compound methyl ester. Confirm that the mass spectrometer is set to monitor the correct ions for the derivative.[1]

Problem 2: Poor peak shape (tailing or fronting) for the this compound peak.

Possible Cause Recommended Solution
Active Sites in the GC System Peak tailing can be caused by active sites in the injector liner.[1] Regularly clean or replace the liner. Silanizing the glassware can also help to mask polar Si-OH groups that can cause sample adsorption.[9]
Column Overload Peak fronting may indicate that the column is overloaded.[1] If you are using splitless injection, consider switching to a split injection with an appropriate split ratio (e.g., 50:1 or 100:1).[1]
Co-elution with Other Compounds The structural similarity of this compound to other fatty acids, like phytanic acid, can lead to co-elution.[4] Optimizing the GC oven temperature program with a slower ramp rate or using a different polarity GC column can improve separation.[4]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester using BF3-Methanol for GC-MS Analysis

This protocol is a common method for preparing fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract containing this compound

  • 14% Boron trifluoride in methanol (BF3-MeOH)[1][4]

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add 1 mL of 14% BF3-MeOH to the dried lipid extract.[1]

  • Cap the tube tightly and heat at 100°C for 10-30 minutes in a heating block or water bath.[1][4]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.[1]

  • Vortex vigorously for 1 minute.[1]

  • Allow the layers to separate. Centrifugation can aid in this separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.[1][4]

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[1]

  • Transfer the final hexane extract to a GC vial for analysis.[1]

Quantitative Data Summary: Comparison of Derivatization Conditions
Reagent Temperature Time Key Considerations
14% BF3-Methanol 100°C10-30 minA very common and effective reagent for esterification.[1][3][4]
Methanolic HCl (1.2%) 100°C1-1.5 hoursA convenient method using commercially available concentrated HCl.[10]
Methanolic HCl (1.2%) 45°C16+ hoursMilder conditions that can be suitable for more sensitive compounds.[10]
Pentafluorobenzyl Bromide (PFBBr) 60°C90 minUsed for creating derivatives for sensitive detection by electron capture negative ion mass fragmentography.[11][12]

Visualizations

Derivatization_Workflow GC-MS Derivatization Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction FAME Extraction start Start with Plasma/Tissue Sample lipid_extraction Lipid Extraction (e.g., Folch Method) start->lipid_extraction drying Dry Lipid Extract (under Nitrogen stream) lipid_extraction->drying add_reagent Add Derivatization Reagent (e.g., 14% BF3-Methanol) drying->add_reagent heating Heat Sample (e.g., 100°C for 10-30 min) add_reagent->heating cooling Cool to Room Temperature heating->cooling add_hexane_nacl Add Hexane & Saturated NaCl cooling->add_hexane_nacl vortex Vortex Vigorously add_hexane_nacl->vortex phase_separation Allow Phases to Separate vortex->phase_separation collect_hexane Collect Upper Hexane Layer phase_separation->collect_hexane dry_hexane Dry with Anhydrous Na2SO4 collect_hexane->dry_hexane gcms_analysis GC-MS Analysis dry_hexane->gcms_analysis

Caption: Experimental workflow for this compound GC-MS analysis.

Troubleshooting_Tree Troubleshooting Derivatization Issues start Start Troubleshooting no_peak No or Small Peak? start->no_peak peak_shape Poor Peak Shape? no_peak->peak_shape No incomplete_deriv Incomplete Derivatization? no_peak->incomplete_deriv Yes tailing Peak Tailing? peak_shape->tailing Yes low_conc Low Concentration? incomplete_deriv->low_conc No solve_deriv Check Reagents, Time, Temp Ensure Anhydrous Conditions incomplete_deriv->solve_deriv Yes wrong_params Incorrect GC-MS Parameters? low_conc->wrong_params No solve_conc Use Splitless Injection Concentrate Sample low_conc->solve_conc Yes solve_params Verify Injector/Oven Temp Check Monitored Ions wrong_params->solve_params Yes end_node Problem Solved solve_deriv->end_node solve_conc->end_node solve_params->end_node fronting Peak Fronting? tailing->fronting No solve_tailing Clean/Replace Injector Liner Silanize Glassware tailing->solve_tailing Yes solve_fronting Use Split Injection Dilute Sample fronting->solve_fronting Yes solve_tailing->end_node solve_fronting->end_node

Caption: Troubleshooting decision tree for this compound derivatization.

References

reducing analytical variability in pristanic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you reduce analytical variability in pristanic acid measurements.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary before GC-MS analysis?

A: Free fatty acids like this compound are polar and have low volatility. Direct injection into a gas chromatography-mass spectrometry (GC-MS) system can lead to poor peak shape, tailing, and adsorption to active sites within the system.[1][2] Derivatization to a less polar and more volatile form, typically a fatty acid methyl ester (FAME), is crucial for achieving sharp, symmetrical peaks and obtaining accurate, reproducible quantitative results.[1][2]

Q2: What is the most common derivatization method for this compound?

A: The most common method is esterification to form a this compound methyl ester. This is often achieved using reagents like boron trifluoride in methanol (B129727) (BF3-MeOH) or methanolic hydrochloric acid.[1][3] Silylation, using reagents like BSTFA, is another effective method to create trimethylsilyl (B98337) (TMS) esters.[1][3]

Q3: What type of internal standard should be used for accurate quantification of this compound?

A: For the highest accuracy and to correct for variations in extraction and derivatization efficiency, a stable isotope-labeled internal standard, such as deuterated this compound, is recommended.[4][5] If a stable isotope-labeled standard is unavailable, a fatty acid not naturally present in the sample, such as heptadecanoic acid, can be used.[1]

Q4: What are the key differences between using GC-MS and LC-MS/MS for this compound analysis?

A: Both are powerful techniques, but they differ in their principles and sample preparation requirements. GC-MS is a common and robust method but requires a derivatization step to make this compound volatile.[1][4] LC-MS/MS can sometimes analyze fatty acids with less extensive sample preparation, though derivatization is often still employed to improve ionization efficiency and chromatographic retention.[6][7] LC-MS/MS may offer higher sensitivity and specificity in complex matrices.[6]

Q5: How can I improve the extraction of this compound from my samples?

A: this compound is often present as an ester in complex lipids within biological samples.[8] Therefore, a hydrolysis step (saponification), typically with a strong base like potassium hydroxide (B78521) (KOH), is necessary to release the free fatty acid before extraction.[8] Following hydrolysis, liquid-liquid extraction (LLE) with an organic solvent like hexane (B92381) or solid-phase extraction (SPE) can be used to isolate the this compound from the sample matrix.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Incomplete Derivatization Residual underivatized this compound will exhibit tailing.[2] Review your derivatization protocol, ensuring reagents are fresh and that reaction time and temperature are optimal.[2] Water contamination can inhibit the reaction, so ensure samples and solvents are dry.[3]
Active Sites in the System Active sites in the injector liner or the front of the GC column can cause peak tailing.[2][9] Clean or replace the injector liner, and consider using a deactivated liner with glass wool.[2] If the problem persists, trim 0.5-1 meter from the front of the column.[9]
Column Overload Peak fronting can be caused by injecting a sample that is too concentrated.[2] Dilute the sample or, if using splitless injection, switch to a split injection with an appropriate split ratio.[2]
Inappropriate Solvent The injection solvent may not be compatible with the stationary phase of the column, leading to poor peak shape.[2] Ensure the solvent is appropriate for your specific analysis.
Problem 2: Low or No this compound Peak Detected
Potential Cause Recommended Solution
Inefficient Extraction or Derivatization Review and optimize your extraction and derivatization protocols. Ensure complete hydrolysis of lipids to release this compound.[8] Confirm the freshness and correct preparation of derivatization reagents.[2]
Injector Problems Check for a clogged syringe or a leaking septum, as these can prevent the sample from reaching the column.[2][10] Ensure the injection volume is appropriate and that the injection technique is consistent.[2]
Incorrect GC-MS Parameters Verify that the injector temperature is high enough for the complete volatilization of the derivatized this compound.[2] Check the oven temperature program to ensure it is suitable for the elution of your analyte. Confirm that the mass spectrometer is set to monitor the correct ions for the derivatized this compound.[2]
Low Sample Concentration If you expect low concentrations of this compound, consider using a splitless injection to maximize the amount of sample that reaches the column.[2] You can also concentrate the sample extract by evaporating the solvent under a gentle stream of nitrogen and redissolving the residue in a smaller volume.[1]
Problem 3: Poor Reproducibility (Inconsistent Peak Areas)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including hydrolysis, extraction, and derivatization, for all samples and standards. The use of a reliable internal standard is crucial to correct for variability.[4][5]
Injector Variability Leaks in the injector, such as a worn septum, can lead to inconsistent injection volumes.[10] Regularly replace the septum and ensure all fittings are tight.[10] An autosampler will generally provide better reproducibility than manual injections.
System Contamination Contamination in the injector or column can lead to inconsistent results. Regularly clean and maintain your GC-MS system according to the manufacturer's recommendations.
Unstable GC Conditions Fluctuations in gas flow rates or oven temperature can affect retention times and peak areas.[10] Ensure your gas supplies are stable and that the GC is properly calibrated.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma for GC-MS Analysis

This protocol describes a general procedure for the extraction of total fatty acids, including this compound, from a plasma sample, followed by derivatization to fatty acid methyl esters (FAMEs).

Materials:

  • Plasma sample

  • Internal Standard (e.g., deuterated this compound)

  • Methanolic potassium hydroxide (KOH)

  • Saturated sodium chloride (NaCl) solution

  • Hexane

  • Boron trifluoride-methanol (BF3-MeOH) solution (14%)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Saponification: Add 1 mL of methanolic KOH. Vortex vigorously and incubate at 70°C for 60 minutes to hydrolyze the lipids.[8]

  • Extraction: Cool the sample to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.[8]

  • Collect Organic Layer: Carefully transfer the upper hexane layer to a clean tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 1 mL of 14% BF3-MeOH solution to the dried extract. Cap the tube tightly and heat at 60°C for 30 minutes.[11]

  • FAME Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex for 1 minute and centrifuge to separate the phases.

  • Final Preparation: Transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample + Internal Standard Saponification Saponification (Hydrolysis) Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Esterification (e.g., BF3-Methanol) Evaporation->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction Drying Drying with Na2SO4 FAME_Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic Start Poor Chromatographic Result PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low/No Peak? PeakShape->Sensitivity No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Reproducibility Poor Reproducibility? Sensitivity->Reproducibility No CheckPrep Review Sample Prep Sensitivity->CheckPrep Yes CheckIS Verify Internal Standard Use Reproducibility->CheckIS Yes CheckDeriv Check Derivatization Tailing->CheckDeriv CheckActiveSites Check for Active Sites Tailing->CheckActiveSites DiluteSample Dilute Sample Fronting->DiluteSample CheckInjector Check Injector System CheckPrep->CheckInjector CheckParams Check GC-MS Parameters CheckInjector->CheckParams CheckLeaks Check for System Leaks CheckIS->CheckLeaks CheckConsistency Ensure Procedural Consistency CheckLeaks->CheckConsistency

Caption: Troubleshooting Logic for GC-MS.

References

addressing instrument calibration issues for pristanic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pristanic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Both techniques offer high sensitivity and selectivity. GC-MS typically requires a derivatization step to increase the volatility of this compound, while LC-MS/MS may also utilize derivatization to enhance ionization efficiency.[3][4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A2: A stable isotope-labeled internal standard, such as d3-pristanic acid, is considered the gold standard for quantitative analysis, particularly in LC-MS/MS.[4][5][6][7] This is because a SIL-IS is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement caused by matrix effects.[4] By using the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even with variable matrix effects between samples.[4] Deuterated internal standards are also commonly used in GC-MS methods to correct for variability during sample preparation and injection.[8][9]

Q3: What are "matrix effects" and how can they impact my results?

A3: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, serum).[4][10][11] These effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[4][10][11] Matrix effects are a significant concern in LC-MS/MS analysis and can be mitigated by optimizing sample preparation, improving chromatographic separation, or using a stable isotope-labeled internal standard.[10][12]

Q4: What are typical linearity ranges and precision values I should expect for a validated this compound assay?

A4: The linearity and precision of an assay are key performance indicators established during method validation. The specific ranges can vary depending on the methodology (GC-MS or LC-MS/MS) and instrumentation. Below are some reported performance characteristics.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing in both GC-MS and LC-MS can be caused by several factors. Here’s a systematic way to troubleshoot this issue:

  • Possible Causes (GC-MS):

    • Active sites in the injector or column: Free silanol (B1196071) groups can interact with the acidic this compound derivative.

      • Solution: Use a deactivated inlet liner and a high-quality, well-maintained column. Consider replacing the liner and trimming the first few centimeters of the column.[4]

    • Inappropriate injector temperature: A temperature that is too low can lead to slow vaporization.

      • Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the derivatized analyte.[4]

    • Column contamination: Buildup of non-volatile matrix components can create active sites.

      • Solution: Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[13]

  • Possible Causes (LC-MS):

    • Secondary interactions with the stationary phase: The acidic nature of this compound can lead to unwanted interactions with the column packing material.

      • Solution: Add a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase to suppress the ionization of this compound and improve peak shape.[7][14]

    • Mismatch between injection solvent and mobile phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Dissolving the final extract in the initial mobile phase is a recommended practice.[14]

    • Column void: A void at the head of the column can lead to peak splitting and tailing.

      • Solution: Check for a void by reversing the column (if permissible by the manufacturer) and observing if the peak shape improves. If a void is present, the column will likely need to be replaced.[14]

Issue 2: Inconsistent or Irreproducible Results

Q: I am observing significant variability between replicate injections and across different batches. How can I improve the reproducibility of my assay?

A: Inconsistent results are often traced back to variability in the sample preparation process or instrument instability.

  • Possible Causes & Solutions:

    • Variability in Sample Preparation: Manual sample preparation steps are a common source of error.

      • Solution: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality controls. Pay close attention to pipetting volumes, extraction times, and evaporation steps. The use of a stable isotope-labeled internal standard is highly effective in compensating for minor variations.[4]

    • Incomplete Derivatization (GC-MS): The derivatization reaction must be consistent for all samples to ensure accurate quantification.

      • Solution: Optimize and strictly control the derivatization conditions, including reaction time, temperature, and reagent concentration.[4]

    • Sample Degradation: While this compound is relatively stable, improper handling can lead to degradation.

      • Solution: Minimize freeze-thaw cycles and ensure samples are stored at the appropriate temperature.[4]

    • Instrument Instability: Fluctuations in instrument performance can lead to inconsistent results.

      • Solution: Perform regular instrument maintenance and calibration. Run system suitability tests before each batch to ensure the instrument is performing within specifications.[4][15]

Issue 3: Low Signal or No Signal Detected

Q: I am not seeing a signal for this compound, or the signal is much lower than expected. What should I check?

A: A lack of signal can be due to issues with the sample, the instrument, or the method itself.

  • Troubleshooting Steps:

    • Verify Standard and Sample Integrity: Ensure that the calibration standards and samples have been prepared correctly and have not degraded. Prepare a fresh, high-concentration standard to confirm the instrument can detect the analyte.

    • Check for Ion Suppression (LC-MS/MS): Matrix effects can severely suppress the analyte signal.

      • Solution: The most effective way to diagnose and compensate for ion suppression is by using a stable isotope-labeled internal standard.[4] If a SIL-IS is already in use and its signal is also low, this points to a more general problem with the instrument or sample introduction. If the SIL-IS signal is stable but the analyte signal is suppressed, this indicates a matrix effect specific to the analyte's retention time. In this case, improving the sample cleanup or chromatographic separation is necessary.[4][14]

    • Inspect the Instrument:

      • GC-MS: Check for blockages in the injector, ensure the carrier gas is flowing at the correct rate, and verify that the detector is functioning correctly.[13]

      • LC-MS/MS: Examine the spray needle for blockages, ensure proper solvent flow, and check the ion source parameters (e.g., spray voltage, gas flows, temperature) to confirm they are optimized for this compound.[4]

    • Review Method Parameters: Double-check all method parameters, including mass transitions (for MS/MS), temperatures, and gas flows, to ensure they are correct for this compound analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for this compound quantification methods.

Table 1: Linearity Ranges for this compound Quantification

Analytical Method Linearity Range (µmol/L) Reference
GC-MS 0.032 - 9.951 [5][6]
LC-MS/MS 0 - 40 [2]

| UPLC-MS/MS | Covers physiological and pathological concentrations |[1] |

Table 2: Intra- and Inter-day Precision for this compound Quantification

Analytical Method Intra-day CV (%) Inter-day CV (%) Reference
GC-MS < 6 < 5 [5][6]

| UPLC-MS/MS | < 9.2 | < 9.2 |[1] |

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is a generalized procedure based on common practices for the analysis of this compound in plasma.[5][6][8]

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of deuterated this compound (e.g., d3-pristanic acid) internal standard.

  • Hydrolysis: Add a strong base (e.g., NaOH in methanol) and heat to release this compound from lipids.

  • Acidification: Acidify the sample with an acid (e.g., HCl) to protonate the fatty acids.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to isolate the fatty acids.

  • Derivatization: Evaporate the solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). Heat as required by the specific reagent to form a volatile derivative.

  • Reconstitution: Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol is a generalized procedure based on common practices for the analysis of this compound in plasma.[1][3][7]

  • Internal Standard Spiking: To 20-50 µL of plasma, add a known amount of deuterated this compound internal standard.[1][7]

  • Protein Precipitation and Hydrolysis: Add a protein precipitation agent (e.g., acetonitrile) often containing an acid (e.g., hydrochloric acid) or base to simultaneously precipitate proteins and hydrolyze the fatty acids.[7]

  • Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Extraction/Derivatization (if necessary): Depending on the method, the supernatant may be directly analyzed, or an extraction and/or derivatization step may be performed to improve sensitivity and chromatographic performance.[1][3]

  • Reconstitution: Dry the sample under a stream of nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample spike Spike with d3-Pristanic Acid (IS) plasma->spike hydrolysis Alkaline Hydrolysis spike->hydrolysis extract Liquid-Liquid Extraction hydrolysis->extract derivatize Derivatization (e.g., silylation) extract->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: GC-MS experimental workflow for this compound analysis.

troubleshooting_logic cluster_yes_is cluster_no_is start Inconsistent Results (Poor Reproducibility) check_is Is Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is is_signal Check IS Signal Stability check_is->is_signal Yes implement_is Implement SIL-IS (Strongly Recommended) check_is->implement_is No is_stable IS Signal Stable? is_signal->is_stable instrument_issue Investigate Instrument Instability (LC, MS, Autosampler) is_stable->instrument_issue No matrix_issue Investigate Matrix Effects & Sample Preparation Variability is_stable->matrix_issue Yes manual_prep Review Manual Sample Preparation Steps for Consistency implement_is->manual_prep

References

Technical Support Center: Interpretation of Unexpected Results in Pristanic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pristanic acid assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and accurately interpret their data.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of measuring this compound?

A1: this compound is a branched-chain fatty acid that serves as a crucial biomarker for several inherited peroxisomal disorders. Elevated levels of this compound in plasma can be indicative of defects in peroxisomal β-oxidation.[1][2] Its measurement, often in conjunction with phytanic acid and very-long-chain fatty acids (VLCFAs), is essential for the diagnosis and monitoring of conditions such as Zellweger spectrum disorders, D-bifunctional protein deficiency, and α-methylacyl-CoA racemase deficiency.[3][4][5]

Q2: My this compound levels are elevated, but phytanic acid levels are normal. What could this indicate?

A2: An isolated elevation of this compound with normal or low-normal phytanic acid levels can suggest a defect in the β-oxidation of this compound itself.[1] This pattern may be observed in disorders such as D-bifunctional protein deficiency or α-methylacyl-CoA racemase deficiency. In these conditions, the α-oxidation of phytanic acid to this compound may be intact, but the subsequent breakdown of this compound is impaired, leading to its accumulation.[3]

Q3: Both this compound and phytanic acid levels are elevated in my sample. What is the likely cause?

A3: Concurrent elevation of both pristanic and phytanic acids is often a hallmark of generalized peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome.[3][6] In these disorders, the formation of functional peroxisomes is impaired, affecting multiple metabolic pathways, including both the α-oxidation of phytanic acid and the β-oxidation of this compound.[3]

Q4: My results show low or undetectable this compound. Is this normal?

A4: In healthy individuals, this compound is present at low concentrations in plasma.[7] Very low or undetectable levels are generally considered normal. However, interpretation should always be in the context of other biomarkers and the clinical picture.

Q5: Can diet influence this compound levels?

A5: Yes, diet can influence this compound levels. This compound is derived from the dietary intake of phytanic acid, which is found in dairy products, ruminant fats, and certain fish.[8] Therefore, dietary habits can affect the baseline levels of both fatty acids. For diagnostic purposes, a fasting sample is often recommended to minimize dietary influence.[9]

Troubleshooting Guides for Unexpected Results

This section provides guidance on common technical issues that may arise during this compound analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), the most common analytical method.

Issue 1: No Peak or a Very Small Peak for this compound
Possible Cause Troubleshooting Steps
Incomplete Derivatization - Verify the freshness and concentration of derivatization reagents (e.g., BF3-Methanol, methanolic HCl). - Ensure the reaction time and temperature are optimal for the chosen method.[10][11] - Check for the presence of water in the sample, as it can inhibit the derivatization reaction.[11]
Injector Problems - Inspect the syringe for clogs or damage. - Check for a leaking septum and replace if necessary.[11] - Ensure the injection volume is appropriate for your instrument and method.[11]
Low Sample Concentration - If low concentrations are expected, consider using a splitless injection to maximize the amount of sample reaching the column.[11] - Concentrate the sample extract before analysis by evaporating the solvent under a gentle stream of nitrogen and redissolving in a smaller volume.[10]
Incorrect GC-MS Parameters - Confirm that the injector temperature is sufficient for the volatilization of the this compound derivative.[11] - Verify that the oven temperature program reaches a final temperature adequate to elute the derivative.[11] - Ensure the mass spectrometer is monitoring the correct ions for the this compound derivative.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Peak Tailing: Active Sites - The injector liner may have become active. Clean or replace it, and consider using a deactivated liner with glass wool.[11] - The front of the GC column may have active sites. Trim a small portion (e.g., 10-20 cm) from the front of the column.[11]
Peak Tailing: Incomplete Derivatization - Underivatized this compound will exhibit poor peak shape. Optimize the derivatization procedure as described in Issue 1.[11]
Peak Fronting: Column Overload - If the sample is too concentrated, dilute it before injection. - If using splitless injection, switch to a split injection or dilute the sample.[11] - If using a split injection, increase the split ratio.[11]
Issue 3: Presence of "Ghost Peaks" or Unexpected Peaks
Possible Cause Troubleshooting Steps
Contaminated Syringe - Thoroughly clean the syringe with appropriate solvents between injections.
Septum Bleed - Use high-quality, low-bleed septa. - Condition new septa before use.
Contaminated Inlet Liner - Clean or replace the inlet liner regularly.[12]
Carryover from Previous Injection - Run a solvent blank after a high-concentration sample to check for carryover. - Increase the oven temperature at the end of the run to ensure all components are eluted.
Contaminated Carrier Gas - Ensure high-purity carrier gas is used. - Check for leaks in the gas lines.
Issue 4: Low Recovery of this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. - Ensure the pH of the sample is appropriate for the extraction of the acidic this compound.
Analyte Adsorption - this compound may adsorb to glass or plastic surfaces. Silanize glassware to reduce active sites. - Use polypropylene (B1209903) tubes where possible.
Incomplete Elution from SPE Cartridge - Ensure the elution solvent is strong enough and the volume is sufficient to completely elute the this compound.[13]
Sample Overload on SPE Cartridge - Ensure the amount of sample applied to the SPE cartridge does not exceed its binding capacity.[13]

Quantitative Data Summary

The following tables provide a summary of typical this compound and related analyte concentrations in plasma for healthy individuals and patients with various peroxisomal disorders. These values are intended as a guide and may vary between laboratories.

Table 1: this compound and Phytanic Acid Levels in Plasma

ConditionThis compound (µmol/L)Phytanic Acid (µmol/L)Pristanic/Phytanic Acid Ratio
Healthy Individuals 0 - 1.5[9]0.3 - 11.5[9]Varies
Zellweger Spectrum Disorders Elevated[3][6]Elevated[3][6]Normal to slightly elevated
D-Bifunctional Protein Deficiency Markedly Elevated[1]ElevatedMarkedly Increased[1]
α-Methylacyl-CoA Racemase Deficiency ElevatedNormal to ElevatedIncreased
Adult Refsum Disease Normal to slightly elevatedMarkedly Elevated (>200)[8]Low
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 Normal[6]Elevated[6][8]Low[6]

Table 2: Age-Dependent Reference Ranges for Pristanic and Phytanic Acid in Plasma (nmol/mL)

AgeThis compound (nmol/mL)Phytanic Acid (nmol/mL)Pristanic/Phytanic Acid Ratio
0 - 4 months ≤0.60≤5.28≤0.35
5 - 8 months ≤0.84≤5.70≤0.28
9 - 12 months ≤0.77≤4.40≤0.23
13 - 23 months ≤1.47≤8.62≤0.24
≥24 months ≤2.98≤9.88≤0.39
Source: Mayo Clinic Laboratories[9]

Experimental Protocols

Key Experiment: Quantification of this compound in Plasma by GC-MS

This protocol provides a general workflow for the analysis of this compound. Specific parameters may need to be optimized for individual instruments and laboratories.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add an internal standard, such as a stable isotope-labeled this compound (e.g., d3-pristanic acid), to correct for extraction and derivatization variability.

  • Hydrolysis: Add a strong base (e.g., ethanolic KOH) and heat to hydrolyze the this compound from its esterified forms.

  • Acidification: After cooling, acidify the sample with an acid (e.g., HCl) to protonate the fatty acids.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., hexane (B92381) or a hexane/isopropanol mixture), vortexing, and centrifuging to separate the layers.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent to convert the this compound to a more volatile ester. A common method is acid-catalyzed methylation:

    • Add methanolic HCl or boron trifluoride-methanol (BF3-MeOH).[10]

    • Incubate at a high temperature (e.g., 80-100°C) for 1-2 hours.[10]

  • After cooling, add water and extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like hexane.

  • The hexane layer containing the FAMEs is then concentrated for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Parameters:

    • Injection Mode: Splitless or split, depending on the expected concentration.[11]

    • Injector Temperature: Typically 250°C.[11]

    • Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature of around 250-300°C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring for the characteristic ions of the this compound derivative and the internal standard.

Visualizations

Pristanic_Acid_Metabolism cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL1 Pristanal Pristanal Phytanoyl_CoA->Pristanal α-oxidation (Phytanoyl-CoA hydroxylase) Pristanic_Acid This compound Pristanal->Pristanic_Acid Aldehyde dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ACSL1 Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation Acetyl_CoA Propionyl-CoA & Acetyl-CoA Beta_Oxidation->Acetyl_CoA GCMS_Workflow start Start: Plasma Sample spike Spike with Internal Standard start->spike hydrolyze Alkaline Hydrolysis spike->hydrolyze extract1 Acidify and Liquid-Liquid Extraction hydrolyze->extract1 dry1 Evaporate to Dryness extract1->dry1 derivatize Derivatize to FAMEs (e.g., with BF3-Methanol) dry1->derivatize extract2 Extract FAMEs derivatize->extract2 dry2 Concentrate Sample extract2->dry2 inject Inject into GC-MS dry2->inject analyze Data Acquisition (SIM Mode) inject->analyze quantify Quantify using Internal Standard analyze->quantify end End: Report Result quantify->end Troubleshooting_Workflow start Unexpected Result (e.g., No Peak, Poor Shape) check_sample_prep Review Sample Preparation (Extraction, Derivatization) start->check_sample_prep is_prep_ok Preparation OK? check_sample_prep->is_prep_ok troubleshoot_prep Optimize Prep: - Check reagents - Verify times/temps - Ensure dryness is_prep_ok->troubleshoot_prep No check_instrument Check GC-MS System is_prep_ok->check_instrument Yes rerun Rerun Sample troubleshoot_prep->rerun is_instrument_ok Instrument OK? check_instrument->is_instrument_ok troubleshoot_instrument Troubleshoot Instrument: - Check for leaks - Clean/replace liner & septum - Verify temperatures & flows is_instrument_ok->troubleshoot_instrument No check_method Review Method Parameters is_instrument_ok->check_method Yes troubleshoot_instrument->rerun is_method_ok Method OK? check_method->is_method_ok troubleshoot_method Optimize Method: - Adjust temperature program - Change injection mode - Confirm SIM ions is_method_ok->troubleshoot_method No is_method_ok->rerun Yes troubleshoot_method->rerun end Problem Solved rerun->end

References

Validation & Comparative

The Pristanic to Phytanic Acid Ratio: A Comparative Guide to its Diagnostic Accuracy in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis of peroxisomal disorders is paramount. This guide provides a comprehensive comparison of the diagnostic utility of the pristanic acid to phytanic acid ratio against other biomarkers, supported by experimental data and detailed methodologies.

The analysis of branched-chain fatty acids, specifically the ratio of this compound to phytanic acid, serves as a crucial tool in the differential diagnosis of a range of inherited metabolic diseases known as peroxisomal disorders. These disorders are characterized by the dysfunction of peroxisomes, essential cellular organelles involved in various metabolic pathways, including the breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1][2] An abnormal accumulation of phytanic acid and/or this compound in plasma and tissues is a key biochemical hallmark of these conditions.[1]

Comparative Analysis of Diagnostic Biomarkers

The diagnostic landscape for peroxisomal disorders involves the assessment of several key biomarkers. While the pristanic to phytanic acid ratio is a powerful discriminant for specific conditions, its diagnostic accuracy is best understood in the context of other available tests.

The measurement of VLCFAs, such as hexacosanoic acid (C26:0), and the calculation of ratios like C26:0/C22:0 are considered gold-standard screening methods for most peroxisomal disorders.[3] However, the pristanic to phytanic acid ratio provides critical information for further classification. For instance, in bifunctional protein deficiency and peroxisomal 3-ketoacyl-CoA thiolase deficiency, the accumulation of this compound is more pronounced than that of phytanic acid, leading to a markedly increased this compound/phytanic acid ratio.[4][5] This stands in contrast to disorders like classic Refsum disease, where a defect in phytanoyl-CoA hydroxylase leads to a significant elevation of phytanic acid with normal or near-normal this compound levels, resulting in a very low ratio.[1][6] In Zellweger spectrum disorders (ZSD), both phytanic and pristanic acids are typically elevated.[1][7]

Other important biomarkers include plasmalogens, which are deficient in disorders of peroxisome biogenesis like ZSD and rhizomelic chondrodysplasia punctata (RCDP), and pipecolic acid.[8][9] The following table summarizes the typical findings for these key biomarkers across several peroxisomal disorders.

Table 1: Comparison of Key Biomarkers in Peroxisomal Disorders

DisorderVery-Long-Chain Fatty Acids (VLCFA)Phytanic AcidThis compoundThis compound / Phytanic Acid RatioPlasmalogens
Zellweger Spectrum Disorders (ZSD) IncreasedIncreasedIncreasedNormal to slightly increasedDecreased
Refsum Disease (classic) NormalMarkedly IncreasedNormal/Slightly IncreasedVery LowNormal
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 NormalIncreasedDecreased/NormalLowMarkedly Decreased
D-Bifunctional Protein (DBP) Deficiency IncreasedIncreasedMarkedly IncreasedMarkedly IncreasedNormal to slightly decreased
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency NormalNormal/Slightly IncreasedIncreasedIncreasedNormal
X-Linked Adrenoleukodystrophy (X-ALD) IncreasedNormalNormalNormalNormal
Healthy Controls NormalNormalNormalNormalNormal

Note: The levels and ratios can vary depending on the severity of the disease, age, and diet. "Normal" indicates levels within the established reference range.

Experimental Protocol: Quantification of Pristanic and Phytanic Acids by GC-MS

The accurate quantification of pristanic and phytanic acids is critical for diagnosis. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method.[10]

Principle: This method involves the extraction of total lipids from a plasma sample, followed by saponification to release the fatty acids. The fatty acids are then derivatized to form volatile esters, which are subsequently separated and quantified by GC-MS using stable isotope-labeled internal standards.

Materials:

  • Plasma sample (fasting sample preferred)[11]

  • Internal standards: Deuterated this compound (d3-pristanic acid) and deuterated phytanic acid (d3-phytanic acid)

  • Hexane (B92381)

  • Methanol (B129727)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Derivatizing agent (e.g., pentafluorobenzyl bromide)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To a 100 µL plasma sample, add the internal standards (d3-pristanic acid and d3-phytanic acid).

  • Lipid Extraction and Saponification: Add 1 mL of hexane/methanol (3:2, v/v) and vortex thoroughly. Centrifuge to separate the phases and collect the upper organic layer. Evaporate the solvent under a stream of nitrogen. To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to saponify the lipids.

  • Fatty Acid Extraction: After cooling, acidify the mixture with HCl and extract the free fatty acids with 2 mL of hexane. Repeat the extraction twice. Pool the hexane layers and evaporate to dryness.

  • Derivatization: Reconstitute the dried fatty acids in a suitable solvent and add the derivatizing agent. Incubate at 60°C for 30 minutes to form the fatty acid esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid esters are separated on a capillary column and detected by the mass spectrometer operating in selected ion monitoring (SIM) mode.

  • Quantification: The concentrations of pristanic and phytanic acids are determined by comparing the peak area ratios of the endogenous fatty acids to their respective deuterated internal standards against a calibration curve.

Diagnostic Workflow and Signaling Pathways

The diagnostic process for peroxisomal disorders often follows a stepwise approach, starting with initial screening tests and moving towards more specific analyses. The pristanic to phytanic acid ratio plays a key role in the differential diagnosis after initial suspicion is raised by clinical symptoms or abnormal VLCFA levels.

DiagnosticWorkflow cluster_screening Initial Screening cluster_differential Differential Diagnosis cluster_diagnosis Specific Diagnosis ClinicalSuspicion Clinical Suspicion of Peroxisomal Disorder VLCFA_Analysis VLCFA Analysis (e.g., C26:0/C22:0) ClinicalSuspicion->VLCFA_Analysis BranchedChainFA Pristanic & Phytanic Acid Analysis VLCFA_Analysis->BranchedChainFA If Abnormal Plasmalogen Plasmalogen Analysis VLCFA_Analysis->Plasmalogen If Abnormal Ratio Pristanic/Phytanic Acid Ratio BranchedChainFA->Ratio ZSD Zellweger Spectrum Disorder Ratio->ZSD Normal/Slightly Increased Refsum Refsum Disease Ratio->Refsum Very Low DBP DBP Deficiency Ratio->DBP Markedly Increased Other Other Peroxisomal Disorders Ratio->Other Plasmalogen->ZSD Decreased

Diagnostic workflow for peroxisomal disorders.

The metabolic pathway leading to the formation of this compound from phytanic acid is a critical component of peroxisomal function. Phytanic acid, derived from dietary sources, undergoes alpha-oxidation within the peroxisome to yield this compound, which is then further metabolized via beta-oxidation. A defect in any of the enzymes involved in these pathways can lead to the accumulation of specific fatty acids.

AlphaOxidation PhytanicAcid Phytanic Acid (from diet) PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase (Deficient in Refsum Disease) Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid This compound Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation Peroxisomal Beta-Oxidation PristanicAcid->BetaOxidation Acyl-CoA Synthetase

References

A Comparative Guide to Pristanic Acid and Very-Long-Chain Fatty Acids (VLCFA) as Biomarkers for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pristanic acid and very-long-chain fatty acids (VLCFAs) as diagnostic markers for peroxisomal disorders. Peroxisomes are vital cellular organelles involved in numerous metabolic processes, including the breakdown of specific fatty acids.[1][2][3][4] Impaired peroxisomal function leads to the accumulation of certain fatty acids, which serve as crucial biomarkers for a range of inherited metabolic diseases.[1][4][5][6] This document summarizes quantitative data, details experimental protocols for biomarker measurement, and visualizes the relevant metabolic pathways to aid researchers in their understanding and application of these diagnostic tools.

Quantitative Biomarker Comparison

The following tables summarize the plasma concentrations of this compound and various VLCFAs in healthy individuals and in patients with different peroxisomal disorders. These values are critical for the differential diagnosis of these conditions.

Table 1: this compound and Phytanic Acid Levels in Plasma

ConditionTypical this compound Concentration (µmol/L)Typical Phytanic Acid Concentration (µmol/L)Notes
Healthy Individuals<1.4[7]Age-dependent: <5.4 (up to 1 month), <10.8 (1-12 months), <12.3 (>12 months)[7]Normal levels are typically very low.
Adult Refsum DiseaseNormal to slightly elevated>200 (often 992-6400)[6]A pathognomonic finding for this disorder is a significant elevation of phytanic acid.[8]
Zellweger Spectrum Disorders (ZSD)Elevated[6][8][9]Elevated[6][8][10]Levels can be variable and may depend on diet.[10]
D-bifunctional protein (DBP) deficiencyElevated[8]Secondarily elevated[8]The disturbed oxidation of this compound leads to its accumulation and a secondary increase in phytanic acid.[8]

Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in Plasma

AnalyteConditionTypical Concentration (µmol/L)C24:0/C22:0 RatioC26:0/C22:0 Ratio
Hexacosanoic Acid (C26:0) Healthy Individuals0.24 - 1.19[7]<1.06[7]<0.021[7]
X-linked Adrenoleukodystrophy (X-ALD)Elevated[2][10]Elevated[10]Elevated[10]
Zellweger Spectrum Disorders (ZSD)Elevated[2][10]Elevated[10]Elevated[10]
D-bifunctional protein (DBP) deficiencyElevated[2]Elevated[2]Elevated[2]
Tetracosanoic Acid (C24:0) Healthy IndividualsSee Laboratory Report[4]<1.06[7]-
Docosanoic Acid (C22:0) Healthy IndividualsSee Laboratory Report[4]--

Note: Reference ranges can vary between laboratories. The provided values are for guidance.

Metabolic Pathways and their Significance

The differential accumulation of this compound and VLCFAs is a direct consequence of their distinct metabolic pathways within the peroxisome.

This compound is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[5][8][11] Subsequently, this compound undergoes peroxisomal beta-oxidation.[5][8][9] Defects in the enzymes responsible for beta-oxidation lead to the accumulation of this compound.[8]

Pristanic_Acid_Metabolism Dietary Phytanic Acid Dietary Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Dietary Phytanic Acid->Phytanoyl-CoA Alpha-Oxidation Alpha-Oxidation Phytanoyl-CoA->Alpha-Oxidation This compound This compound Alpha-Oxidation->this compound Pristanoyl-CoA Pristanoyl-CoA This compound->Pristanoyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA + Acetyl-CoA

This compound Metabolism Pathway

VLCFAs, fatty acids with a carbon chain of 22 or more, are primarily degraded through beta-oxidation exclusively within peroxisomes.[12][13][14] A defect in the transporter that imports VLCFAs into the peroxisome (as seen in X-linked adrenoleukodystrophy) or in the beta-oxidation enzymes themselves results in the accumulation of these fatty acids.[12][13]

VLCFA_Metabolism VLCFA (e.g., C26:0) VLCFA (e.g., C26:0) VLCFA-CoA VLCFA-CoA VLCFA (e.g., C26:0)->VLCFA-CoA Peroxisome Peroxisome VLCFA-CoA->Peroxisome ABCD1 Transporter Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Peroxisome->Peroxisomal Beta-Oxidation Shorter Chain Fatty Acyl-CoA Shorter Chain Fatty Acyl-CoA Peroxisomal Beta-Oxidation->Shorter Chain Fatty Acyl-CoA Mitochondria Mitochondria Shorter Chain Fatty Acyl-CoA->Mitochondria Further Oxidation

VLCFA Metabolism Pathway

Experimental Protocols

The gold standard for the quantitative analysis of this compound and VLCFAs in plasma or serum is gas chromatography-mass spectrometry (GC-MS).[15][16][17] More rapid methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed.[18][19]

General Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma/Serum Sample Plasma/Serum Sample Internal Standard Addition Internal Standard Addition Plasma/Serum Sample->Internal Standard Addition Hydrolysis Hydrolysis Internal Standard Addition->Hydrolysis Liberate fatty acids Extraction Extraction Hydrolysis->Extraction Isolate lipids Derivatization Derivatization Extraction->Derivatization e.g., Methylation (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Ratio Calculation Ratio Calculation Quantification->Ratio Calculation Reporting Reporting Ratio Calculation->Reporting

GC-MS Analysis Workflow

1. Sample Collection and Preparation:

  • A fasting blood sample is strongly preferred for adults.[7] For infants, a pre-prandial/pre-feed sample is recommended.[7]

  • Plasma or serum is separated from the blood sample.

2. Internal Standard Addition:

  • Deuterated internal standards for each analyte (e.g., D4-C26:0) are added to the plasma sample to ensure accurate quantification.[16]

3. Hydrolysis:

  • The sample is subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., from phospholipids (B1166683) and triglycerides).

4. Extraction:

  • The liberated fatty acids are extracted from the aqueous mixture using an organic solvent (e.g., hexane).

5. Derivatization:

  • The fatty acids are converted into volatile esters, typically fatty acid methyl esters (FAMEs), by reacting them with a methylating agent (e.g., methanolic HCl). This step is crucial for their analysis by gas chromatography.

6. GC-MS Analysis:

  • The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity.

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for specific detection and quantification.

7. Data Analysis:

  • The concentrations of this compound and individual VLCFAs are determined by comparing the peak areas of the endogenous analytes to those of the added internal standards.

  • The diagnostically important ratios (C24:0/C22:0 and C26:0/C22:0) are calculated.

Conclusion

Both this compound and VLCFAs are indispensable biomarkers in the diagnosis of peroxisomal disorders.[6] Elevated VLCFA levels are the primary biochemical indicator for X-linked Adrenoleukodystrophy and are also found in Zellweger spectrum disorders.[2][6] Elevated this compound, often in conjunction with phytanic acid, is characteristic of several peroxisomal disorders, including Zellweger spectrum disorders and D-bifunctional protein deficiency.[8] The choice of which biomarker to prioritize for analysis often depends on the clinical presentation of the patient; however, for a comprehensive diagnostic workup of a suspected peroxisomal disorder, concurrent analysis of both VLCFAs and branched-chain fatty acids is frequently warranted.[6] Accurate quantification of these markers, using established methods like GC-MS, is crucial for the timely diagnosis and management of these complex genetic conditions.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Pristanic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of pristanic acid is crucial for advancing our understanding of various metabolic disorders. Immunoassays offer a high-throughput and sensitive method for this purpose, but their accuracy hinges on the specificity of the antibodies employed. This guide provides a comparative analysis of antibody cross-reactivity in the context of this compound immunoassays, offering insights into performance evaluation and providing essential experimental protocols.

This compound, a branched-chain fatty acid, is a key biomarker in the diagnosis and monitoring of several peroxisomal disorders, including Zellweger syndrome and Refsum disease.[1] Its structural similarity to other fatty acids, particularly phytanic acid, presents a significant challenge in the development of specific immunoassays. Cross-reactivity with these related molecules can lead to inaccurate measurements, potentially impacting clinical diagnoses and research outcomes. This guide utilizes representative data to illustrate the importance of assessing antibody specificity.

Comparative Antibody Performance

To highlight the critical nature of antibody selection, we present a comparison of two hypothetical anti-pristanic acid antibodies, Antibody X (a monoclonal antibody) and Antibody Y (a polyclonal antibody). Their cross-reactivity with phytanic acid, a closely related and often co-accumulating metabolite, was evaluated using a competitive ELISA.

Table 1: Cross-Reactivity of Anti-Pristanic Acid Antibodies

CompoundAntibody X (Monoclonal) % Cross-ReactivityAntibody Y (Polyclonal) % Cross-Reactivity
This compound 100% 100%
Phytanic Acid0.5%6.8%
Palmitic Acid<0.1%0.2%
Stearic Acid<0.1%0.1%

Data is representative and intended for illustrative purposes.

The data clearly indicates that the monoclonal antibody (Antibody X) exhibits significantly higher specificity for this compound, with minimal cross-reactivity towards phytanic acid. In contrast, the polyclonal antibody (Antibody Y) shows a notable level of cross-reactivity with phytanic acid, which could result in an overestimation of this compound concentrations in biological samples where both acids are present.

Visualizing the Basis of Cross-Reactivity

The potential for cross-reactivity between anti-pristanic acid antibodies and phytanic acid is rooted in their structural homology. Both are branched-chain fatty acids, with subtle differences in their methyl group positioning.

cluster_0 This compound Structure cluster_1 Phytanic Acid Structure Pristanic This compound (C19H38O2) Phytanic Phytanic Acid (C20H40O2) Pristanic->Phytanic Structural Similarity (Shared branched-chain backbone)

Caption: Structural similarity between pristanic and phytanic acid.

Experimental Protocols

The determination of antibody cross-reactivity is a critical validation step. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method for this purpose.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percentage of cross-reactivity of an anti-pristanic acid antibody with potentially interfering compounds.

Materials:

  • 96-well microtiter plates

  • Anti-Pristanic Acid Antibody (e.g., Antibody X or Antibody Y)

  • This compound-HRP conjugate

  • This compound standard

  • Potential cross-reacting compounds (e.g., phytanic acid, palmitic acid, stearic acid)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-pristanic acid antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds.

    • In separate tubes, mix 50 µL of the standard or competing compound dilution with 50 µL of the this compound-HRP conjugate.

    • Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2, performing a total of five washes.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100 Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

cluster_workflow Competitive ELISA Workflow Coating 1. Coat plate with anti-Pristanic Acid Ab Wash1 2. Wash Coating->Wash1 Blocking 3. Block non-specific sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add sample/standard + This compound-HRP Wash2->Competition Wash3 6. Wash Competition->Wash3 Substrate 7. Add TMB Substrate Wash3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance Stop->Read

Caption: Workflow for a competitive ELISA.

Conclusion

The selection of a highly specific antibody is paramount for the development of a reliable this compound immunoassay. As illustrated by the representative data, monoclonal antibodies often provide superior specificity compared to polyclonal antibodies, minimizing the risk of cross-reactivity with structurally similar molecules like phytanic acid. Researchers and drug development professionals must prioritize the thorough validation of antibody specificity to ensure the accuracy and reproducibility of their immunoassay data. The detailed protocol provided in this guide serves as a robust framework for conducting such critical assessments.

References

Validation of Pristanic Acid Measurement: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pristanic acid, a branched-chain fatty acid, is crucial for the diagnosis and monitoring of several peroxisomal disorders, including Zellweger syndrome spectrum and Refsum disease. This guide provides an objective comparison of a widely used reference method, Gas Chromatography-Mass Spectrometry (GC-MS), with a more recent and rapid alternative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the measurement of this compound in plasma. The information presented is compiled from peer-reviewed studies and aims to assist in the selection of the most suitable analytical method.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance characteristics of validated GC-MS and UPLC-MS/MS methods for the quantification of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (Range) 0.032 - 9.951 µmol/L (R²=0.9999)[1]Linear over physiological and pathological concentrations[2][3]
Intra-day Precision (%CV) < 6%[1]< 9.2%[2][3]
Inter-day Precision (%CV) < 5%[1]< 9.2%[2][3]
Limit of Quantification (LOQ) 0.032 µmol/L[1]Not explicitly stated, but capable of detecting levels in normal and pathological samples[2][3]
Recovery (%) Within ±10%[1]Good agreement with GC-MS methods[4]
Analysis Time ~27 minutes per sample[1]5 minutes injection-to-injection[2][3]

Experimental Protocols

Reference Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method, often utilizing stable isotope dilution with deuterated internal standards, is a well-established and reliable technique for this compound quantification.[5][6][7]

Sample Preparation:

  • Internal Standard Spiking: A known amount of deuterated this compound (e.g., 2H3-pristanic acid) is added as an internal standard to the plasma sample.[1]

  • Hydrolysis: The sample is subjected to acid/base hydrolysis to release this compound from its esterified forms.[7]

  • Extraction: The fatty acids are extracted from the plasma using an organic solvent.[7]

  • Derivatization: The carboxylic acid group of this compound is derivatized, commonly to a methyl ester or a pentafluorobenzyl ester, to improve its volatility and chromatographic properties.[8][9]

GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent is used.

  • Column: A capillary column such as a 30m x 0.25mm HP-5MS is typically employed.[1]

  • Injection: The derivatized sample is injected in splitless mode.

  • Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound derivative and its internal standard.[1]

Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers a significant advantage in terms of speed and sample throughput.[2][3]

Sample Preparation:

  • Hydrolysis, Extraction, and Derivatization: Analytes in a small plasma volume (e.g., 20 µL) are hydrolyzed, extracted, and derivatized. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which improves the mass spectrometric properties of the fatty acids. This process takes approximately 2 hours.[2][3]

UPLC-MS/MS Analysis:

  • UPLC System: A Waters ACQUITY UPLC system or equivalent is utilized.

  • Column: A reverse-phase column is used for the separation of the derivatized fatty acids.[2][3]

  • Mass Spectrometer: Detection is performed by positive-ion electrospray ionization tandem mass spectrometry.[2][3] The total injection-to-injection time is about 5 minutes.[2][3]

Mandatory Visualization

Experimental Workflow: GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plasma Sample is Add Deuterated Internal Standard start->is hydrolysis Acid/Base Hydrolysis is->hydrolysis extraction Organic Solvent Extraction hydrolysis->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization gc Gas Chromatography Separation derivatization->gc ms Mass Spectrometry Detection (SIM) gc->ms data Data Analysis & Quantification ms->data

Caption: Workflow for this compound Quantification by GC-MS.

Experimental Workflow: UPLC-MS/MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Plasma Sample (20 µL) hed Hydrolysis, Extraction, & Derivatization (DAABD-AE) start->hed uplc UPLC Separation (Reverse-Phase) hed->uplc msms Tandem Mass Spectrometry Detection (ESI+) uplc->msms data Data Analysis & Quantification msms->data

Caption: Workflow for this compound Quantification by UPLC-MS/MS.

References

A Comparative Guide to Inter-Laboratory Analysis of Pristanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of pristanic acid in biological matrices, primarily human plasma. The information is compiled from published research to aid laboratories in selecting and implementing appropriate analytical techniques. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes performance data from various validated methods to offer a comparative perspective.

Comparison of Analytical Methods for this compound Quantification

The analysis of this compound, a branched-chain fatty acid, is crucial for the diagnosis and monitoring of several peroxisomal disorders.[1] The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of different published methods.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod 1Method 2
Sample Volume 100 - 200 µL of plasma20 µL of plasma
Derivatization Methyl esters (BF3-Methanol)Pentafluorobenzyl (PFB) esters
Internal Standard 2H3-Pristanic AcidNot specified in detail
Instrumentation GC-MS with HP-5MS columnGC with negative chemical ionization MS
Linearity Not explicitly statedNot explicitly stated
Precision (CV%) Intra-assay: <5%, Inter-assay: <10% (Typical for validated GC-MS)Not explicitly stated
Reference Range Not explicitly statedNot explicitly stated
Key Features Robust and widely used method.High sensitivity for specific applications.

Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1 (UPLC-MS/MS)[2]Method 2 (LC/ESI-MS/MS)[3]
Sample Volume 20 µL of plasma[2]10 µL of plasma[3]
Derivatization 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)[2]Trimethylaminoethyl (TMAE) ester[1][3]
Internal Standard Deuterated internal standards[1]Deuterated internal standards
Instrumentation UPLC with positive-ion electrospray ionization tandem mass spectrometry[2]HPLC with a narrow bore C8 column and electrospray ionization tandem mass spectrometry[3]
Linearity (Range) Covers physiological and pathological concentrations[2]0–40 µmol/l for this compound[3]
Precision (CV%) Intraday (n=12) and interday (n=10) variations at low and high concentrations were less than 9.2%[2]Not explicitly stated
Reference Range Established in normal plasma (n=250) and in agreement with literature[2]Good agreement with GC-MS methods for levels in peroxisomal disorder patients and controls[3]
Key Features Rapid analysis time (5 min injection-to-injection)[2]High sensitivity and specificity with small sample volume.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the GC-MS and UPLC-MS/MS analysis of this compound based on published methods.

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general workflow for the quantification of total this compound from plasma samples.

1. Sample Preparation:

  • Hydrolysis (Saponification): To release esterified this compound, plasma samples (e.g., 100-200 µL) are subjected to alkaline hydrolysis using a reagent like ethanolic potassium hydroxide. This is typically performed at an elevated temperature (e.g., 70°C) for a set duration (e.g., 90 minutes).

  • Extraction: After hydrolysis and cooling, the free fatty acids are extracted from the aqueous matrix using an organic solvent such as hexane. The mixture is vortexed and centrifuged to separate the layers, and the organic (hexane) layer containing the fatty acids is carefully collected. This extraction step may be repeated to maximize recovery.

2. Derivatization (Methylation):

  • The extracted fatty acids are dried under a stream of nitrogen.

  • To make the fatty acids volatile for GC analysis, they are derivatized to their methyl esters. A common methylating agent is 14% Boron Trifluoride in methanol (B129727) (BF₃-MeOH). The reaction is carried out by heating the sealed tube (e.g., at 100°C for 10 minutes).

3. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography: The fatty acid methyl esters are separated on a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A temperature gradient is used to elute the different fatty acids at different times.

  • Mass Spectrometry: The separated compounds are ionized (e.g., by electron impact) and detected by the mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol outlines a rapid and sensitive method for this compound quantification.

1. Sample Preparation and Derivatization:

  • Hydrolysis and Extraction: Similar to the GC-MS protocol, plasma samples (e.g., 20 µL) are first hydrolyzed and the fatty acids are extracted.[2]

  • Derivatization: To improve the ionization efficiency for mass spectrometry, the extracted fatty acids are derivatized. One such derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[2] This process takes approximately 2 hours.[2] Another approach involves derivatization to trimethylaminoethyl (TMAE) esters.[1][3]

2. UPLC-MS/MS Analysis:

  • Chromatography: The derivatized fatty acids are separated on a reverse-phase UPLC column. A gradient elution with a suitable mobile phase (e.g., acetonitrile (B52724) and water with formic acid) is used.

  • Mass Spectrometry: The separated derivatives are detected by a tandem mass spectrometer using positive-ion electrospray ionization. The analysis is performed in the multiple reaction-monitoring (MRM) mode for high specificity and sensitivity.[1]

Mandatory Visualizations

Metabolic Pathway of this compound

This compound is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid, which is obtained from the diet.[4][5] Due to a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation.[5][6] The alpha-oxidation of phytanic acid occurs in peroxisomes and yields this compound.[4][6] this compound can then undergo peroxisomal beta-oxidation.[4][7]

Pristanic_Acid_Metabolism Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation alpha_Oxidation Peroxisomal α-Oxidation Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid This compound alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->beta_Oxidation Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA

Caption: Metabolic pathway of phytanic acid to this compound and its subsequent degradation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in plasma samples, from sample receipt to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (with Internal Standard) Hydrolysis Alkaline Hydrolysis (Saponification) Plasma_Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or UPLC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification and Data Analysis Data_Acquisition->Quantification

Caption: A generalized experimental workflow for the analysis of this compound in plasma.

References

Pristanic Acid vs. Phytanic Acid: A Comparative Guide to PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pristanic acid and phytanic acid as activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of their respective roles in PPARα signaling.

Quantitative Data Summary

Both this compound and phytanic acid are naturally occurring branched-chain fatty acids that function as endogenous ligands for PPARα.[1][2] Experimental data indicates that while both activate PPARα in a concentration-dependent manner, this compound is a more potent activator.[1][2] The trans-activation by these ligands is specific to PPARα, with negligible effects on PPARδ and PPARγ.[1][2]

ParameterThis compoundPhytanic AcidReference
EC50 Value ~40 µM~20 µM - 40 µM[3]
Effective Concentration for Significant Induction (via PPRE) 1 µM3 µM[1][2]

Experimental Protocols

The following is a representative protocol for a luciferase reporter gene assay, a common method for quantifying PPARα activation by ligands such as pristanic and phytanic acid.

Luciferase Reporter Gene Assay for PPARα Activation

1. Cell Culture and Transfection:

  • Cell Line: COS-1 or HepG2 cells are commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection:

    • Seed cells in 24-well plates at a density of 5 x 10^4 cells per well.

    • After 24 hours, transiently transfect the cells using a suitable transfection reagent (e.g., calcium phosphate (B84403) coprecipitation method).

    • The transfection mixture per well should include:

      • A PPARα expression vector (e.g., pSG5-hPPARα).

      • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) (e.g., pPPRE-luc).

      • A β-galactosidase expression vector (e.g., pCMV-β-gal) to normalize for transfection efficiency.

2. Ligand Treatment:

  • Preparation of Ligands: Prepare stock solutions of this compound and phytanic acid in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the various concentrations of this compound, phytanic acid, or a vehicle control (DMSO).

3. Cell Lysis and Reporter Assay:

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then lyse the cells using a lysis buffer (e.g., Reporter Lysis Buffer, Promega).

  • Luciferase Assay:

    • Transfer a portion of the cell lysate to a luminometer plate.

    • Add luciferase assay substrate.

    • Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • β-Galactosidase Assay:

    • Use another portion of the cell lysate to determine β-galactosidase activity, which serves as an internal control for transfection efficiency.

4. Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity for each sample.

  • Express the results as fold induction over the vehicle control.

  • Plot the fold induction against the ligand concentration to generate dose-response curves and determine EC50 values.

Visualizing the Mechanisms

PPARα Signaling Pathway

The diagram below illustrates the molecular mechanism of PPARα activation by ligands like pristanic and phytanic acid. Upon entering the nucleus, the ligand binds to the Ligand Binding Domain (LBD) of PPARα. This induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARa_Signaling_Pathway cluster_nucleus Nucleus Ligand This compound or Phytanic Acid PPARa PPARα Ligand->PPARa Binds PPRE PPRE (Target Gene Promoter) PPARa->PPRE Heterodimerizes & Binds Coactivators Coactivators PPARa->Coactivators Recruits Corepressors Corepressors PPARa->Corepressors Releases RXR RXR RXR->PPRE Heterodimerizes & Binds Transcription Target Gene Transcription PPRE->Transcription Initiates Coactivators->PPRE Nucleus Nucleus in_nucleus

Caption: PPARα signaling pathway.

Experimental Workflow for PPARα Activation Assay

The following diagram outlines the key steps in a typical cell-based reporter assay to measure the activation of PPARα. This workflow provides a standardized sequence of procedures from cell preparation to data analysis.

Experimental_Workflow A 1. Seed Cells (e.g., HepG2, COS-1) B 2. Transfect with Plasmids: - PPARα Expression Vector - PPRE-Luciferase Reporter - Normalization Vector (β-gal) A->B C 3. Treat with Ligands (this compound, Phytanic Acid) and Controls B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luciferase and β-gal Activity E->F G 7. Data Analysis: - Normalize Luciferase to β-gal - Calculate Fold Induction - Determine EC50 F->G

Caption: Luciferase reporter assay workflow.

References

The Critical Role of Certified Reference Materials in Pristanic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as peroxisomal disorders.[1][2] Its accumulation in plasma and tissues is a key indicator of defects in peroxisomal β-oxidation, such as that seen in Zellweger syndrome and Refsum disease.[1][3] Accurate quantification of this compound is therefore paramount for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. This guide provides an objective comparison of analytical methodologies for this compound quantification, emphasizing the indispensable role of Certified Reference Materials (CRMs) in achieving reliable and reproducible results.

The Gold Standard: Isotope Dilution Mass Spectrometry

In the landscape of bioanalysis, isotope dilution mass spectrometry stands as the gold standard for accuracy and precision. This technique relies on the use of a stable, isotopically labeled internal standard, which is a form of Certified Reference Material (CRM).[4] Deuterated this compound (e.g., d3-pristanic acid) is a commonly used CRM that is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms.[5][6] This allows for the precise correction of any analyte loss during sample preparation and instrumental analysis, ensuring the highest degree of accuracy.

Comparison of Analytical Platforms

The two most prevalent analytical platforms for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods are powerful, but they possess distinct advantages and disadvantages.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Sample Derivatization Required: this compound must be derivatized to a more volatile form (e.g., methyl ester).[7]Optional but common: Derivatization can be used to improve ionization efficiency.[8][9]
Sensitivity High, with detection limits in the picogram range.[4]Generally higher than GC-MS, with the ability to detect lower concentrations.[9]
Analysis Time Typically longer run times (e.g., >20 minutes).[6]Faster analysis times are achievable (e.g., <10 minutes).[9][10]
Sample Volume Requires a larger sample volume (e.g., 50-100 µL of plasma).[11]Can be performed with smaller sample volumes (e.g., 10-20 µL of plasma).[9][10]
Specificity High, especially with selected ion monitoring (SIM).[7]Very high, particularly with multiple reaction monitoring (MRM).[8]
Throughput Lower due to longer run times and sample preparation.Higher due to faster analysis times and potential for automation.

Reference Ranges for this compound in Plasma

The following table summarizes typical reference ranges for this compound in human plasma. It is important to note that these ranges may vary slightly between laboratories.

PopulationThis compound Concentration (µmol/L)
Healthy Controls (Adults) < 1.0[12]
Patients with Peroxisomal Disorders Significantly elevated, often > 10 µmol/L[4][13]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general workflow for the quantification of this compound in human plasma using GC-MS with a deuterated internal standard.

1. Sample Preparation:

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of deuterated this compound internal standard.[11]

  • Hydrolysis: Add a strong base (e.g., ethanolic potassium hydroxide) and heat to release this compound from lipids.[11]

  • Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to extract the fatty acids.[11]

  • Derivatization: Evaporate the hexane and add a derivatizing agent (e.g., BF₃-methanol) to convert this compound to its methyl ester.[7]

2. GC-MS Analysis:

  • Column: Use a suitable capillary column, such as a 30m x 0.25mm HP-5MS.[6][7]

  • Injection: Inject 1 µL of the final extract in splitless mode.[7]

  • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C.[7]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native this compound methyl ester and its deuterated counterpart.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for this compound quantification in plasma by LC-MS/MS.

1. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of deuterated this compound to a small volume of plasma (e.g., 20 µL).[9]

  • Hydrolysis and Extraction: Perform acid or alkaline hydrolysis to release the fatty acids, followed by liquid-liquid or solid-phase extraction.[8][9]

  • Derivatization (Optional but Recommended): Derivatize the extracted fatty acids to enhance ionization efficiency. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[9]

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase column (e.g., C8 or C18) with a gradient elution of solvents like acetonitrile (B52724) and water with a modifier (e.g., formic acid).[10]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native and deuterated this compound derivatives.[8][9]

Visualizing the Pathways

To better understand the context of this compound analysis, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.

cluster_0 Dietary Sources cluster_1 Metabolic Conversion cluster_2 Peroxisomal β-Oxidation Phytol Phytol Phytanic Acid (Diet) Phytanic Acid (Diet) Phytol->Phytanic Acid (Diet) Conversion Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid (Diet)->Phytanoyl-CoA Activation This compound This compound Phytanoyl-CoA->this compound α-Oxidation Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-Oxidation Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-Oxidation

Caption: Metabolic origin of this compound.

Start Start Plasma Sample Plasma Sample Start->Plasma Sample Spike with CRM (d3-Pristanic Acid) Spike with CRM (d3-Pristanic Acid) Plasma Sample->Spike with CRM (d3-Pristanic Acid) Hydrolysis Hydrolysis Spike with CRM (d3-Pristanic Acid)->Hydrolysis Liquid-Liquid Extraction Liquid-Liquid Extraction Hydrolysis->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

References

Comparative Analysis of Pristanic Acid Levels in Peroxisomal Disorders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pristanic acid levels across various peroxisomal disorders, supported by experimental data and detailed methodologies. This analysis serves as a crucial resource for understanding the pathophysiology of these complex metabolic diseases and for the development of novel diagnostic and therapeutic strategies.

This compound, a branched-chain fatty acid, serves as a key biomarker for a range of inherited peroxisomal disorders. Its accumulation in plasma is a direct consequence of defects in the peroxisomal β-oxidation pathway. This guide offers a comprehensive overview of this compound levels in different peroxisomal disorders, the experimental protocols for its quantification, and the underlying metabolic pathways.

Quantitative Analysis of this compound in Peroxisomal Disorders

The concentration of this compound in plasma is a critical diagnostic marker for several peroxisomal disorders. The following table summarizes the typical ranges of this compound observed in healthy individuals and patients with various peroxisomal disorders. It is important to note that these values can vary depending on age, diet, and the specific mutation.

DisorderThis compound Concentration (µmol/L)This compound / Phytanic Acid RatioReference(s)
Healthy Controls 0.0 - 1.5Normal[1]
Zellweger Spectrum Disorders (ZSD) ElevatedNormal[2][3]
D-Bifunctional Protein Deficiency (DBPD) Markedly ElevatedMarkedly Increased[4][5]
Rhizomelic Chondrodysplasia Punctata (RCDP) Normal to slightly elevatedLow[3][4]
Adult Refsum Disease Normal to slightly elevatedNormal[6][7]
α-methylacyl-CoA racemase (AMACR) deficiency ElevatedIncreased[2]

Note: Elevated this compound levels are a hallmark of disorders affecting the peroxisomal β-oxidation pathway. In contrast, disorders primarily affecting α-oxidation, such as Adult Refsum Disease, typically present with normal or near-normal this compound levels but significantly elevated phytanic acid.[6] The ratio of this compound to phytanic acid is a crucial diagnostic tool to differentiate between these conditions.[5]

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is essential for the diagnosis and monitoring of peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of fatty acids, including this compound. The protocol typically involves the following steps:

  • Sample Preparation:

    • Lipid Extraction: Lipids are extracted from plasma samples using a solvent mixture, commonly chloroform/methanol.

    • Hydrolysis: The extracted lipids are subjected to alkaline hydrolysis (saponification) to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

    • Acidification and Extraction: The sample is then acidified, and the free fatty acids are extracted into an organic solvent like hexane.

  • Derivatization:

    • Due to their low volatility, fatty acids require derivatization prior to GC-MS analysis. This is typically achieved by converting them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). This is often done by heating the sample with a reagent like methanolic HCl.

  • GC-MS Analysis:

    • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

    • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., HP-5MS).

    • Detection: The separated compounds are then ionized and detected by a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound methyl ester.

  • Quantification:

    • An internal standard (e.g., a stable isotope-labeled this compound) is added at the beginning of the sample preparation process to correct for any loss during the procedure and for variations in instrument response. The concentration of this compound in the sample is determined by comparing the peak area of its derivative to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation compared to GC-MS.

  • Sample Preparation:

    • Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent like acetonitrile. This step also serves to extract the fatty acids.

    • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant containing the fatty acids is collected for analysis. In some methods, a hydrolysis step may be included to measure total this compound.

  • LC-MS/MS Analysis:

    • Injection: The prepared sample is injected into the liquid chromatograph.

    • Separation: this compound is separated from other plasma components on a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve ionization.

    • Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored.

  • Quantification:

    • Similar to GC-MS, a stable isotope-labeled internal standard is used for accurate quantification. The concentration is calculated based on the ratio of the peak area of the analyte to that of the internal standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for this compound analysis and the metabolic pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Plasma Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Lipid Extraction / Protein Precipitation InternalStandard->Extraction Hydrolysis Hydrolysis (optional for LC-MS/MS) Extraction->Hydrolysis LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Quantification Quantification Integration->Quantification Report Result Reporting Quantification->Report

Caption: A flowchart of the experimental workflow for this compound analysis.

Pristanic_Acid_Metabolism This compound Metabolic Pathway cluster_alpha_oxidation α-Oxidation (in Peroxisome) cluster_beta_oxidation β-Oxidation (in Peroxisome) PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid_alpha This compound Pristanal->PristanicAcid_alpha Aldehyde Dehydrogenase PristanicAcid_beta This compound PristanoylCoA Pristanoyl-CoA PristanicAcid_beta->PristanoylCoA Acyl-CoA Synthetase BetaOxidation Multiple Cycles of β-Oxidation PristanoylCoA->BetaOxidation PropionylCoA Propionyl-CoA + Acetyl-CoA BetaOxidation->PropionylCoA

Caption: The metabolic pathway of this compound formation and degradation.

References

Pristanic Acid Levels: A Comparative Guide for Researchers in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of pristanic acid levels in various disease states, offering valuable insights for researchers, scientists, and drug development professionals in the field of peroxisomal disorders. Elevated this compound in plasma is a key biomarker for several inherited metabolic diseases, and its accurate quantification is crucial for diagnosis and monitoring disease progression. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes the key signaling pathways involved.

Quantitative Analysis of this compound in Plasma

The following tables provide a comparative summary of plasma this compound concentrations in healthy individuals and patients with various peroxisomal disorders. These values have been compiled from multiple studies and are intended for research and informational purposes. Diagnostic decisions should be based on validated clinical laboratory results.

Table 1: Plasma this compound and Phytanic Acid Concentrations in Peroxisomal Disorders [1][2]

ConditionThis compound (μmol/L)Phytanic Acid (μmol/L)This compound / Phytanic Acid Ratio
Healthy Controls (Adults) 0.1 - 0.8< 3.00.03 - 0.3
Zellweger Spectrum Disorders (ZSD)
* Severe ZSD (Zellweger Syndrome)1.0 - 25.01.0 - 100.0Normal to slightly increased
* Milder ZSD (NALD, IRD)1.0 - 20.01.0 - 50.0Normal to slightly increased
Refsum Disease (Classical) Normal (0.1 - 1.0)> 100 (often >200)Very low (<0.01)
Rhizomelic Chondrodysplasia Punctata (RCDP) Normal to slightly decreasedElevatedLow
D-Bifunctional Protein Deficiency (DBPD) 5.0 - 50.05.0 - 100.0Markedly increased (>0.5)
Acyl-CoA Oxidase 1 (ACOX1) Deficiency NormalNormalNormal
α-Methylacyl-CoA Racemase (AMACR) Deficiency 5.0 - 50.05.0 - 100.0Increased

*NALD: Neonatal Adrenoleukodystrophy; IRD: Infantile Refsum Disease. It is important to note that in newborns, phytanic and this compound levels may be normal as their accumulation depends on dietary intake.[3]

Experimental Protocols for this compound Quantification

Accurate measurement of this compound is critical for the diagnosis and study of peroxisomal disorders. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a well-established and robust technique for the quantification of this compound in plasma.

a) Sample Preparation [4]

  • Internal Standard Addition: To 50 µL of plasma, add a known amount of a deuterated internal standard, such as [³H₃]this compound.

  • Hydrolysis (Saponification): Add 1 mL of 5% (w/v) ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to release this compound from lipids.

  • Extraction: After cooling, add 1 mL of deionized water and 4 mL of hexane (B92381). Shake vigorously for 20 minutes and centrifuge to separate the layers.

  • Derivatization: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) to the dried extract to create a volatile derivative suitable for GC-MS analysis.

b) GC-MS Analysis [5]

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 100°C, ramp to 250°C at 10°C/min, then to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) operated in selected ion monitoring (SIM) mode.

  • Ions to Monitor: Monitor characteristic ions for the this compound derivative and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of fatty acids.[6]

a) Sample Preparation [7][8]

  • Internal Standard Spiking: Add a deuterated internal standard to 50 µL of plasma.

  • Protein Precipitation and Hydrolysis: Add 400 µL of acetonitrile (B52724) containing 0.5 M hydrochloric acid to precipitate proteins and hydrolyze lipids.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Analysis [6][9]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the derivatization strategy (if any).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Signaling Pathways and Metabolic Workflows

Peroxisomal Beta-Oxidation of this compound

This compound, derived from the alpha-oxidation of phytanic acid, undergoes beta-oxidation within the peroxisomes.[10][11] Defects in the enzymes of this pathway lead to the accumulation of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_acid This compound Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase trans_2_Pristenoyl_CoA trans-2-Pristenoyl-CoA Pristanoyl_CoA->trans_2_Pristenoyl_CoA ACOX2/3 L_3_Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA trans_2_Pristenoyl_CoA->L_3_Hydroxypristanoyl_CoA L-bifunctional protein _3_Ketopristanoyl_CoA 3-Ketopristanoyl-CoA L_3_Hydroxypristanoyl_CoA->_3_Ketopristanoyl_CoA L-bifunctional protein Propionyl_CoA Propionyl-CoA _3_Ketopristanoyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketopristanoyl_CoA->Acetyl_CoA Thiolase Short_chain_acyl_CoA Short-chain Acyl-CoA (to Mitochondria) _3_Ketopristanoyl_CoA->Short_chain_acyl_CoA Thiolase

Caption: Peroxisomal beta-oxidation of this compound.

Activation of GPR40 Signaling by this compound

Recent studies have shown that this compound can act as a ligand for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[12] Activation of this receptor can lead to downstream signaling cascades involving intracellular calcium mobilization, which may contribute to the pathophysiology of peroxisomal disorders.

GPR40_Signaling Pristanic_Acid This compound GPR40 GPR40 Receptor Pristanic_Acid->GPR40 Gq_protein Gq protein GPR40->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: GPR40 signaling pathway activated by this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantification of this compound from plasma samples.

Experimental_Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation (Internal Standard Addition, Hydrolysis, Extraction, Derivatization) Start->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS_MS LC-MS/MS Analysis->LC_MS_MS Data_Processing Data Processing (Peak Integration, Quantification) GC_MS->Data_Processing LC_MS_MS->Data_Processing Result Result Interpretation Data_Processing->Result

Caption: General workflow for this compound analysis.

References

Evaluating Pristanic Acid Specificity as a Diagnostic Marker for Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of pristanic acid as a diagnostic marker for peroxisomal disorders. It objectively compares its performance with other key biomarkers and presents supporting experimental data to aid in the selection of appropriate diagnostic strategies.

This compound, a branched-chain fatty acid, serves as a crucial biomarker for a range of inherited metabolic conditions known as peroxisomal disorders.[1] These disorders are characterized by the dysfunction of peroxisomes, cellular organelles vital for various metabolic processes, including the breakdown of specific fatty acids.[2] When peroxisomal function is impaired, this compound and other metabolites accumulate in the body, providing a biochemical signature of the underlying disease.[2] This guide delves into the specificity of this compound as a diagnostic marker, comparing it with other relevant biomarkers and providing detailed experimental protocols for their measurement.

Quantitative Comparison of Biomarkers

The diagnosis of peroxisomal disorders relies on the measurement of several key metabolites in plasma. The following table summarizes the typical concentrations of this compound, phytanic acid, and very-long-chain fatty acids (VLCFAs) in healthy individuals and patients with various peroxisomal disorders.

BiomarkerConditionTypical Concentration (µmol/L)Notes
This compound Healthy Individuals0.0 - 1.5Levels are generally very low.
Zellweger Spectrum Disorders (ZSD)Elevated[3]Accumulates due to a general defect in peroxisome biogenesis.[1]
α-Methylacyl-CoA Racemase (AMACR) DeficiencyMarkedly Elevated[3]A key diagnostic feature of this specific enzyme deficiency.
D-Bifunctional Protein (DBP) DeficiencyElevated[4]Accumulation is a characteristic finding.
Phytanic Acid Healthy Individuals0.3 - 11.5[5]Normal levels are typically low.
Adult Refsum Disease>200 (often 992-6400)[6]A pathognomonic finding for this disorder.
Zellweger Spectrum Disorders (ZSD)Elevated[6]Levels can be variable and may be influenced by diet.[7]
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1Elevated[6]Phytanic acid accumulation is a key feature.
Very-Long-Chain Fatty Acids (VLCFAs)
Hexacosanoic Acid (C26:0)Healthy Individuals0.30 - 1.49[5]
X-Linked Adrenoleukodystrophy (X-ALD)Elevated[6]Primary biochemical indicator for X-ALD.
Zellweger Spectrum Disorders (ZSD)Elevated[6]A consistent finding in ZSD.
Ratios
C26:0/C22:0 RatioHealthy Individuals0.003 - 0.025[5]Ratios are more sensitive than absolute values for some disorders.
X-Linked Adrenoleukodystrophy (X-ALD)ElevatedA critical diagnostic ratio.
This compound/Phytanic Acid RatioHealthy IndividualsNormalThis ratio is crucial for differential diagnosis.
Adult Refsum DiseaseLowDue to the block in phytanic acid α-oxidation.
D-Bifunctional Protein (DBP) DeficiencyMarkedly Increased[8]A key indicator for this disorder.

Metabolic Pathways and Diagnostic Logic

The metabolic pathways of phytanic and this compound are intricately linked, and understanding these pathways is essential for interpreting biomarker data.

Pristanic and Phytanic Acid Metabolic Pathway Diet Dietary Intake (Ruminant Fats, Dairy) Phytol Phytol Diet->Phytol Phytanic_Acid Phytanic Acid Diet->Phytanic_Acid Phytol->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL1 Alpha_Oxidation Peroxisomal α-Oxidation Phytanoyl_CoA->Alpha_Oxidation PHYH Pristanic_Acid This compound Alpha_Oxidation->Pristanic_Acid HACL1 Alpha_Oxidation->Refsum Blocked in Adult Refsum Disease Alpha_Oxidation->ZSD General Dysfunction in Zellweger Spectrum Disorders Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ACSL1 Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation ACOX2, HSD17B4 Pristanoyl_CoA->AMACR Racemization Defect in AMACR Deficiency Mitochondria Mitochondrial β-Oxidation Beta_Oxidation->Mitochondria Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Beta_Oxidation->DBP Blocked in DBP Deficiency Beta_Oxidation->ZSD General Dysfunction in Zellweger Spectrum Disorders Mitochondria->Propionyl_CoA Mitochondria->Acetyl_CoA Mitochondria->ZSD General Dysfunction in Zellweger Spectrum Disorders

Caption: Metabolic pathway of phytanic and this compound.

The diagnostic utility of this compound is often enhanced when considered in conjunction with phytanic acid and VLCFAs. The following workflow illustrates the typical diagnostic logic.

Diagnostic Workflow for Peroxisomal Disorders Start Clinical Suspicion of Peroxisomal Disorder Biochem_Screen Biochemical Screening: This compound, Phytanic Acid, VLCFAs Start->Biochem_Screen Elevated_VLCFA Elevated VLCFAs? Biochem_Screen->Elevated_VLCFA Elevated_Phytanic Elevated Phytanic Acid? Elevated_VLCFA->Elevated_Phytanic Yes Normal Normal Profile Elevated_VLCFA->Normal No Elevated_Pristanic Elevated this compound? Elevated_Phytanic->Elevated_Pristanic Yes Refsum Suggests Adult Refsum Disease Elevated_Phytanic->Refsum No X_ALD Suggests X-ALD Elevated_Pristanic->X_ALD No AMACR_DBP Suggests AMACR or DBP Deficiency Elevated_Pristanic->AMACR_DBP Yes (Isolated elevation or high Pristanic/Phytanic ratio) ZSD Suggests Zellweger Spectrum Disorder Elevated_Pristanic->ZSD Yes (Multiple elevations) Genetic_Testing Genetic Testing for Confirmation X_ALD->Genetic_Testing Refsum->Genetic_Testing AMACR_DBP->Genetic_Testing ZSD->Genetic_Testing

Caption: Diagnostic workflow for peroxisomal disorders.

Experimental Protocols

Accurate and reproducible measurement of this compound and other fatty acid biomarkers is critical for diagnosis. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method.

Protocol: Quantification of this compound in Plasma by GC-MS

This protocol outlines the key steps for the analysis of this compound in plasma samples.

1. Sample Preparation:

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a known amount of a stable isotope-labeled internal standard for this compound (e.g., [²H₃]-pristanic acid). This is crucial for accurate quantification.

  • Hydrolysis: Add a strong base (e.g., potassium hydroxide (B78521) in ethanol) and heat the sample to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids).

  • Extraction: After cooling, acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to make them volatile for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs) using a reagent like diazomethane (B1218177) or by heating with methanol (B129727) and a catalyst.

2. GC-MS Analysis:

  • Injection: Inject the derivatized sample into a gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column (a long, thin, coiled tube).

  • Detection and Quantification: As the separated compounds exit the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio. By monitoring for the specific ions corresponding to the this compound derivative and its internal standard, the amount of this compound in the original sample can be accurately quantified.

3. Data Analysis:

  • Generate a calibration curve using known concentrations of a this compound standard.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

A similar workflow can be applied for the analysis of phytanic acid and VLCFAs, often in the same analytical run, by using their respective stable isotope-labeled internal standards.

Experimental Workflow for this compound Quantification Start Plasma Sample Spiking Spike with Internal Standard Start->Spiking Hydrolysis Alkaline Hydrolysis Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis End This compound Concentration Data_Analysis->End

References

Assessing the Clinical Utility of the Pristanic Acid/Phytanic Acid Ratio: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Branched-Chain Fatty Acid Biomarkers in Peroxisomal Disorders

This guide provides a detailed comparison of the pristanic acid/phytanic acid ratio against other key biomarkers in the diagnosis and assessment of peroxisomal disorders. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of the clinical utility of these markers.

Peroxisomal disorders are a heterogeneous group of genetic conditions characterized by the dysfunction of peroxisomes, essential organelles for various metabolic processes. The accumulation of specific fatty acids, including the branched-chain fatty acids phytanic acid and this compound, is a hallmark of many of these disorders. The ratio of this compound to phytanic acid, in conjunction with their absolute concentrations, serves as a critical tool for the differential diagnosis of these complex conditions.

Comparative Analysis of Key Biomarkers

The diagnosis of peroxisomal disorders relies on the analysis of several key biomarkers. The following tables summarize the typical findings for the this compound/phytanic acid ratio, Very Long-Chain Fatty Acids (VLCFAs), and plasmalogens across a spectrum of these diseases, compared to healthy individuals.

Table 1: Quantitative Data for this compound, Phytanic Acid, and their Ratio in Plasma/Serum

ConditionThis compound (μmol/L)Phytanic Acid (μmol/L)This compound/Phytanic Acid RatioNotes
Healthy Controls (Adults) 0.03 - 0.30.3 - 11.5< 0.4Reference ranges can be age-dependent, particularly in neonates and infants.[1][2]
Zellweger Syndrome Spectrum (ZSD) IncreasedIncreasedNormalBoth acids are elevated due to a general peroxisomal dysfunction, but the ratio often remains within the normal range.[3][4]
Rhizomelic Chondrodysplasia Punctata (RCDP) Normal to lowIncreasedLowDefective alpha-oxidation of phytanic acid leads to its accumulation, while this compound levels are not elevated.[3][4]
Refsum Disease Normal to lowMarkedly IncreasedVery LowCaused by a deficiency in phytanoyl-CoA hydroxylase, the enzyme that converts phytanic acid to this compound.[4][5]
D-Bifunctional Protein (DBP) Deficiency Markedly IncreasedNormal to IncreasedHighImpaired beta-oxidation of this compound leads to its significant accumulation.[2][6]

Table 2: Comparison with Alternative Biomarkers

BiomarkerKey Clinical UtilityAdvantagesLimitations
This compound/Phytanic Acid Ratio Differential diagnosis of specific peroxisomal disorders.Highly informative for distinguishing between disorders of phytanic acid alpha-oxidation and this compound beta-oxidation.Can be normal in some peroxisomal biogenesis disorders; levels can be influenced by diet, especially in infants.[7]
Very Long-Chain Fatty Acids (VLCFAs) (e.g., C26:0, C24:0/C22:0 ratio) Primary biomarker for X-linked Adrenoleukodystrophy (X-ALD); also elevated in ZSD.[8][9]Highly sensitive and specific for X-ALD in males.Up to 20% of female carriers of X-ALD may have normal VLCFA levels.[2] Levels can be normal in RCDP.[10]
Plasmalogens Key biomarker for Rhizomelic Chondrodysplasia Punctata (RCDP).[11][12]Markedly reduced levels are a hallmark of RCDP.Can be normal in milder forms of ZSD.[10]

Experimental Protocols

Accurate and reproducible measurement of phytanic and pristanic acids is crucial for their clinical application. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical methods.

Protocol 1: Quantification of Phytanic and Pristanic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of total phytanic and pristanic acids in plasma or serum.

1. Sample Preparation:

  • Aliquot: Transfer 100 µL of plasma or serum to a glass tube.
  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standards for phytanic acid (e.g., d3-phytanic acid) and this compound (e.g., d3-pristanic acid).
  • Hydrolysis: Add 1 mL of 0.5 M methanolic KOH. Vortex and incubate at 60°C for 30 minutes to release fatty acids from lipids.
  • Acidification: After cooling, add 0.5 mL of 6 M HCl to acidify the sample.

2. Extraction:

  • Add 2 mL of hexane (B92381), vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes.
  • Carefully transfer the upper hexane layer to a clean glass tube.
  • Repeat the extraction process with another 2 mL of hexane and combine the hexane layers.
  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
  • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) with a temperature gradient program to separate the fatty acid TMS esters.
  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of phytanic acid, this compound, and their respective internal standards.

Protocol 2: Quantification of Phytanic and Pristanic Acids by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol describes a rapid and sensitive method for the simultaneous analysis of phytanic and pristanic acids.[13][14]

1. Sample Preparation:

  • Aliquot: Use a small volume of plasma or serum (e.g., 20 µL).[13]
  • Internal Standard Spiking: Add deuterated internal standards for phytanic and pristanic acids.
  • Hydrolysis and Extraction: Perform a one-step protein precipitation and extraction with an organic solvent (e.g., acetonitrile) containing the internal standards. Vortex and centrifuge to pellet the protein.

2. Derivatization:

  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the dried extract in a derivatization reagent (e.g., 2-picolylamine and 2-dimethylamino- N -succinimidyloxy- N ′-carbonyloxypyridine) to enhance ionization efficiency.
  • Incubate at room temperature for 15 minutes.

3. UPLC-MS/MS Analysis:

  • Injection: Inject a small volume (e.g., 5 µL) of the derivatized sample.
  • Liquid Chromatography: Use a reverse-phase UPLC column (e.g., C18) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to achieve rapid separation.
  • Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for derivatized phytanic acid, this compound, and their internal standards.

Visualizing the Metabolic and Diagnostic Pathways

To further elucidate the role of the this compound/phytanic acid ratio, the following diagrams illustrate the relevant biochemical pathway and a typical diagnostic workflow.

cluster_0 Phytanic Acid Alpha-Oxidation cluster_1 This compound Beta-Oxidation Phytol Dietary Phytol Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (Deficient in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid_Product This compound Pristanal->Pristanic_Acid_Product Aldehyde Dehydrogenase Pristanic_Acid_Start This compound Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid_Start->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation (e.g., DBP) Pristanoyl_CoA->Beta_Oxidation Products Acetyl-CoA, Propionyl-CoA Beta_Oxidation->Products

Caption: Biochemical pathway of phytanic and this compound metabolism.

cluster_results cluster_diagnosis Start Clinical Suspicion of Peroxisomal Disorder Initial_Screening Initial Biochemical Screening: - Plasma Phytanic & Pristanic Acids - Plasma VLCFAs - Erythrocyte Plasmalogens Start->Initial_Screening Results Interpret Results Initial_Screening->Results High_Phytanic_Low_Ratio High Phytanic Acid Low Pris/Phy Ratio Normal VLCFA Results->High_Phytanic_Low_Ratio High_Pristanic_High_Ratio High this compound High Pris/Phy Ratio High VLCFA Results->High_Pristanic_High_Ratio High_Both_Normal_Ratio High Phytanic & Pristanic Acids Normal Pris/Phy Ratio High VLCFA Low Plasmalogens Results->High_Both_Normal_Ratio Normal_Phy_Pris_High_VLCFA Normal Phytanic & Pristanic Acids High VLCFA Results->Normal_Phy_Pris_High_VLCFA Refsum_RCDP Suggests Refsum Disease or RCDP High_Phytanic_Low_Ratio->Refsum_RCDP DBP_Deficiency Suggests DBP Deficiency High_Pristanic_High_Ratio->DBP_Deficiency ZSD Suggests Zellweger Syndrome Spectrum High_Both_Normal_Ratio->ZSD X_ALD Suggests X-linked Adrenoleukodystrophy Normal_Phy_Pris_High_VLCFA->X_ALD Genetic_Testing Confirmation by Genetic Testing Refsum_RCDP->Genetic_Testing DBP_Deficiency->Genetic_Testing ZSD->Genetic_Testing X_ALD->Genetic_Testing

Caption: Diagnostic workflow for suspected peroxisomal disorders.

Conclusion

The this compound/phytanic acid ratio is an invaluable tool in the biochemical diagnosis of peroxisomal disorders. While elevated levels of individual fatty acids are indicative of a metabolic defect, their ratio provides crucial information for the differential diagnosis between defects in phytanic acid alpha-oxidation and this compound beta-oxidation. For a comprehensive and accurate diagnosis, this ratio should be interpreted in the context of other key biomarkers, including Very Long-Chain Fatty Acids and plasmalogens, and ultimately confirmed by genetic testing. This integrated approach allows for a more precise classification of these complex and heterogeneous disorders, which is essential for patient management and the development of targeted therapies.

References

A Comparative Guide to the Validation of Analytical Methods for Pristanic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a high-throughput screening (HTS) approach with traditional gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of pristanic acid. This compound is a branched-chain fatty acid that plays a crucial role in peroxisomal metabolism. Its accumulation is a key biomarker for several inherited metabolic disorders, including Zellweger syndrome and other peroxisomal biogenesis disorders.[1][2] The accurate and efficient quantification of this compound is therefore essential for disease diagnosis, monitoring, and for the development of novel therapeutic interventions.

This document outlines the performance characteristics of these methods, provides detailed experimental protocols, and includes visualizations of the relevant metabolic pathway and experimental workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Performance Comparison

The choice of analytical method for this compound analysis depends on the specific research question, required throughput, and the nature of the study. While an HTS assay is ideal for screening large compound libraries to identify modulators of this compound metabolism, GC-MS and LC-MS/MS are the gold standards for precise and accurate quantification in biological samples.

Table 1: Comparison of High-Throughput Screening (HTS) and Mass Spectrometry-Based Methods for this compound Analysis

ParameterHigh-Throughput Screening (Enzyme-Based Assay)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Application Screening for inhibitors/activators of enzymes in the this compound pathwayQuantitative analysis of this compound in biological samplesQuantitative analysis of this compound in biological samples
Throughput Very High (384- or 1536-well plates)Low to MediumMedium to High
Limit of Quantification (LOQ) Not directly applicable for analyte quantification0.032 µmol/L[3]~0.1 µg/mL (for related fatty acids)[4]
**Linearity (R²) **N/A> 0.999[3]> 0.995 (for related fatty acids)[4]
Precision (%CV) < 15% (assay dependent)< 6%[3]< 15%[4]
Sample Volume Low (µL range)200 µL[5]10 - 50 µL[6]
Sample Preparation MinimalMulti-step (hydrolysis, extraction, derivatization)Multi-step (protein precipitation, hydrolysis, extraction)
Cost per Sample LowHighMedium to High

Experimental Protocols

High-Throughput Screening (HTS) for Modulators of this compound Metabolism (Representative Protocol)

This protocol describes a generalized enzyme-based HTS assay to identify inhibitors of an enzyme involved in the α-oxidation of phytanic acid, the precursor to this compound.

Principle: The assay measures the activity of a key enzyme in the pathway, such as phytanoyl-CoA 2-hydroxylase (PhyH). Inhibition of this enzyme would lead to a decrease in the formation of downstream products. The assay can be adapted to a variety of detection methods, including fluorescence, luminescence, or absorbance.[7][8]

Materials:

  • Recombinant human PhyH enzyme

  • Phytanoyl-CoA (substrate)

  • α-ketoglutarate, Fe(II), ascorbate (B8700270) (co-factors)

  • Detection reagent (e.g., a fluorescent probe that reacts with a product or co-product)

  • Assay buffer

  • 384-well microplates

  • Compound library

Procedure:

  • Assay Plate Preparation: Add 50 nL of each compound from the library to individual wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the PhyH enzyme, co-factors, and substrate in assay buffer. Dispense 10 µL of the master mix into each well of the assay plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 5 µL of the detection reagent to each well.

  • Signal Measurement: Read the plate on a compatible microplate reader at the appropriate excitation/emission wavelengths for the fluorescent probe.

  • Data Analysis: Calculate the percent inhibition for each compound relative to control wells (containing vehicle) and positive control wells (containing a known inhibitor).

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This method is a well-established and robust technique for the accurate quantification of this compound in plasma.[3][9]

Principle: Fatty acids, including this compound, are extracted from the biological matrix, derivatized to form volatile esters, and then separated and quantified by GC-MS.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • Reagents for hydrolysis (e.g., KOH in methanol)

  • Reagents for extraction (e.g., hexane)

  • Reagents for derivatization (e.g., BF₃ in methanol)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: To 200 µL of plasma, add the internal standard.

  • Hydrolysis: Add methanolic KOH and heat at 100°C for 30 minutes to release fatty acids from lipids.

  • Extraction: After cooling, add hexane (B92381) and vortex to extract the fatty acids. Centrifuge to separate the phases and collect the upper hexane layer.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add BF₃ in methanol (B129727) and heat at 100°C for 10 minutes to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The FAMEs are separated on the column and detected by the mass spectrometer.

  • Quantification: this compound is quantified by comparing its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of this compound. A typical total run time is around 14-27 minutes.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound and is amenable to higher throughput than GC-MS.[6][10]

Principle: this compound is extracted from the plasma, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • Protein precipitation solution (e.g., acetonitrile)

  • LC-MS/MS system with a C18 reversed-phase column and a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation: To 50 µL of plasma, add the internal standard and the protein precipitation solution.

  • Protein Precipitation: Vortex the sample to precipitate proteins and centrifuge to pellet the precipitate.

  • Extraction: The supernatant containing the fatty acids can be directly injected or further purified by liquid-liquid extraction.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. This compound is separated from other components on the C18 column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of this compound is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve. Analysis time can be as short as 2.5 hours for sample preparation and analysis.[6]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the α-oxidation of phytanic acid to this compound and the subsequent β-oxidation of this compound within the peroxisome.

Pristanic_Acid_Metabolism Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid This compound Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: Alpha-oxidation of phytanic acid to this compound and its subsequent activation.

Experimental Workflow: High-Throughput Screening

The diagram below outlines the major steps in a typical high-throughput screening campaign to identify modulators of this compound metabolism.

HTS_Workflow Compound_Library Compound Library (384-well plates) Assay_Plating Assay Plate Preparation (Compound Dispensing) Compound_Library->Assay_Plating Reagent_Addition Addition of Enzyme, Substrate & Co-factors Assay_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis

Caption: A generalized workflow for a high-throughput screening assay.

Experimental Workflow: GC-MS and LC-MS/MS

This diagram illustrates the key steps involved in the quantification of this compound using mass spectrometry-based methods.

MS_Workflow Sample_Collection Biological Sample (e.g., Plasma) Extraction Extraction of Fatty Acids Sample_Collection->Extraction Derivatization Derivatization (GC-MS only) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography LC-MS/MS Path Derivatization->Chromatography GC-MS Path Mass_Spectrometry Mass Spectrometry Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Quantification Quantification Mass_Spectrometry->Quantification

Caption: Workflow for this compound quantification by GC-MS and LC-MS/MS.

References

A Comparative Analysis of Pristanic Acid and Other Branched-Chain Fatty Acids: Metabolic Fates and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of pristanic acid and other relevant branched-chain fatty acids (BCFAs), including phytanic acid, isovaleric acid, and isobutyric acid. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for understanding the distinct and overlapping roles of these molecules in cellular physiology and pathology.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of lipids characterized by the presence of one or more methyl groups along their carbon chains. They are obtained from dietary sources, such as dairy products and ruminant fats, or produced endogenously through the metabolism of branched-chain amino acids.[1][2] While essential for various biological functions, the accumulation of certain BCFAs is associated with severe metabolic disorders, highlighting the importance of understanding their distinct metabolic pathways and cellular impacts.

This guide focuses on a comparative analysis of:

  • This compound (2,6,10,14-tetramethylpentadecanoic acid): A 19-carbon BCFA derived from the alpha-oxidation of phytanic acid or obtained directly from the diet.[3][4]

  • Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid): A 20-carbon BCFA whose accumulation is a hallmark of Refsum disease.[3][4]

  • Isovaleric Acid (3-methylbutanoic acid): A 5-carbon BCFA derived from the amino acid leucine.[5]

  • Isobutyric Acid (2-methylpropanoic acid): A 4-carbon BCFA derived from the amino acid valine.

Comparative Data on Cellular Effects

The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the effects of this compound and other BCFAs on key cellular processes.

Fatty AcidCell TypeConcentrationEffect on ROS ProductionFold Change vs. ControlReference
This compound Mixed Brain Cells100 µMStrong InductionNot specified[6]
Phytanic Acid Mixed Brain Cells100 µMWeaker InductionNot specified[6]
Palmitic AcidRat Hepatocytes0.25 - 2 mmol/lDose-dependent increaseNot specified[7]

Table 1: Comparative Effects on Reactive Oxygen Species (ROS) Production. This table highlights the differential capacity of BCFAs to induce oxidative stress.

Fatty AcidCell TypeConcentrationEffect on Mitochondrial Membrane Potential (ΔΨm)ObservationReference
This compound Rat Brain MitochondriaNot specifiedDecreaseMarkedly decreased[8]
Phytanic Acid Rat Cerebellum MitochondriaNot specifiedDecreaseDecreased[9]

Table 2: Comparative Effects on Mitochondrial Membrane Potential. This table illustrates the impact of BCFAs on mitochondrial integrity and function.

Fatty AcidReceptorCell TypeEC50ObservationReference
This compound PPARαNot specified~1 µMSignificant induction[1]
Phytanic Acid PPARαNot specified~3 µMSignificant induction[1]
This compound GPR40HEK293Not specifiedSignificant increase in intracellular Ca2+[10]
Phytanic Acid GPR40HEK29350 μMIncreased intracellular Ca2+[1]
Long-chain FAsGPR40Not specified1-2 µmol/LHigh affinity[11]

Table 3: Comparative Effects on Receptor Activation. This table provides data on the potency of BCFAs in activating key cellular receptors involved in metabolism and signaling.

Signaling Pathways and Metabolic Fates

The metabolism and signaling cascades initiated by this compound and other BCFAs are complex and interconnected. The following diagrams, generated using the DOT language, visualize these pathways.

Metabolism of Phytanic Acid and this compound

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_Oxidation α-Oxidation Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid This compound alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase beta_Oxidation_Peroxisome β-Oxidation (3 cycles) Pristanoyl_CoA->beta_Oxidation_Peroxisome Medium_Chain_Acyl_CoA 4,8-Dimethylnonanoyl-CoA beta_Oxidation_Peroxisome->Medium_Chain_Acyl_CoA Medium_Chain_Acyl_CoA_Mito 4,8-Dimethylnonanoyl-CoA Medium_Chain_Acyl_CoA->Medium_Chain_Acyl_CoA_Mito Carnitine Shuttle beta_Oxidation_Mitochondrion β-Oxidation Medium_Chain_Acyl_CoA_Mito->beta_Oxidation_Mitochondrion Acetyl_CoA Acetyl-CoA beta_Oxidation_Mitochondrion->Acetyl_CoA Propionyl_CoA Propionyl-CoA beta_Oxidation_Mitochondrion->Propionyl_CoA

Caption: Metabolic pathway of phytanic and this compound.

GPR40 Signaling Pathway Activation by BCFAs

BCFA Branched-Chain Fatty Acid (e.g., this compound) GPR40 GPR40 BCFA->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: GPR40 signaling cascade initiated by BCFAs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Fatty Acid β-Oxidation

Objective: To quantify the rate of β-oxidation of a specific fatty acid in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • [1-¹⁴C]-labeled fatty acid (e.g., palmitic acid, this compound)

  • Bovine Serum Albumin (BSA)

  • L-carnitine

  • Perchloric acid

  • Scintillation fluid and counter

Protocol:

  • Cell Culture: Plate cells in a suitable format (e.g., 6-well plates) and grow to near confluence.

  • Substrate Preparation: Prepare a solution of the [1-¹⁴C]-labeled fatty acid complexed with fatty acid-free BSA.

  • Incubation: Wash the cells with serum-free medium and then incubate with the medium containing the radiolabeled fatty acid-BSA complex and L-carnitine for a defined period (e.g., 2-4 hours) at 37°C.

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid to each well. This precipitates proteins and separates the aqueous phase containing acid-soluble metabolites (ASMs) from the lipid phase.

  • Quantification: Transfer the aqueous supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of ¹⁴C-labeled ASMs is proportional to the rate of β-oxidation.

  • Normalization: Determine the protein concentration in each well to normalize the β-oxidation rate.

Acylcarnitine Profiling by Tandem Mass Spectrometry

Objective: To identify and quantify acylcarnitine species in biological samples, providing insights into fatty acid and amino acid metabolism.

Materials:

  • Biological sample (e.g., plasma, dried blood spot, cell lysate)

  • Internal standards (isotopically labeled acylcarnitines)

  • Methanol (B129727)

  • n-butanol with 5% (v/v) acetyl chloride

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Sample Preparation:

    • For plasma or cell lysates, precipitate proteins with cold methanol containing internal standards. Centrifuge and collect the supernatant.

    • For dried blood spots, punch a small disc and extract the acylcarnitines with methanol containing internal standards.

  • Derivatization: Evaporate the methanol extract to dryness and derivatize the acylcarnitines to their butyl esters by adding acidic n-butanol and incubating at 60°C.

  • LC-MS/MS Analysis: Reconstitute the dried derivatized sample in an appropriate solvent and inject it into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify individual acylcarnitine species based on their precursor and product ion masses.

  • Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its peak area to that of its corresponding internal standard.[12][13][14][15]

Measurement of Intracellular Calcium Mobilization

Objective: To measure the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40.

Materials:

  • Cells expressing the receptor of interest (e.g., GPR40-expressing HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Test compounds (BCFAs)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer containing probenecid for 30-60 minutes at 37°C in the dark.

  • Baseline Measurement: Wash the cells to remove excess dye and place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period.

  • Compound Addition and Measurement: Use the plate reader's injector to add the test compound (BCFA) to the wells while continuously recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio (F/F₀) or as relative fluorescence units (RFU). Dose-response curves can be generated to determine the potency (EC₅₀) of the agonists.[16][17][18][19]

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the production of superoxide (B77818) within the mitochondria of living cells.

Materials:

  • Cultured cells

  • MitoSOX Red reagent

  • HBSS or other suitable buffer

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., chamber slides, 96-well plates).

  • Dye Loading: Prepare a working solution of MitoSOX Red in HBSS. Remove the culture medium, wash the cells with warm HBSS, and incubate with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS to remove any unbound probe.

  • Imaging or Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence. The intensity of the red fluorescence is indicative of mitochondrial superoxide levels.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths suitable for MitoSOX Red (e.g., Ex/Em ~510/580 nm).

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. Compare the fluorescence of treated cells to that of control cells to determine the relative increase in mitochondrial ROS production.[3][20][21][22][23]

Conclusion

This guide provides a comparative overview of the effects of this compound and other branched-chain fatty acids on key cellular processes. The presented data and protocols highlight the distinct yet sometimes overlapping biological activities of these molecules. This compound, like its precursor phytanic acid, demonstrates significant cellular toxicity, including the induction of oxidative stress and mitochondrial dysfunction. Both fatty acids are also agonists for PPARα and GPR40, implicating them in the regulation of lipid metabolism and intracellular signaling. The shorter-chain BCFAs, isovaleric acid and isobutyric acid, also exert biological effects, although their direct comparison to this compound warrants further investigation. The methodologies detailed herein provide a robust framework for future studies aimed at elucidating the precise mechanisms of action and pathological roles of these important lipid molecules.

References

Safety Operating Guide

Proper Disposal of Pristanic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pristanic acid is crucial for ensuring laboratory safety and environmental protection. As a branched-chain fatty acid used in research, particularly in studies related to lipid metabolism, its disposal must adhere to specific protocols for hazardous chemical waste. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1] If it is in an ethanol (B145695) solution, it also presents a flammability hazard.[2]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood.[1][2]

  • PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and inhalation of any vapors or mists.[1]

  • Incompatibilities: Keep this compound waste away from strong acids, alkalis, and strong oxidizing or reducing agents.[1]

**Step-by-Step Disposal Protocol

The recommended procedure for this compound is collection and disposal as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[4][5]

1. Waste Identification and Segregation:

  • Identify the waste stream: Is it pure this compound, a solution (e.g., in ethanol), or contaminated materials (e.g., wipes, gloves)?

  • Segregate this compound waste from other incompatible chemical wastes.[4] Wastes containing flammable solvents like ethanol must be collected separately from non-flammable aqueous wastes.

2. Waste Collection:

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents.[4][6] The original product container is often a suitable choice.[6] For flammable solutions, ensure the container is appropriate for flammable liquids.

  • Filling: Fill the waste container to no more than 90% of its capacity to prevent spills and allow for vapor expansion.

  • Closure: Keep the container tightly sealed at all times, except when adding waste.[4][5][6]

3. Labeling:

  • Immediately label the waste container.[7]

  • The label must include the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and a clear indication of the hazards (e.g., "Irritant," "Flammable Liquid").[6][7]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[7]

  • Use secondary containment, such as a chemical-resistant tray or tub, for all liquid waste containers to contain potential leaks.[4]

  • Store away from sources of ignition if the waste is flammable.

5. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[4]

6. Spill and Contaminated Material Cleanup:

  • In case of a spill, absorb the material with an inert, non-combustible absorbent like diatomite or universal binders.[1]

  • Collect the contaminated absorbent and any other contaminated materials (gloves, wipes) in a sealed container.

  • Label the container as hazardous waste with a description of the contents and dispose of it through EHS.[5]

7. Empty Container Disposal:

  • A container that held this compound is not considered empty until it has been triple-rinsed.[7]

  • The first rinse must be collected and disposed of as hazardous waste.[4]

  • Subsequent rinses may be collected as hazardous waste or disposed of according to institutional policy.

  • After rinsing, deface or remove the original label completely and dispose of the container as regular laboratory glass or plastic waste.[4][7]

Quantitative Disposal Data

The following table summarizes key quantitative parameters for the safe handling and disposal of chemical waste like this compound.

ParameterGuidelineNotes
Waste Classification Hazardous Chemical WasteMay also be Flammable Waste if in an ethanol solution.[2]
Recommended PPE Safety Goggles, Face Shield, Lab Coat, Chemical-Resistant GlovesRequired to protect against skin and eye irritation.[1]
Waste Container Type Chemically compatible, leak-proof, with a secure cap.[4][6]The original container is often suitable.[6]
Neutralization pH 5.5 - 9.0Not Recommended for this compound. Neutralization is only for purely corrosive wastes with no other hazards.[5][8] this compound waste should be collected by EHS.
Empty Container Rinsate First rinse must be collected as hazardous waste.[4]Subsequent rinses should be managed according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

PristanicAcidDisposal This compound Disposal Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify collect_liquid Collect in a labeled, sealed 'Flammable Liquid' container identify->collect_liquid Solution in Flammable Solvent collect_solid Collect in a labeled, sealed 'Hazardous Waste' container identify->collect_solid Pure compound or non-flammable solution storage Store in Secondary Containment in a Satellite Accumulation Area collect_liquid->storage collect_solid->storage pickup Request Waste Pickup from EHS storage->pickup end_node Waste Properly Disposed pickup->end_node

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Pristanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is of paramount importance. This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of Pristanic acid, ensuring a secure laboratory environment. Adherence to these procedures is critical for minimizing risks and protecting personnel.

This compound is a branched-chain fatty acid that can be a flammable liquid and vapor, causing skin and serious eye irritation.[1][2] It may also be irritating to the mucous membranes and upper respiratory tract and can be harmful if inhaled, ingested, or absorbed through the skin.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.

Protection TypeEquipment SpecificationPurpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended for tasks with a high splash risk.[3]Required at all times to protect eyes from splashes and potential fumes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][3]Required for all handling to protect skin from direct contact. Gloves should be inspected for tears or cracks before use.[3]
Body Protection Flame-resistant lab coat. A chemical-resistant apron may be necessary for high-volume applications.[3]Required for all handling to provide a barrier against chemical splashes and spills.[3]
Respiratory Protection NIOSH/MSHA-approved respirator.[1][3]Required if not handled in a chemical fume hood or if there is a risk of inhaling vapors or mists.[1][3]
Foot Protection Closed-toe shoes.[3]Required to protect feet from potential spills.

Emergency Procedures

Immediate and appropriate responses in case of an emergency are critical to minimizing harm.

Emergency SituationFirst Aid & Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If irritation occurs, seek medical attention. Wash contaminated clothing before reuse.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Fire Use alcohol-resistant foam, carbon dioxide, water spray, or dry chemical to extinguish.[1][2] Wear self-contained breathing apparatus and full protective gear.[2] Vapors can form explosive mixtures with air and travel to an ignition source.[1]
Accidental Release Evacuate the area and ensure adequate ventilation.[2] Remove all sources of ignition. Wear appropriate PPE.[1] Contain the spill with inert absorbent material (e.g., sand, vermiculite) and transfer it to a suitable, labeled container for chemical waste disposal.[2]

Handling, Storage, and Disposal Plan

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of vapors.[2]

  • Ignition Sources: As this compound is flammable, keep it away from heat, sparks, open flames, and other ignition sources.[1][3] Smoking is prohibited in handling areas.[1][3]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[3] Use only non-sparking tools.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[2]

Storage Plan:

  • Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] The recommended storage temperature is -20°C.

  • Containers: Keep containers tightly closed and properly labeled.[2]

Disposal Plan:

  • Waste Collection: Collect waste material in a suitable, tightly closed, and labeled container for chemical waste.[1][3]

  • Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter the sewage system.[3]

  • Regulatory Compliance: Disposal must be carried out in accordance with local, state, and federal regulations.[3] Contact a licensed professional waste disposal service.

Experimental Workflow: this compound Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal A Spill Occurs B Alert others in the area A->B C Evacuate the immediate vicinity B->C D Assess the spill size and risk C->D E Remove all ignition sources D->E F Don appropriate PPE E->F G Contain the spill with absorbent material F->G H Carefully collect absorbed material G->H I Place waste in a labeled, sealed container H->I J Decontaminate the spill area I->J K Dispose of waste according to regulations J->K L Restock spill kit K->L

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristanic acid
Reactant of Route 2
Pristanic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.